Sabinene hydrate
Description
Structure
3D Structure
Properties
CAS No. |
546-79-2 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
(1R,5S)-2-methyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-ol |
InChI |
InChI=1S/C10H18O/c1-7(2)10-5-4-9(3,11)8(10)6-10/h7-8,11H,4-6H2,1-3H3/t8-,9?,10-/m0/s1 |
InChI Key |
KXSDPILWMGFJMM-SMILAEQMSA-N |
SMILES |
CC(C)C12CCC(C1C2)(C)O |
Isomeric SMILES |
CC(C)[C@@]12CCC([C@@H]1C2)(C)O |
Canonical SMILES |
CC(C)C12CCC(C1C2)(C)O |
Other CAS No. |
546-79-2 |
physical_description |
terpineol odour |
Synonyms |
2-methyl-5-(1-methylethyl)bicyclo(3.1.0)hexan-2-ol 4-thujanol sabinenehydrate |
Origin of Product |
United States |
Foundational & Exploratory
sabinene hydrate chemical properties and structure
An In-depth Technical Guide on Sabinene Hydrate: Chemical Properties and Structure
Introduction
This compound (also known as 4-thujanol) is a bicyclic monoterpene alcohol, a class of naturally occurring organic compounds.[1] It is a significant component in the essential oils of various plants, contributing to their aromatic and bioactive properties.[2] this compound exists as stereoisomers, primarily cis-sabinene hydrate and trans-sabinene hydrate, which differ in the spatial arrangement of their atoms.[3][4] These compounds are of considerable interest to researchers in pharmacology, fragrance, and food science due to their potential antimicrobial, antioxidant, and anti-inflammatory properties.[5][6] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and relevant experimental protocols for this compound, tailored for professionals in research and drug development.
Chemical Structure
This compound is classified as a bicyclic monoterpenoid.[3][4] Its core structure consists of a cyclopentane ring fused to a cyclopropane ring, which is characteristic of the thujane skeleton. The molecule has the chemical formula C₁₀H₁₈O.[7] The presence of a hydroxyl (-OH) group makes it a tertiary alcohol.[4]
The key structural feature is the stereoisomerism at the carbon atom bearing the hydroxyl group, leading to the cis and trans diastereomers. The IUPAC names for the specific enantiomers are:
-
cis-Sabinene hydrate : (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[8]
-
trans-Sabinene hydrate : (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol[9]
Caption: Chemical structures of cis- and trans-sabinene hydrate.
Physicochemical Properties
The properties of this compound can vary between its isomers. Quantitative data, both experimental and computed, are summarized below for easy comparison.
Table 1: General Chemical Identifiers for this compound Isomers
| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | [7] |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol | [7][8] |
| CAS Number | 15537-55-0 | 17699-16-0 | [3][5] |
| IUPAC Name | (1S,2R,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | (1S,2S,5R)-2-methyl-5-(propan-2-yl)bicyclo[3.1.0]hexan-2-ol | [8][9] |
| SMILES | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | CC(C)[C@@]12C[C@@H]1--INVALID-LINK--(O)CC2 | [3][4] |
| InChI Key | KXSDPILWMGFJMM-OPRDCNLKSA-N | KXSDPILWMGFJMM-KXUCPTDWSA-N | [3][4] |
Table 2: Experimental Physicochemical Properties of this compound Isomers
| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate | Reference(s) |
| Physical State | Solid at room temp. | Colorless to pale yellow liquid | [5][6] |
| Melting Point | 58-62 °C | Not Available | [10] |
| Boiling Point | Not Available | ~209 °C (est.) | [7] |
| Refractive Index | 1.449 (60 °C) | 1.443 (60 °C) | [8] |
| Optical Rotation | Not Available | [α]20/D +31.5±2° (c=1% in ethanol) | [10] |
| Odor | Terpineol-like | Pine-like, woody, balsamic | [4][5][8] |
Table 3: Computed Physicochemical Properties of this compound
| Property | Predicted Value | Reference(s) |
| logP (Octanol/Water) | 2.1 - 2.44 | [4][7][11] |
| Water Solubility | ~0.81 g/L (practically insoluble) | [3][4] |
| Vapor Pressure | 0.02 mmHg (est.) | [7] |
| Polar Surface Area | 20.23 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 1 | [4] |
| Rotatable Bond Count | 1 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the synthesis, isolation, and characterization of this compound.
Protocol 1: Synthesis of (+)-trans-Sabinene Hydrate via Catalytic Hydrogenation
This protocol is based on the synthesis from (+)-trans-4-hydroxy-β-thujene, a peroxide derived from the photooxidation of α-thujene.[12][13]
Objective: To synthesize (+)-trans-sabinene hydrate by catalytic reduction.
Materials:
-
Distillation-purified product containing (+)-trans-4-hydroxy-β-thujene (e.g., 126 millimoles)
-
Methanol (solvent)
-
Raney nickel (catalyst)
-
Hydrogen gas (H₂)
-
Hydrogenation reactor
Methodology:
-
Preparation: In a suitable hydrogenation reactor, add 22.8 g of the purified product containing 19.2 g (126 millimoles) of (+)-trans-4-hydroxy-β-thujene.[12]
-
Solvent and Catalyst Addition: Add 75 g of methanol as a solvent, followed by 1.0 g of Raney nickel as the hydrogenation catalyst.[12] The use of a solvent is optional but methanol is preferred.[12]
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor with hydrogen to 10 kg/cm ².[12]
-
Reaction Conditions: Maintain the reaction temperature between 30-45 °C.[12][13] Stir the mixture continuously to ensure proper mixing and catalyst suspension.
-
Monitoring: Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up: Once the reaction is complete, cool the reactor, and carefully vent the excess hydrogen pressure.
-
Purification: Filter the reaction mixture to remove the Raney nickel catalyst. The resulting solution contains trans-sabinene hydrate. Further purification can be achieved by precise distillation or liquid-liquid extraction to isolate the final product.[12]
Protocol 2: Isolation of this compound from Plant Material by Hydrodistillation
This compound is a major constituent of the essential oil of plants like sweet marjoram (Origanum majorana).[6] This protocol describes its extraction.
Objective: To isolate essential oil rich in this compound from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves of Origanum majorana)
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or hexane)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
Methodology:
-
Material Preparation: Weigh a suitable amount of plant material (e.g., 100 g) and place it into a large round-bottom flask.
-
Maceration: Add distilled water to the flask (e.g., 400 mL), ensuring the plant material is fully submerged. Allowing the material to macerate for several hours can improve extraction efficiency.[14]
-
Apparatus Assembly: Assemble the Clevenger-type apparatus with the round-bottom flask. Ensure all glass joints are properly sealed.[14]
-
Hydrodistillation: Heat the flask using the heating mantle. As the water boils, steam passes through the plant material, volatilizing the essential oils.[14]
-
Condensation & Collection: The mixture of steam and oil vapor is cooled in the condenser. The condensed liquid (a mixture of water and essential oil) collects in the calibrated collection tube of the Clevenger apparatus. Continue the distillation for 3-4 hours.[14]
-
Oil Separation: After distillation, allow the apparatus to cool. The essential oil, being less dense than water, will form a layer on top. Carefully collect this oil layer.
-
Solvent Extraction: Transfer the collected aqueous distillate to a separatory funnel and extract it with an organic solvent (e.g., 2 x 20 mL of diethyl ether) to recover any dissolved oil.[14]
-
Drying and Evaporation: Combine all organic fractions and dry over anhydrous sodium sulfate. Filter to remove the drying agent. Remove the solvent using a rotary evaporator at low temperature and pressure to yield the pure essential oil.[14]
-
Analysis: The resulting essential oil can be analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the presence and quantify the percentage of cis- and trans-sabinene hydrate.
Caption: Workflow for the isolation of this compound-rich essential oil.
Biosynthesis Pathway
In plants, the biosynthesis of monoterpenes like this compound occurs primarily through the methyl-erythritol-phosphate (MEP) pathway.[1][4] The key precursor for all monoterpenes is geranyl diphosphate (GPP). Specific enzymes, known as synthases, catalyze the complex cyclization of GPP to form the bicyclic structure of sabinene. This is then hydrated to form this compound. Different enzymes are responsible for the biosynthesis of the cis and trans isomers.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. Sabinene - Wikipedia [en.wikipedia.org]
- 3. Showing Compound cis-Sabinene hydrate (FDB001456) - FooDB [foodb.ca]
- 4. Showing Compound (+)-trans-Sabinene hydrate (FDB001454) - FooDB [foodb.ca]
- 5. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]
- 6. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scent.vn [scent.vn]
- 8. This compound | C10H18O | CID 11744854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. (+)-trans-Sabinene hydrate | C10H18O | CID 11228920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound analytical standard 546-79-2 [sigmaaldrich.com]
- 11. neist.res.in [neist.res.in]
- 12. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 13. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]
- 14. benchchem.com [benchchem.com]
Sabinene Hydrate: A Comprehensive Technical Guide to its Natural Sources, Occurrence, and Analysis in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpene alcohol, is a naturally occurring volatile organic compound found in a diverse range of plant species. It exists as two primary isomers, cis-sabinene hydrate and trans-sabinene hydrate, which contribute to the characteristic aromas of many essential oils. This technical guide provides an in-depth overview of the natural sources, occurrence, biosynthesis, and analytical methodologies for this compound in plants. The information presented herein is intended to support research and development efforts in the fields of phytochemistry, pharmacology, and drug discovery.
Natural Sources and Occurrence of this compound
This compound is widely distributed throughout the plant kingdom, particularly within the Lamiaceae, Myrtaceae, and Cupressaceae families. It is a significant component of the essential oils of numerous herbs and spices. The concentration and isomeric ratio of this compound can vary considerably based on the plant species, geographical origin, developmental stage, and the specific plant part being analyzed.[1]
Quantitative Data on this compound in Various Plant Essential Oils
The following table summarizes the quantitative occurrence of this compound in the essential oils of several plant species as reported in the scientific literature. This data provides a comparative overview for researchers interested in sourcing this compound from natural materials.
| Plant Species | Family | Plant Part | Extraction Method | cis-Sabinene Hydrate (%) | trans-Sabinene Hydrate (%) | Total this compound (%) | Reference |
| Origanum majorana | Lamiaceae | Aerial Parts | Hydrodistillation | 30.81 | 9.16 | 39.97 | [2] |
| Origanum majorana (from Egypt) | Lamiaceae | Not Specified | Not Specified | 3.5 | 12.1 | 15.6 | [3] |
| Origanum majorana (from Serbia) | Lamiaceae | Not Specified | Not Specified | - | - | 7.3 (cis:trans ratio 1:1.7) | [3] |
| Origanum microphyllum | Lamiaceae | Leaves | Dichloromethane Extraction | - | - | Variable | [4] |
| Juniperus sabina L. | Cupressaceae | Fruits | Hydrodistillation | - | - | 50.31 | [1] |
| Juniperus sabina L. | Cupressaceae | Aerial Parts | Hydrodistillation | - | - | 36.59 | [1] |
| Satureja rechingeri | Lamiaceae | Not Specified | Hydrodistillation | 3.01 | - | - | [5] |
| Pulicaria undulata (L.) C. A. Mey | Asteraceae | Aerial Parts | Hydrodistillation | 8.29 | - | - | [6] |
| Romanian Mint Hybrid | Lamiaceae | Not Specified | Supercritical CO2 Extraction | 43.5 | - | - | [7] |
Biosynthesis of this compound in Plants
The biosynthesis of this compound, like other monoterpenes, originates from the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which occurs in the plastids of plant cells. The key precursor for all monoterpenes is geranyl diphosphate (GPP).
The direct enzymatic conversion of GPP to this compound is catalyzed by the enzyme This compound synthase (EC 4.2.3.11).[8][9] The reaction mechanism is thought to involve the initial ionization of GPP to form an enzyme-bound (3R)-linalyl diphosphate intermediate.[10] This intermediate then undergoes cyclization to form the bicyclic this compound structure, with the addition of a water molecule.[10] In thyme (Thymus vulgaris), two distinct this compound synthases, TPS6 and TPS7, have been identified, which produce opposing enantiomers of this compound.[11]
Biosynthesis Pathway of this compound
Caption: Biosynthesis of this compound from geranyl diphosphate.
Experimental Protocols
This section provides detailed methodologies for the extraction, quantification, and isolation of this compound from plant materials.
Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant matrices. The following protocol is a general guideline and may require optimization based on the specific plant material.
Materials and Apparatus:
-
Dried and ground plant material
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Round-bottom flask (2 L)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Preparation: Weigh approximately 100 g of the dried and powdered plant material and place it into the 2 L round-bottom flask.
-
Maceration (Optional): Add 500 mL of distilled water to the flask, ensuring the plant material is fully submerged. Allowing the material to macerate for 12-24 hours at room temperature can enhance extraction efficiency.
-
Apparatus Assembly: Assemble the Clevenger apparatus according to the manufacturer's instructions, ensuring all ground glass joints are properly sealed.
-
Distillation: Heat the flask using the heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3-4 hours.[12] The steam and volatilized essential oil will rise, be condensed, and collected in the graduated arm of the Clevenger trap.
-
Oil Separation: Once the distillation is complete, allow the apparatus to cool. Carefully collect the separated essential oil from the collection tube. The aqueous phase (hydrosol) can be drained.
-
Drying: Transfer the collected essential oil to a small beaker and add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Storage: Decant the dried essential oil into a clean, airtight glass vial. Store at 4°C in the dark to prevent degradation.
Quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the standard analytical technique for the identification and quantification of volatile compounds in essential oils.
Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a flame ionization detector (FID) and a mass spectrometer (MS).
-
Column: A non-polar capillary column, such as a DB-5 or HP-5MS (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically used.[13]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injection: 1 µL of the essential oil (diluted in a suitable solvent like hexane, e.g., 1:100 v/v) is injected in split mode (e.g., 1:50).
-
Temperature Program: An example of a suitable temperature program is: initial temperature of 60°C, ramp at 3°C/min to 240°C, and hold for 5 minutes.[13] This program should be optimized for the specific essential oil and instrument.
-
MS Parameters: Electron ionization (EI) at 70 eV, with a mass scan range of m/z 40-400.
Procedure:
-
Sample Preparation: Prepare a dilution series of the essential oil in hexane.
-
Calibration: Prepare a series of standard solutions of authentic cis- and trans-sabinene hydrate of known concentrations. Inject these standards to generate a calibration curve.
-
Analysis: Inject the diluted essential oil sample into the GC-MS system.
-
Identification: Identify the peaks corresponding to cis- and trans-sabinene hydrate by comparing their retention times and mass spectra with those of the authentic standards and with mass spectral libraries (e.g., NIST, Wiley).
-
Quantification: Calculate the concentration of each isomer in the essential oil using the calibration curve generated from the standards. The relative percentage of each compound can also be determined by the area normalization method from the FID chromatogram.
Isolation of this compound by Preparative Chromatography
For the isolation of pure this compound for further studies, preparative column chromatography is employed.
Methodology Overview:
-
Initial Fractionation: The crude essential oil is first subjected to flash column chromatography on silica gel. A non-polar solvent system, such as a gradient of hexane and ethyl acetate, is used to elute the compounds based on their polarity. Fractions are collected and analyzed by thin-layer chromatography (TLC) or GC-MS.
-
Preparative HPLC: Fractions enriched in this compound are then subjected to preparative high-performance liquid chromatography (HPLC).[14] A reversed-phase C18 column is often used with a mobile phase such as a gradient of acetonitrile and water. The elution is monitored by a UV detector.
-
Purity Assessment: The purity of the isolated this compound isomers is confirmed by analytical HPLC and GC-MS. The chemical structure is typically confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
Conclusion
This compound is a valuable natural product with a widespread occurrence in the plant kingdom. This guide has provided a comprehensive overview of its natural sources, biosynthesis, and the experimental protocols required for its extraction, quantification, and isolation. The presented data and methodologies offer a solid foundation for researchers and professionals in the pharmaceutical and related industries to further explore the potential applications of this interesting monoterpenoid. The variability in this compound content across different plant species underscores the importance of careful selection and characterization of plant material for targeted applications.
References
- 1. Ratios of cis- and trans-Sabinene Hydrate in Origanum majorana L. and Origanum microphyllum (Bentham) Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. actapharmsci.com [actapharmsci.com]
- 3. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. publications.iupac.org [publications.iupac.org]
- 8. Sabinene-hydrate synthase - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. uvadoc.uva.es [uvadoc.uva.es]
- 13. brjac.com.br [brjac.com.br]
- 14. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]
The Biosynthesis of Sabinene and its Hydrates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the biosynthetic pathways leading to the formation of the bicyclic monoterpene sabinene and its corresponding hydrates. This document details the enzymatic steps, presents available quantitative data, outlines relevant experimental protocols, and provides visual representations of the biochemical pathways.
Introduction
Sabinene is a naturally occurring bicyclic monoterpene found in a variety of plants, contributing to the characteristic aroma of spices and herbs such as black pepper, nutmeg, and sage. Its derivatives, sabinene hydrates, are also important constituents of essential oils. The unique chemical structures of these compounds have garnered interest for their potential applications in the fragrance, flavor, and pharmaceutical industries. Understanding their biosynthesis is crucial for metabolic engineering efforts aimed at their sustainable production.
The Biosynthetic Pathway of Sabinene
The biosynthesis of sabinene originates from the central isoprenoid pathway, utilizing geranyl diphosphate (GPP) as the immediate precursor. GPP is synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are produced through either the mevalonate (MVA) pathway in the cytosol or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway in plastids.[1][2]
The key enzymatic step in sabinene formation is the cyclization of GPP, catalyzed by the enzyme sabinene synthase (SabS) .[2] This reaction involves a complex series of events including the ionization of GPP to a geranyl cation, followed by isomerization to a linalyl diphosphate intermediate, and subsequent cyclization to form the characteristic bicyclic structure of sabinene.[2]
Upstream Pathways: MVA and MEP
The biosynthesis of the universal isoprenoid precursors, IPP and DMAPP, can occur through two distinct pathways:
-
Mevalonate (MVA) Pathway: Primarily active in the cytosol of eukaryotes, this pathway begins with acetyl-CoA.[1]
-
Methylerythritol 4-Phosphate (MEP) Pathway: Predominantly found in bacteria and the plastids of plants, this pathway starts from pyruvate and glyceraldehyde-3-phosphate.[1]
The intermediates and enzymes of both the MVA and MEP pathways are well-characterized and are summarized in the pathway diagrams below.
The Biosynthesis of Sabinene Hydrates
Sabinene hydrates exist as cis and trans isomers and can be formed through two distinct enzymatic routes:
-
Direct Conversion from GPP: The enzyme sabinene hydrate synthase catalyzes the direct conversion of GPP to sabinene hydrates. This reaction involves the cyclization of GPP and the incorporation of a water molecule.[3] Different stereoisomers of this compound can be produced by different this compound synthase enzymes.[4]
-
Hydroxylation of Sabinene: Sabinene can be hydroxylated to form sabinene hydrates. This reaction is catalyzed by cytochrome P450 monooxygenases (CYP450s) .[5] These enzymes utilize NADPH and molecular oxygen to introduce a hydroxyl group onto the sabinene scaffold.
Quantitative Data
The following tables summarize the available quantitative data for the key enzymes involved in the biosynthesis of sabinene and its hydrates.
Table 1: Kinetic Parameters of Sabinene Synthase
| Enzyme Source | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Major Products | Reference |
| Thuja plicata (ΔTpSS) | GPP | 2.9 ± 0.4 | 0.23 ± 0.01 | Sabinene (~90%) | [2] |
| Salvia officinalis | GPP | N/A | N/A | (+)-Sabinene (63%), γ-Terpinene (21%) | [6][7] |
N/A: Data not available in the cited literature.
Table 2: Kinetic Parameters of Sabinene Hydroxylase (Cytochrome P450)
| Enzyme | Enzyme Source | Substrate | K_m_ (µM) | Major Product | Reference |
| CYP750B1 | Thuja plicata | (+)-Sabinene | 110 ± 0.3 | (+)-trans-Sabinol | [3] |
Table 3: Product Profile of this compound Synthases from Thymus vulgaris
| Enzyme | Major Products | Minor Products | Reference |
| TPS6 | (1S,2R,4S)-(Z)-Sabinene hydrate | 15 other monoterpenes | [1] |
| TPS7 | (1S,2S,4R)-(E)-Sabinene hydrate | 15 other monoterpenes | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the study of sabinene and this compound biosynthesis.
Heterologous Expression and Purification of Terpene Synthases in E. coli
This protocol describes the general procedure for producing and purifying recombinant terpene synthases for in vitro characterization.
1. Gene Cloning and Expression Vector Construction:
- The coding sequence of the terpene synthase gene is amplified by PCR from a cDNA library of the source organism.
- The amplified gene is cloned into a suitable E. coli expression vector (e.g., pET series) containing an inducible promoter (e.g., T7) and an affinity tag (e.g., His-tag) for purification.
2. Transformation and Expression:
- The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
- A single colony is used to inoculate a starter culture of Luria-Bertani (LB) broth containing the appropriate antibiotic, grown overnight at 37°C.
- The starter culture is used to inoculate a larger volume of LB broth. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM. The culture is then incubated at a lower temperature (e.g., 16-25°C) for several hours or overnight to enhance soluble protein expression.
3. Cell Lysis and Protein Purification:
- Cells are harvested by centrifugation.
- The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) and lysed by sonication or high-pressure homogenization.
- The cell lysate is clarified by centrifugation to remove cell debris.
- The supernatant containing the soluble His-tagged protein is loaded onto a Ni-NTA affinity chromatography column.
- The column is washed with a wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.
- The recombinant protein is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).
- The purity of the eluted protein is assessed by SDS-PAGE.
In Vitro Terpene Synthase Assay
This assay is used to determine the activity and product profile of a purified terpene synthase.
1. Reaction Setup:
- The standard assay mixture (e.g., 100 µL) contains:
- Assay buffer (e.g., 50 mM HEPES, pH 7.0)
- Divalent cation cofactor (e.g., 10 mM MgCl₂)
- Substrate (e.g., 10-50 µM Geranyl Diphosphate)
- Purified terpene synthase (1-5 µg)
2. Reaction Incubation:
- The reaction is initiated by the addition of the enzyme.
- The mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).
3. Product Extraction:
- The reaction is stopped by adding a solution of EDTA or by vigorous vortexing with an organic solvent.
- The terpene products are extracted with an organic solvent (e.g., pentane or hexane) containing an internal standard (e.g., n-dodecane) for quantification.
4. Product Analysis:
- The organic phase is separated, dried (e.g., over anhydrous Na₂SO₄), and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).
Cytochrome P450 Sabinene Hydroxylase Assay
This protocol outlines a method for assaying the activity of a cytochrome P450 enzyme that hydroxylates sabinene.
1. Microsome Preparation (if using native enzymes):
- Plant tissue is homogenized in an extraction buffer.
- The homogenate is centrifuged at low speed to remove cell debris, followed by a high-speed centrifugation to pellet the microsomal fraction.
- The microsomal pellet is resuspended in a suitable buffer.
2. Recombinant Enzyme Expression (for characterized enzymes):
- The CYP450 gene and its corresponding reductase partner are co-expressed in a suitable system (e.g., yeast or insect cells).
- Microsomes are prepared from the recombinant host.
3. Enzyme Assay:
- The assay mixture contains:
- Buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- Microsomal protein
- NADPH generating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP⁺) or NADPH.
- Sabinene (substrate) dissolved in a suitable solvent (e.g., DMSO).
- The reaction is initiated by the addition of the NADPH generating system.
- The mixture is incubated at a specific temperature with shaking.
- The reaction is stopped and the products are extracted with an organic solvent.
4. Product Analysis:
- The extracted products are analyzed by GC-MS to identify and quantify the this compound isomers.
GC-MS Analysis of Terpenes
This is a general protocol for the separation and identification of sabinene and its hydrates.
-
Gas Chromatograph (GC) Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 40-60°C, hold for 2-5 minutes.
-
Ramp: Increase to 180-250°C at a rate of 3-10°C/min.
-
Final hold: 5-10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-350.
-
Identification: Compounds are identified by comparing their mass spectra and retention times with those of authentic standards or by comparison with mass spectral libraries (e.g., NIST, Wiley).
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the biosynthetic pathways and a typical experimental workflow.
Conclusion
The biosynthesis of sabinene and its hydrates involves a series of well-defined enzymatic reactions, starting from central metabolism and culminating in the formation of these complex bicyclic monoterpenes. Sabinene synthase, this compound synthase, and cytochrome P450 monooxygenases are the key enzymes governing these transformations. This guide provides a foundational understanding of these pathways, along with the necessary data and protocols to facilitate further research in this area. Future studies focusing on the detailed kinetic characterization of all involved enzymes and the elucidation of their three-dimensional structures will be crucial for advancing the metabolic engineering of microorganisms for the sustainable production of these valuable natural products.
References
- 1. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. uniprot.org [uniprot.org]
- 3. The Gymnosperm Cytochrome P450 CYP750B1 Catalyzes Stereospecific Monoterpene Hydroxylation of (+)-Sabinene in Thujone Biosynthesis in Western Redcedar - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Monoterpene synthases from common sage (Salvia officinalis). cDNA isolation, characterization, and functional expression of (+)-sabinene synthase, 1,8-cineole synthase, and (+)-bornyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ENZYME - 4.2.3.110 (+)-sabinene synthase [enzyme.expasy.org]
An In-Depth Technical Guide to the Stereochemistry and Isomers of Sabinene Hydrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and isomers of sabinene hydrate, a bicyclic monoterpenoid of interest in various scientific domains. This document details the structural isomers, their spectroscopic and chromatographic properties, and methodologies for their synthesis and separation, adhering to the highest standards of scientific rigor.
Introduction to this compound and its Stereoisomers
This compound, also known as 4-thujanol, is a naturally occurring monoterpenoid alcohol with the chemical formula C₁₀H₁₈O. Its structure is characterized by a bicyclo[3.1.0]hexane skeleton with a hydroxyl group, a methyl group, and an isopropyl group attached. The presence of multiple chiral centers gives rise to several stereoisomers, which can exhibit distinct biological activities and physical properties.
The stereoisomers of this compound are primarily categorized into cis and trans diastereomers, based on the relative orientation of the hydroxyl group and the isopropyl group. Within each diastereomeric pair, there exist two enantiomers, designated as (+) and (-). Therefore, there are four possible stereoisomers of this compound:
-
(+)-cis-sabinene hydrate and (-)-cis-sabinene hydrate
-
(+)-trans-sabinene hydrate and (-)-trans-sabinene hydrate
The cis isomer is also referred to as (Z)-sabinene hydrate, and the trans isomer as (E)-sabinene hydrate. The absolute configurations of the enantiomers are defined by the Cahn-Ingold-Prelog (CIP) priority rules. For example, one study identified the elution order of the four stereoisomers on a chiral GC column as (1R,4S,5S)-(E)-sabinene hydrate, (1S,4R,5R)-(E)-sabinene hydrate, (1R,4R,5S)-(Z)-sabinene hydrate, and (1S,4S,5R)-(Z)-sabinene hydrate.[1]
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"this compound" [pos="0,2!", fillcolor="#F1F3F4"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" [pos="-2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" [pos="2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "(+)-cis-Sabinene Hydrate" [pos="-3,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; "(-)-cis-Sabinene Hydrate" [pos="-1,-2!", fillcolor="#FBBC05", fontcolor="#202124"]; "(+)-trans-Sabinene Hydrate" [pos="1,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; "(-)-trans-Sabinene Hydrate" [pos="3,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"];
"this compound" -- "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" [label="Diastereomers"]; "this compound" -- "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" [label="Diastereomers"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" -- "(+)-cis-Sabinene Hydrate" [label="Enantiomers"]; "cis-Sabinene Hydrate ((Z)-Sabinene Hydrate)" -- "(-)-cis-Sabinene Hydrate" [label="Enantiomers"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" -- "(+)-trans-Sabinene Hydrate" [label="Enantiomers"]; "trans-Sabinene Hydrate ((E)-Sabinene Hydrate)" -- "(-)-trans-Sabinene Hydrate" [label="Enantiomers"]; } Stereochemical relationships of this compound isomers.
Physicochemical and Spectroscopic Data
Table 1: Physicochemical Properties of this compound Isomers
| Property | cis-Sabinene Hydrate | trans-Sabinene Hydrate |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O |
| Molecular Weight | 154.25 g/mol | 154.25 g/mol |
| Appearance | - | Colorless to pale yellow liquid |
| Boiling Point | - | 208 °C (predicted) |
| Melting Point | - | 58-62 °C |
| Optical Rotation [α]D | Varies with enantiomer | Varies with enantiomer |
Table 2: ¹³C NMR Spectroscopic Data of (+)-trans-Sabinene Hydrate
| Carbon Atom | Chemical Shift (δ, ppm) |
| 1 | 29.8 |
| 2 | 75.8 |
| 3 | 31.9 |
| 4 | 20.4 |
| 5 | 28.5 |
| 6 | 18.9 |
| 7 | 33.1 |
| 8 | 20.9 |
| 9 | 21.1 |
| 10 | 27.2 |
Note: Data obtained from a publicly available database for (+)-trans-Sabinene hydrate. Specific data for other isomers is limited.
Table 3: Mass Spectrometry Data for this compound Isomers
| Isomer | Key Mass Fragments (m/z) |
| cis-Sabinene Hydrate | 139, 121, 111, 95, 81, 71, 55, 43 |
| trans-Sabinene Hydrate | 139, 121, 111, 95, 81, 71, 55, 43 |
Note: The mass spectra of the diastereomers are very similar, and differentiation typically requires chromatographic separation prior to mass analysis. The fragmentation pattern is dominated by the loss of water (M-18) and subsequent losses of alkyl fragments.
Experimental Protocols
Synthesis of this compound Isomers
3.1.1. Synthesis of (±)-trans-Sabinene Hydrate
A multi-step synthesis starting from isovaleraldehyde and methyl vinyl ketone can be employed to produce (±)-trans-sabinene hydrate.[2] The key steps involve a Stetter reaction to form a 1,4-diketone, followed by an intramolecular aldol condensation to yield a cyclopentenone. Subsequent cyclopropanation and reduction afford the target molecule.
3.1.2. Synthesis of cis-Sabinene Hydrate
The synthesis of cis-sabinene hydrate can be achieved through the reaction of sabina ketone with a methylmagnesium halide (Grignard reagent). This reaction proceeds with some diastereoselectivity, preferentially forming the cis-isomer.
Separation and Analysis of Stereoisomers by Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
The four stereoisomers of this compound can be baseline separated and identified using chiral gas chromatography.
Protocol for Chiral GC-MS Analysis:
-
Column: A chiral capillary column, such as one coated with a derivatized β-cyclodextrin stationary phase, is essential.
-
Sample Preparation: Samples containing this compound isomers are diluted in a suitable solvent (e.g., hexane or dichloromethane) to an appropriate concentration for GC analysis.
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: An initial temperature of 60 °C held for 2 minutes, followed by a ramp of 2 °C/minute to 180 °C, and held for 5 minutes. This program should be optimized based on the specific column and instrument used.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-200.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
The elution order on certain chiral columns has been reported as: (1R,4S,5S)-(E)-sabinene hydrate, (1S,4R,5R)-(E)-sabinene hydrate, (1R,4R,5S)-(Z)-sabinene hydrate, and (1S,4S,5R)-(Z)-sabinene hydrate.[1]
Signaling Pathways and Logical Relationships
The biosynthesis of this compound in plants involves the enzymatic cyclization of geranyl pyrophosphate (GPP). This complex reaction is catalyzed by this compound synthase and proceeds through a series of carbocationic intermediates. The stereochemical outcome of the reaction is determined by the specific enzyme isoform, leading to the formation of different enantiomers of cis- and trans-sabinene hydrate in various plant species.
Conclusion
The stereochemistry of this compound is a critical aspect that influences its properties and biological functions. This guide has provided a detailed overview of the four stereoisomers, including their nomenclature, physicochemical properties, and spectroscopic data. Furthermore, it has outlined experimental protocols for their synthesis and separation, which are essential for researchers in natural product chemistry, flavor and fragrance science, and drug development. The provided diagrams illustrate the key relationships and workflows, offering a clear and concise visual summary of the core concepts. Further research is warranted to fully elucidate the spectroscopic properties of all individual stereoisomers and to develop more efficient and stereoselective synthetic routes.
References
biological activities of sabinene hydrate (e.g., antimicrobial, anti-inflammatory)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpenoid found in various aromatic plants, has garnered increasing interest for its potential therapeutic applications. As a significant component of many essential oils, it contributes to their observed biological effects. This technical guide provides an in-depth overview of the antimicrobial and anti-inflammatory properties of this compound, presenting quantitative data, detailed experimental methodologies, and elucidated signaling pathways to support further research and drug development endeavors.
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antimicrobial activity against a range of pathogenic bacteria and fungi. Its efficacy is particularly pronounced against Gram-positive bacteria.
Quantitative Antimicrobial Data
The antimicrobial potency of this compound is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of a microorganism.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacterium | 0.0312 | [1][2][3] |
| Staphylococcus aureus | Gram-positive bacterium | 0.0625 | [1][2][3] |
| Escherichia coli | Gram-negative bacterium | 0.125 | [1][2][3] |
| Pseudomonas aeruginosa | Gram-negative bacterium | Resistant | [1] |
| Candida albicans | Yeast | 0.125 | [1][2][3] |
| Candida krusei | Yeast | 0.25 | [1] |
| Candida parapsilosis | Yeast | 0.75 | [1] |
| Aspergillus niger | Fungus | Resistant | [1] |
| Penicillium notatum | Fungus | Not specified | [1] |
Experimental Protocols for Antimicrobial Assays
This method is a standard procedure for determining the MIC of an antimicrobial agent in a liquid medium.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland (approximately 1.5 x 10⁸ CFU/mL)
-
This compound stock solution
-
Solvent for this compound (e.g., DMSO, ethanol)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (medium with solvent)
Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the wells of the 96-well plate.
-
Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Include a positive control well with a known antimicrobial agent and a negative control well with the broth and solvent to ensure no inhibition from the solvent. A growth control well containing only the microorganism in broth is also essential.
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of this compound at which no visible growth of the microorganism is observed.
This method assesses the susceptibility of microorganisms to an antimicrobial agent by measuring the zone of growth inhibition around a disc impregnated with the compound.
Materials:
-
Petri dishes with Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile paper discs (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland
-
This compound solution of known concentration
-
Positive control (disc with standard antibiotic/antifungal)
-
Negative control (disc with solvent)
Procedure:
-
A sterile cotton swab is dipped into the standardized microbial suspension and used to evenly inoculate the entire surface of the agar plate.
-
Sterile paper discs are impregnated with a known volume and concentration of the this compound solution.
-
The impregnated discs are placed on the surface of the inoculated agar plates.
-
Positive and negative control discs are also placed on the agar.
-
The plates are incubated at 37°C for 18-24 hours for bacteria and at 25-30°C for 48-72 hours for fungi.
-
The diameter of the zone of complete growth inhibition around each disc is measured in millimeters. A larger zone of inhibition indicates greater susceptibility of the microorganism to this compound.
This assay evaluates the ability of this compound to prevent the formation of biofilms, which are structured communities of microorganisms adherent to a surface.
Materials:
-
96-well flat-bottom microtiter plates
-
Tryptic Soy Broth (TSB) supplemented with glucose
-
Microbial inoculum standardized to 0.5 McFarland
-
This compound stock solution
-
Crystal violet solution (0.1%)
-
Ethanol (95%)
Procedure:
-
Dispense the microbial suspension into the wells of a 96-well plate.
-
Add sub-inhibitory concentrations of this compound (concentrations below the MIC that do not inhibit planktonic growth) to the wells. Include a growth control without this compound.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.
-
Stain the adherent biofilms with 0.1% crystal violet for 15 minutes.
-
Wash the wells again with PBS to remove excess stain.
-
Solubilize the bound crystal violet with 95% ethanol.
-
Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. A reduction in absorbance in the presence of this compound indicates inhibition of biofilm formation.[3]
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for antimicrobial screening of this compound.
Anti-inflammatory Activity of this compound
This compound has demonstrated notable anti-inflammatory properties, primarily through the modulation of key inflammatory mediators and signaling pathways.
Quantitative Anti-inflammatory Data
While direct IC50 values for this compound in many anti-inflammatory assays are not widely published, studies on essential oils rich in sabinene provide evidence of its activity. For instance, an essential oil containing a high concentration of sabinene exhibited dose-dependent inhibition of carrageenan-induced paw edema in rats, with an efficacy comparable to indomethacin at a dose of 0.5 ml/kg.[1]
Experimental Protocols for Anti-inflammatory Assays
This assay measures the production of nitric oxide, a key pro-inflammatory mediator, by macrophages stimulated with an inflammatory agent like lipopolysaccharide (LPS).
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Lipopolysaccharide (LPS)
-
This compound stock solution
-
Griess Reagent (Part A: sulfanilamide in phosphoric acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce nitric oxide production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + solvent).
-
Incubate for 24 hours.
-
Collect the cell culture supernatant.
-
To 50 µL of supernatant in a new 96-well plate, add 50 µL of Griess Reagent A and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 5-10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration from a sodium nitrite standard curve. A decrease in nitrite concentration in the presence of this compound indicates inhibition of NO production.
Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in cell culture supernatants or biological fluids.
Materials:
-
ELISA plate pre-coated with a capture antibody specific for the cytokine of interest
-
Cell culture supernatant from LPS-stimulated macrophages treated with this compound
-
Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP)
-
Recombinant cytokine standard
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., sulfuric acid)
-
Wash buffer
Procedure:
-
Add standards and samples (cell culture supernatants) to the wells of the pre-coated ELISA plate and incubate.
-
Wash the plate to remove unbound substances.
-
Add the enzyme-linked detection antibody and incubate.
-
Wash the plate again.
-
Add the substrate solution and incubate to allow for color development.
-
Add the stop solution to terminate the reaction.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm).
-
Calculate the cytokine concentration in the samples by interpolating from the standard curve.
Signaling Pathways in Anti-inflammatory Action
The anti-inflammatory effects of this compound are believed to be mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.
The NF-κB pathway is a central regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for iNOS, TNF-α, IL-1β, and IL-6. This compound is proposed to inhibit this pathway by preventing the phosphorylation of IKK, thereby blocking IκBα degradation and the nuclear translocation of NF-κB.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
The MAPK family, including extracellular signal-regulated kinase (ERK) and p38 MAPK, plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. LPS stimulation can lead to the phosphorylation and activation of ERK and p38 MAPK. Activated MAPKs can, in turn, activate transcription factors that promote the expression of pro-inflammatory genes. Sabinene has been shown to diminish the phosphorylation of ERK1/2 and p38 MAPK in starved myotubes, suggesting that this compound may exert its anti-inflammatory effects by suppressing the activation of these key kinases.[2]
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Conclusion and Future Directions
This compound demonstrates significant potential as a novel antimicrobial and anti-inflammatory agent. Its ability to inhibit the growth of pathogenic microorganisms, including antibiotic-resistant strains, and to suppress key inflammatory pathways highlights its therapeutic promise. Further research is warranted to fully elucidate its mechanisms of action, particularly the specific molecular targets within the NF-κB and MAPK signaling cascades. In vivo studies are crucial to validate the efficacy and safety of this compound in preclinical models of infection and inflammation. The development of optimized delivery systems could also enhance its bioavailability and therapeutic potential. This comprehensive guide serves as a foundational resource for scientists and researchers dedicated to exploring the full therapeutic capacity of this promising natural compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Sabinene Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Sabinene Hydrate Synthase: Mechanism and Characterization
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sabinene hydrate synthase (EC 4.2.3.11) is a key enzyme in the monoterpenoid biosynthesis pathway, responsible for the cyclization of geranyl diphosphate (GPP) to form this compound.[1][2] This bicyclic monoterpene alcohol is a significant component of the essential oils of numerous plants, contributing to their characteristic aroma and possessing potential antimicrobial properties.[3][4][5] Understanding the catalytic mechanism and biochemical characteristics of this enzyme is crucial for applications in synthetic biology, metabolic engineering, and the development of novel flavorings, fragrances, and pharmaceuticals. This document provides a comprehensive overview of the this compound synthase reaction mechanism, its detailed characterization, and the experimental protocols employed in its study.
Catalytic Mechanism
This compound synthase belongs to the family of lyases, specifically the Class I terpene synthases, which utilize a metal-dependent ionization of the diphosphate group to initiate catalysis.[1][6] The conversion of the linear substrate, geranyl diphosphate (GPP), into the bicyclic product, this compound, proceeds through a series of complex carbocationic rearrangements.[7]
The proposed mechanism involves the following key steps:
-
Ionization and Isomerization: The process begins with the divalent metal ion-assisted ionization of GPP, removing the diphosphate moiety. This is followed by an isomerization to form the enzyme-bound tertiary allylic intermediate, (-)-(3R)-linalyl diphosphate (LPP).[7][8]
-
First Cyclization: The LPP intermediate then undergoes cyclization to form the monocyclic (+)-(4R)-alpha-terpinyl cation.[7]
-
Hydride Shift and Second Cyclization: A subsequent 1,2-hydride shift within the alpha-terpinyl cation occurs.[7][9] This rearrangement is followed by a second cyclization to form the characteristic bicyclo[3.1.0]hexane ring system of the sabinene scaffold.[9]
-
Water Capture: The final step involves the stereospecific capture of a water molecule by the resulting cation, followed by deprotonation, to yield the final product, this compound.[7][9] Both cis- and trans-isomers of this compound can be formed.[8]
Caption: Proposed catalytic pathway for the conversion of GPP to this compound.
Enzyme Characterization
The characterization of this compound synthase reveals key insights into its function, substrate preferences, and catalytic efficiency. These enzymes are often multiproduct synthases, producing a spectrum of monoterpenes alongside the primary this compound products.[3]
Source and Stereospecificity
This compound synthases have been identified in various plants, including sweet marjoram (Majorana hortensis) and thyme (Thymus vulgaris).[1][7] Notably, different enzymes can produce opposing enantiomers of the final products. For instance, in Thymus vulgaris, two distinct synthases, TPS6 and TPS7, share 85% amino acid identity but produce antipodal monoterpenes.[3] Their stereospecificity is determined during the formation of the initial linalyl diphosphate intermediate.[3] Mutagenesis studies have shown that single amino acid substitutions can significantly alter or even reverse the stereochemistry of the products formed.[3][10]
Substrate Specificity and Cofactor Requirements
The primary substrate for this compound synthase is geranyl diphosphate (GPP).[11] Like other Class I terpene synthases, the enzyme's activity is dependent on the presence of a divalent metal ion cofactor, which is essential for the ionization of the substrate's diphosphate group.[6] Magnesium (Mg²⁺) and manganese (Mn²⁺) are the most common and effective cofactors for this class of enzymes.[4][11] Some terpene synthases exhibit broad metal ion tolerance, with modest activity also observed with cobalt (Co²⁺) or nickel (Ni²⁺).[12][13]
Kinetic Parameters and Product Profiles
Kinetic analyses provide quantitative measures of enzyme performance. While data for this compound synthase is limited, studies on closely related and engineered monoterpene synthases offer valuable benchmarks. The product profile of these enzymes can be complex, often yielding a primary product with several minor ones.
Table 1: Kinetic Parameters of a Monoterpene Synthase Engineered for Sabinene Production
| Enzyme | Substrate | Km (μM) | kcat (min-1) | Source Organism (Original Enzyme) | Reference |
|---|---|---|---|---|---|
| Sf-CinS1 (mutant) | GPP | 12.9 ± 2.8 | 0.26 ± 0.02 | Salvia fruticosa | [9] |
Note: Data is for a 1,8-cineole synthase rationally converted to a sabinene synthase, which demonstrates the kinetic profile of an enzyme active in sabinene scaffold formation.
Table 2: Representative Product Profile of a this compound Synthase
| Enzyme | Major Products | Relative Abundance (%) | Minor Products | Source Organism | Reference |
|---|---|---|---|---|---|
| TPS6 | (1S,2R,4S)-(Z)-Sabinene Hydrate | Major | Terpinen-4-ol, α-terpineol, limonene, etc. (up to 16 total) | Thymus vulgaris | [3] |
| TPS7 | (1S,2S,4R)-(E)-Sabinene Hydrate | Major | Terpinen-4-ol, α-terpineol, limonene, etc. (up to 16 total) | Thymus vulgaris | [3] |
| Sp-SabS1 | Sabinene | ~100% | Myrcene (trace) | Salvia pomifera | [9] |
Note: Sabinene synthase (Sp-SabS1) is included for comparison of product specificity.
Experimental Protocols
The characterization of a novel this compound synthase typically follows a standardized workflow involving molecular cloning, heterologous expression, protein purification, and enzymatic assays coupled with product analysis.
Gene Cloning and Heterologous Expression
-
RNA Isolation and cDNA Synthesis: Total RNA is extracted from plant tissue (e.g., leaves, flowers) known to produce this compound. First-strand cDNA is then synthesized using reverse transcriptase.[14][15]
-
Gene Amplification: The full-length coding sequence of the putative synthase gene is amplified from the cDNA library using PCR with gene-specific primers.
-
Cloning and Expression: The amplified gene is cloned into an expression vector (e.g., pET or pGEX series) suitable for Escherichia coli. The vector often incorporates an affinity tag (e.g., His₆-tag) to facilitate purification. The resulting plasmid is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Protein Expression: The E. coli culture is grown to a mid-log phase (OD₆₀₀ ≈ 0.6-0.8), and protein expression is induced with Isopropyl β-D-1-thiogalactopyranoside (IPTG). Cultures are then incubated at a lower temperature (e.g., 16-20°C) for several hours to overnight to enhance soluble protein yield.[16]
Recombinant Protein Purification
-
Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing lysozyme and protease inhibitors. Cells are lysed by sonication or French press.
-
Affinity Chromatography: The crude lysate is clarified by centrifugation. The supernatant containing the soluble protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).
-
Elution and Dialysis: After washing the column to remove non-specifically bound proteins, the target synthase is eluted using an appropriate agent (e.g., imidazole). The purified protein is then dialyzed against a storage buffer to remove the eluting agent and stored at -80°C.
Enzyme Activity Assay and Product Analysis
-
Reaction Mixture: The standard assay is performed in a glass vial and contains a reaction buffer (e.g., 25 mM HEPES, pH 7.4), the substrate (e.g., 2 mM GPP), a divalent cation cofactor (e.g., 15 mM MgCl₂), and 5 mM dithiothreitol (DTT).[14]
-
Enzyme Reaction: The reaction is initiated by adding 40-50 µg of the purified enzyme to the mixture. A solvent overlay (e.g., hexane or pentane) is typically added to trap the volatile terpene products. The reaction is incubated at 30°C for 1-2 hours.[14]
-
Product Extraction: After incubation, the reaction is stopped (e.g., by vortexing with the organic solvent). The organic layer containing the monoterpene products is collected.
-
GC-MS Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS).[14][16] Compounds are identified by comparing their mass spectra and retention times with those of authentic standards and entries in mass spectral libraries (e.g., NIST).[14][17] Quantification is performed using an internal standard.
Caption: A typical workflow for the characterization of a this compound synthase.
Conclusion
This compound synthase is a sophisticated biocatalyst that constructs a complex bicyclic scaffold from a simple acyclic precursor through a controlled series of carbocationic reactions. Characterization studies have revealed the existence of multiple isoforms with distinct stereoselectivity, highlighting the evolutionary plasticity of terpene synthases. The methodologies outlined herein provide a robust framework for identifying and characterizing new synthases, paving the way for their exploitation in biotechnological applications to produce high-value chemicals sustainably. Further research into the structure-function relationships of these enzymes will continue to deepen our understanding and expand their engineering potential.
References
- 1. Sabinene-hydrate synthase - Wikipedia [en.wikipedia.org]
- 2. Sabinene-hydrate synthase (EC 4.2.3.11) | Protein Target - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Monoterpene biosynthesis: mechanism and stereochemistry of the enzymatic cyclization of geranyl pyrophosphate to (+)-cis- and (+)-trans-sabinene hydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ENZYME - 4.2.3.11 sabinene-hydrate synthase [enzyme.expasy.org]
- 9. Rational Conversion of Substrate and Product Specificity in a Salvia Monoterpene Synthase: Structural Insights into the Evolution of Terpene Synthase Function - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BioKB - Publication [biokb.lcsb.uni.lu]
- 11. researchgate.net [researchgate.net]
- 12. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase That Generates a Highly Strained [3.1.0] Bicyclic Product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure and Function of Sabinene Synthase, a Monoterpene Cyclase that Generates a Highly Strained [3.1.0] Bicyclic Product - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. The complete functional characterisation of the terpene synthase family in tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Pharmacological Landscape of Sabinene and Sabinene Hydrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sabinene and its hydrated form, sabinene hydrate, are naturally occurring bicyclic monoterpenes found in a variety of plants, including certain species of oak, spruce, and juniper, as well as in spices like black pepper and nutmeg.[1] Emerging research has illuminated a broad spectrum of pharmacological activities for these compounds, positioning them as compelling candidates for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of the known pharmacological properties of sabinene and this compound, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways. The information presented herein is intended to serve as a foundational resource for researchers exploring the therapeutic potential of these natural molecules.
Pharmacological Properties of Sabinene
Sabinene has demonstrated a range of biological effects, including anti-inflammatory, antioxidant, antimicrobial, neuroprotective, and anti-cancer activities.
Anti-inflammatory Activity
Sabinene exhibits significant anti-inflammatory properties, as evidenced by both in vivo and in vitro studies. It is believed to exert these effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins.[2]
Quantitative Data: Anti-inflammatory Activity of Sabinene
| Assay | Model System | Key Findings | Reference |
| Carrageenan-induced paw edema | Rat model | Dose-dependent reduction in paw edema.[3] | [3] |
| Lipopolysaccharide (LPS)-induced inflammation | RAW 264.7 macrophages | Reduction in NO production and expression of iNOS.[4] | [4] |
| LPS-induced neuroinflammation | Mice | Lowered levels of TNF-α and IL-6 in the prefrontal cortex and hippocampus.[5][6] | [5][6] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats [3]
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are used after a one-week acclimatization period.
-
Grouping: Animals are randomly assigned to control (vehicle), positive control (e.g., indomethacin), and sabinene-treated groups.
-
Administration: Sabinene or the control substance is administered, typically orally or intraperitoneally, one hour before the induction of inflammation.
-
Induction of Edema: A subcutaneous injection of carrageenan is administered into the sub-plantar region of the rat's right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at baseline and at regular intervals post-carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.
Signaling Pathways in Sabinene's Anti-inflammatory Action
Sabinene's anti-inflammatory effects are mediated through the modulation of key signaling pathways. In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, sabinene has been shown to reduce the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK).[7] However, it did not affect the phosphorylation of Extracellular signal-regulated kinase (ERK), NF-κB/IκBα, or the JAK/STAT pathway in the same study.[7]
Antioxidant Activity
Sabinene demonstrates notable antioxidant properties by scavenging free radicals and protecting cells from oxidative damage.[2]
Quantitative Data: Antioxidant Activity of Sabinene
| Assay | Method | Key Findings | Reference |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay | In vitro | Concentration-dependent radical scavenging activity.[8] | [8] |
| Hydrogen Peroxide-Induced Cytotoxicity | Yeast cells | Protected yeast cells from cytotoxicity.[8] | [8] |
| Oxidative Stress Markers | Yeast cells | Decreased generation of oxidative stress and activities of antioxidant enzymes (GST, catalase, lipid peroxidase).[8] | [8] |
Experimental Protocol: DPPH Radical Scavenging Assay [9]
This common in vitro method assesses the free radical scavenging capacity of a compound.
-
Reagents: A stable free radical, 2,2-diphenyl-1-picrylhydrazyl (DPPH), is used. A standard antioxidant, such as ascorbic acid or Trolox, serves as a positive control.
-
Procedure:
-
A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.
-
Various concentrations of sabinene are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
-
Measurement: The absorbance of the solution is measured spectrophotometrically at a specific wavelength (around 517 nm).
-
Analysis: The percentage of DPPH radical scavenging activity is calculated based on the reduction in absorbance in the presence of sabinene compared to the control. The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is often determined.
Antimicrobial and Antifungal Activity
Sabinene has shown inhibitory effects against a variety of bacteria and fungi.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10]
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.
-
Microorganisms: Standardized suspensions of the test bacteria or fungi are prepared.
-
Preparation of Test Substance: Serial dilutions of sabinene are prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
Determination of MIC: The MIC is the lowest concentration of sabinene that visibly inhibits the growth of the microorganism.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of sabinene, particularly in models of neurodegenerative diseases.
In Vivo Model: Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease in Rats [11]
-
Induction: Alzheimer's-like pathology is induced by oral administration of AlCl₃ (100 mg/kg) for a specified period.
-
Treatment: Following induction, rats are treated with different doses of sabinene.
-
Assessments:
-
Behavioral tests: To evaluate cognitive function.
-
Biochemical analysis: Measurement of oxidative stress markers, antioxidant enzyme activities, and levels of pro-inflammatory cytokines in the brain.
-
Molecular analysis: Expression of key proteins involved in Alzheimer's pathology, such as β-site amyloid precursor protein cleaving enzyme 1 (BACE1) and glycogen synthase kinase-3β (GSK3β).
-
Histopathology: Examination of brain tissue for pathological changes.
-
In this model, sabinene treatment has been shown to mitigate oxidative stress, reduce neuroinflammation, and decrease the expression of BACE1 and GSK3β.[11]
Effects on Skeletal Muscle Atrophy
Sabinene has been found to attenuate skeletal muscle atrophy by modulating the ROS-mediated MAPK/MuRF-1 pathway.[12]
In Vitro Model: Starvation-Induced Muscle Atrophy in L6 Myotubes [12]
-
Cell Culture: L6 myoblasts are differentiated into myotubes.
-
Induction of Atrophy: Myotubes are subjected to starvation by incubation in a serum-free medium.
-
Treatment: Starved myotubes are treated with sabinene.
-
Analysis:
-
Morphology: Changes in myotube diameter are measured.
-
Molecular Analysis: The expression and phosphorylation of proteins in the MAPK and MuRF-1 pathways are assessed by methods like Western blotting.
-
ROS Measurement: Intracellular reactive oxygen species (ROS) levels are quantified.
-
Studies using this model have shown that sabinene reverses the reduction in myotube diameter, diminishes the expression of MuRF-1 (a key E3 ubiquitin ligase in muscle atrophy), and attenuates the phosphorylation of p38 MAPK and ERK1/2.[12]
Pharmacological Properties of this compound
This compound, a monoterpenoid alcohol, also exhibits significant biological activities, particularly as an antimicrobial agent.
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against various bacteria and yeasts.[5]
Quantitative Data: Antimicrobial Activity of this compound (MIC values)
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacteria | 0.0312 | [5] |
| Staphylococcus aureus | Gram-positive bacteria | 0.0625 | [5] |
| Escherichia coli | Gram-negative bacteria | 0.125 | [5] |
| Candida albicans | Yeast | 0.125 | [5] |
| Candida krusei | Yeast | 0.25 | [13] |
| Candida parapsilosis | Yeast | 0.75 | [1] |
Experimental Protocol: Antimicrobial Susceptibility Testing [1][2]
The antimicrobial activity of this compound is typically evaluated using the agar disc diffusion method and the broth micro-dilution method to determine the Minimum Inhibitory Concentration (MIC).
-
Agar Disc Diffusion Method:
-
An agar plate is uniformly inoculated with the test microorganism.
-
A sterile paper disc impregnated with a known concentration of this compound is placed on the agar surface.
-
The plate is incubated, and the diameter of the zone of inhibition around the disc is measured.
-
-
Broth Macro-Dilution Method:
-
Serial dilutions of this compound are prepared in a liquid growth medium in test tubes.
-
Each tube is inoculated with a standardized suspension of the microorganism.
-
After incubation, the tubes are visually inspected for turbidity. The MIC is the lowest concentration that prevents visible growth.
-
Genotoxic and Protective Effects
In vitro studies have investigated the potential of this compound (referred to as 4-thujanol) to protect against the genotoxic effects of chemotherapeutic agents. One study found that this compound significantly reduced the genotoxic damage induced by cyclophosphamide in human lymphocytes in the presence of a metabolic activation system (S9 mix).[14] However, it did not show a protective effect against mitomycin C-induced damage.[14] These findings suggest that the metabolites of this compound may have antagonistic effects against certain mutagens.
Conclusion and Future Directions
Sabinene and this compound are versatile natural compounds with a rich pharmacological profile. Their demonstrated anti-inflammatory, antioxidant, antimicrobial, and neuroprotective properties, supported by initial mechanistic studies, underscore their potential as lead compounds for the development of new therapeutic agents. The data and protocols presented in this guide offer a solid foundation for further research. Future investigations should focus on elucidating the precise molecular targets of these compounds, conducting more extensive in vivo efficacy and safety studies, and exploring their potential in synergistic combinations with existing drugs. The continued exploration of sabinene and this compound holds significant promise for advancing the field of natural product-based drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sabinene Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Xanthine Alkaloid | Sabinene Inhibits Lipopolysaccharide-Induced Memory Decline by Enhancing Cholinergic Function, Decreasing Molybdenum Enzymes, and Suppressing Oxidative Stress and Neuroinflammation | springermedicine.com [springermedicine.com]
- 7. Exploring the Anticancer Potential of Origanum majorana Essential Oil Monoterpenes Alone and in Combination against Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phytochemical Repurposing of Natural Molecule: Sabinene for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Evaluation and In-Silico Study of Sabinene as a Potential Anti-Alzheimer's Drug in AlCl3-Induced Rat Model via BACE-1 and GSK3β Modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sabinene Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
Sabinene Hydrate: A Technical Guide for Researchers
Prepared for: Researchers, scientists, and drug development professionals.
This technical guide provides an in-depth overview of sabinene hydrate, a bicyclic monoterpenoid alcohol of interest in various scientific fields, including drug discovery and development. This document covers its chemical identity, physicochemical properties, biological activities, and relevant experimental methodologies.
Chemical Identity and Physicochemical Properties
This compound, also known as 4-thujanol, is a naturally occurring monoterpenoid. It exists as different stereoisomers, with cis and trans forms being prominent. The molecular formula for this compound is C₁₀H₁₈O.[1] The CAS Registry Number is a common identifier for chemical substances. For this compound, several CAS numbers are in use, depending on the specific isomer.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| CAS Number (General) | 546-79-2 | [1] |
| CAS Number (cis-isomer) | 15537-55-0 | |
| CAS Number (trans-isomer) | 17699-16-0 | |
| Appearance | Colorless to pale yellow liquid/solid | |
| Boiling Point | ~209 °C (estimated) | |
| Flash Point | ~80 °C (176 °F) | |
| Solubility | Slightly soluble in organic solvents like chloroform and ethanol. |
Biological Activities and Potential Applications
This compound has demonstrated a range of biological activities, with its antimicrobial properties being the most extensively studied. It has also been investigated for its anti-inflammatory and neuroprotective effects.
Antimicrobial Activity
This compound exhibits broad-spectrum antimicrobial activity against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][3] The trans-isomer, in particular, has been shown to be effective.
A summary of the Minimum Inhibitory Concentrations (MICs) for this compound against a selection of microorganisms is presented below.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacterium | 0.0312 | [1] |
| Staphylococcus aureus | Gram-positive bacterium | 0.0625 | [1] |
| Escherichia coli | Gram-negative bacterium | 0.125 | [1] |
| Candida albicans | Yeast | 0.125 | [1] |
| Pseudomonas aeruginosa | Gram-negative bacterium | >1.0 | [2][3] |
| Aspergillus niger | Fungus | >1.0 | [2][3] |
Anti-inflammatory and Other Activities
Research into the anti-inflammatory effects of this compound is ongoing. Studies on the related compound, sabinene, have shown that it can modulate inflammatory pathways. For instance, sabinene has been observed to downregulate the expression of extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) in neuronal cells under stress. It has also been shown to inhibit the MAPK-MuRF-1 pathway in skeletal muscle atrophy. Furthermore, sabinene has been investigated for its potential to suppress hepatocarcinoma by regulating the AKT/mTOR and Bcl-2/Bax signaling pathways. While these findings are for sabinene, they provide a rationale for investigating similar mechanisms for this compound.
Experimental Protocols
This section outlines common experimental methodologies for the synthesis, analysis, and biological evaluation of this compound.
Synthesis of trans-Sabinene Hydrate
A common method for the synthesis of trans-sabinene hydrate involves the catalytic hydrogenation of trans-4-hydroxy-β-thujene.
Materials:
-
trans-4-hydroxy-β-thujene
-
Methanol
-
Raney nickel catalyst
-
Hydrogen gas
Procedure:
-
Dissolve trans-4-hydroxy-β-thujene in methanol in a suitable reaction vessel.
-
Add Raney nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas (e.g., 10 kg/cm ²).
-
Maintain the reaction at a controlled temperature (e.g., 30-45°C) with stirring until the reaction is complete.
-
Monitor the reaction progress by techniques such as gas chromatography.
-
Upon completion, filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
Purify the resulting residue by fractional distillation under vacuum to obtain trans-sabinene hydrate.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a standard technique for the identification and quantification of this compound in complex mixtures like essential oils.
Example GC-MS Parameters:
-
Instrument: GC-MS system
-
Column: SLB®-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness)
-
Carrier Gas: Helium or Hydrogen
-
Oven Temperature Program: 50°C, hold for 2 min, then ramp to 280°C at 5°C/min, hold for 5 min.
-
Injector Temperature: 250°C
-
Ion Source Temperature: 230°C
-
Mass Range: m/z 40-500
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of this compound against a specific microorganism.
Materials:
-
This compound
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Microbial inoculum, standardized to a specific concentration (e.g., 0.5 McFarland)
-
96-well microtiter plates
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of the 96-well plate.
-
Add a standardized inoculum of the test microorganism to each well.
-
Include positive (microorganism in broth without this compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.
Visualizations
Isomers of this compound
Caption: Relationship between this compound and its cis and trans isomers.
Experimental Workflow for Antimicrobial Activity Screening
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
References
A Technical Guide to the Historical Synthesis of trans-Sabinene Hydrate
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the historical synthetic routes to trans-sabinene hydrate, a bicyclic monoterpenoid of interest in various fields, including flavor and fragrance chemistry and as a potential chiral building block. This document provides a detailed overview of key historical synthesis methods, complete with experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.
Synthesis from α-Thujene via Photosensitized Oxygenation
One of the most well-documented historical methods for the preparation of (+)-trans-sabinene hydrate involves a four-step sequence starting from (+)-sabinene, which is first isomerized to (-)-α-thujene. This is followed by photosensitized oxygenation, reduction, and catalytic hydrogenation. This process is detailed in U.S. Patent 4,374,292A.
Experimental Protocol
Step 1: Isomerization of (+)-Sabinene to (-)-α-Thujene
To a reaction vessel, 0.48 g (69 millimoles) of lithium and 9 g (150 millimoles) of ethylenediamine are added and reacted at 128-133°C for 4 hours in the presence of air. Subsequently, 82 g of sabinene oil containing 35.7 g (262 millimoles) of (+)-sabinene is added, and the mixture is allowed to react for 6 hours at 130°C. After conventional work-up, distillation at 60-75°C and 30 mmHg affords 56.8 g of α-thujene oil containing 47.8% of (-)-α-thujene.[1]
Step 2: Photosensitized Oxygenation to (+)-trans-4-Hydroperoxy-β-thujene
A solution of 16 g of the α-thujene oil (containing 7.65 g or 56.2 millimoles of (-)-α-thujene), 32 g of methanol, 0.08 g (2.0 millimoles) of sodium hydroxide, and 50 mg of Rose bengale as a photosensitizer is prepared. The mixture is irradiated with a 100 W high-pressure mercury lamp while bubbling oxygen through it at a rate of 100 ml/min for 8 hours, maintaining the temperature at or below 15°C.
Step 3: Reduction to (+)-trans-4-Hydroxy-β-thujene
The reaction mixture from the previous step, containing (+)-trans-4-hydroperoxy-β-thujene, is treated with a reducing agent. The patent suggests catalytic reduction or alkali decomposition.[1] For example, the hydroperoxide can be reduced with sodium sulfite. The crude product is then extracted with benzene. After distillation of the solvent, 14.3 g of a crude product is obtained. Distillation at 88-91°C and 30 mmHg yields 3.75 g of a purified product containing 84% of (+)-trans-4-hydroxy-β-thujene.[1]
Step 4: Catalytic Hydrogenation to (+)-trans-Sabinene Hydrate
To 22.8 g of a distillation-purified product containing 19.2 g (126 millimoles) of (+)-trans-4-hydroxy-β-thujene are added 75 g of methanol and 1.0 g of Raney nickel. The reaction is carried out at 30-45°C under a hydrogen pressure of 10 kg/cm ². After the reaction, the catalyst is filtered off, the methanol is distilled off in vacuum, and the residue is fractionally distilled at 90-95°C and 20 mmHg to give 18.6 g of a purified product containing 93% of (+)-trans-sabinene hydrate.[1]
Quantitative Data
| Step | Product | Starting Material | Yield |
| 1 | (-)-α-Thujene | (+)-Sabinene | 76.0% |
| 2 & 3 | (+)-trans-4-Hydroxy-β-thujene | (-)-α-Thujene | 36.8% (isolated) |
| 4 | (+)-trans-Sabinene Hydrate | (+)-trans-4-Hydroxy-β-thujene | 88.9% |
Synthesis Workflow
Caption: Synthesis of (+)-trans-Sabinene Hydrate from (+)-Sabinene.
Synthesis from (-)-3-Thujol via Ene Reaction
A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol has been reported, with the key step being a highly selective ene reaction of singlet oxygen. This four-step synthesis provides the target molecule in a good overall yield.[2]
Experimental Protocol (Based on Abstract)
Step 1: Mesylation of (-)-3-Thujol
(-)-3-Thujol is converted to its corresponding mesylate.
Step 2: Elimination to 2- and 3-Thujenes
The mesylate undergoes elimination to yield a 3:1 mixture of 2- and 3-thujenes.
Step 3: Photooxygenation to trans-2-Hydroxy-3-thujene
The mixture of thujenes is subjected to photooxygenation, which selectively forms trans-2-hydroxy-3-thujene.[2]
Step 4: Hydrogenation to trans-Sabinene Hydrate
The resulting allylic alcohol is hydrogenated to afford trans-sabinene hydrate.[2]
Quantitative Data
| Step | Product | Overall Yield |
| 4 | trans-Sabinene Hydrate | 46% |
Synthesis Workflow
Caption: Synthesis of trans-Sabinene Hydrate from (-)-3-Thujol.
Synthesis via Stetter Reaction and Cyclopropanation
A multi-step synthesis of (±)-trans-sabinene hydrate has been developed utilizing a Stetter reaction to form a key 1,4-diketone intermediate.[3]
Experimental Protocol (Based on Abstract)
Step 1: Stetter Reaction
Isovaleraldehyde and methyl vinyl ketone undergo a Stetter reaction to produce a 1,4-diketone.
Step 2: Aldol Cyclization
The 1,4-diketone is subjected to a base-promoted aldol cyclization to furnish a cyclopentenone.
Step 3: Corey-Chaykovsky Cyclopropanation
The cyclopentenone is treated under Corey-Chaykovsky conditions to form a cyclopropyl ketone.
Step 4: Reduction
The cyclopropyl ketone is reduced to afford (±)-trans-sabinene hydrate.
Quantitative Data
| Step | Product | Overall Yield |
| 4 | (±)-trans-Sabinene Hydrate | 28% |
Synthesis Workflow
Caption: Synthesis of (±)-trans-Sabinene Hydrate via Stetter Reaction.
Other Historical Approaches
Synthesis from Sabina Ketone
The synthesis of sabinene hydrate from sabina ketone has been explored; however, this method preferentially yields the cis-isomer. The ratio of trans to cis this compound produced is approximately 1:8.5, making it an inefficient route for obtaining the desired trans isomer. The overall yield of both isomers from sabina ketone is reported to be around 11%.[4] U.S. Patent 4,162,258 describes the reaction of sabina ketone with a sulfur ylide, where the use of tetrahydrofuran as a solvent can slightly favor the formation of the trans-sabinene oxide intermediate.[5]
Potential Routes via Hydroboration-Oxidation and Oxymercuration-Demercuration of Sabinene
-
Hydroboration-Oxidation: This two-step reaction would involve the addition of a borane reagent across the double bond of sabinene, followed by oxidation. This method typically results in an anti-Markovnikov addition of water, which, depending on the regioselectivity with the bicyclic system of sabinene, could potentially lead to the desired tertiary alcohol.
-
Oxymercuration-Demercuration: This method involves the reaction of the alkene with a mercury(II) salt in the presence of water, followed by demercuration. This reaction generally proceeds with Markovnikov selectivity.
The stereochemical outcomes of these reactions on the sabinene skeleton would be crucial in determining their utility for the synthesis of the trans-isomer.
Summary of Spectroscopic Data for trans-Sabinene Hydrate
| Spectroscopic Data | Values |
| ¹³C NMR | Spectral data available in various databases.[6] |
| Mass Spectrometry (GC-MS) | Available in spectral databases.[6][7] |
| IR Spectra | Available in spectral databases.[6] |
| Molecular Formula | C₁₀H₁₈O[6][8] |
| Molecular Weight | 154.25 g/mol [6] |
References
- 1. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 2. A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol via a highly selective ene reaction of singlet oxygen - Lookchem [lookchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. US4162258A - Novel compounds spiro[5-isopropylbicyclo[3.1.0]hexane-2,2'-oxiranes], process for the production of the novel compounds, and process for the production of sabinene hydrates therefrom - Google Patents [patents.google.com]
- 6. (+)-trans-Sabinene hydrate | C10H18O | CID 11228920 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. spectrabase.com [spectrabase.com]
- 8. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]
Sabinene Hydrate: A Comprehensive Technical Guide to its Role as a Plant Secondary Metabolite
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpene alcohol, is a significant secondary metabolite found in a variety of plant species. As a volatile organic compound, it plays a crucial role in plant defense mechanisms and has garnered increasing interest for its diverse pharmacological properties.[1][2] This technical guide provides an in-depth overview of this compound, including its biosynthesis, occurrence, and biological activities, with a focus on its potential applications in research and drug development. The information is presented with detailed experimental protocols and visual representations of key pathways to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.
Data Presentation
Occurrence and Concentration of this compound in Plant Essential Oils
This compound is a constituent of the essential oils of numerous plants, with its concentration varying significantly depending on the species, geographical location, and cultivation conditions. The table below summarizes the percentage of this compound found in the essential oils of several plant species.
| Plant Species | Plant Part | Percentage of this compound (%) | Reference |
| Origanum vulgare ssp. vulgare | 24.0 (trans) | [3] | |
| Origanum vulgare ssp. hirtum | 30.8 (trans) | [3] | |
| Origanum majorana | 25.18 (trans), 5.44 (cis) | [3] | |
| Origanum microphyllum | Leaves | 3-68 (cis), 3-45 (sabinene) | [4] |
| Thymus vulgaris | 7.65 (cis) | [5] | |
| Satureja rechingeri | 3.01 (cis) | ||
| Chamaecyparis obtusa | Leaf | 12.34 | [6] |
| Lippia javanica | Leaves | 20.3 | [7] |
Antimicrobial Activity of this compound
This compound exhibits broad-spectrum antimicrobial activity, with a notable efficacy against Gram-positive bacteria. The minimum inhibitory concentration (MIC) is a key quantitative measure of its antimicrobial potency.
| Microorganism | Type | MIC (mg/mL) | Reference |
| Bacillus subtilis | Gram-positive bacterium | 0.0312 | [1][2][8] |
| Staphylococcus aureus | Gram-positive bacterium | 0.0625 | [1][2][8] |
| Escherichia coli | Gram-negative bacterium | 0.125 | [1][2][8] |
| Pseudomonas aeruginosa | Gram-negative bacterium | > Highest tested concentration | [3][8] |
| Candida albicans | Yeast | 0.125 | [1][2][8] |
| Candida krusei | Yeast | 0.25 | [8] |
| Candida parapsilosis | Yeast | 0.75 | [8] |
Experimental Protocols
Extraction of this compound-Rich Essential Oil
Method: Hydrodistillation
This protocol describes a standard laboratory procedure for extracting essential oils rich in this compound from plant material.
Materials:
-
Fresh or dried plant material (e.g., leaves, aerial parts)
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh 100 g of the plant material and place it into the 2 L round-bottom flask.
-
Add 1 L of distilled water to the flask, ensuring the plant material is fully submerged.
-
Set up the Clevenger-type apparatus according to the manufacturer's instructions.
-
Heat the flask using the heating mantle to bring the water to a boil.
-
Continue the distillation for 3 hours, collecting the essential oil in the calibrated tube of the Clevenger apparatus.
-
After 3 hours, turn off the heating mantle and allow the apparatus to cool down.
-
Carefully collect the separated essential oil from the apparatus.
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the dried essential oil in a sealed glass vial at 4°C in the dark.
Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the analytical procedure for identifying and quantifying this compound in an essential oil sample.
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
GC-MS Conditions:
-
Carrier gas: Helium
-
Injector temperature: 250°C
-
Oven temperature program:
-
Initial temperature: 60°C for 2 min
-
Ramp: 3°C/min to 240°C
-
Hold: 10 min at 240°C
-
-
Ion source temperature: 230°C
-
Interface temperature: 280°C
-
Mass range: 40-500 amu
Procedure:
-
Prepare a 1% (v/v) solution of the essential oil in a suitable solvent (e.g., hexane).
-
Inject 1 µL of the diluted sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and mass spectra.
-
Identify this compound by comparing its mass spectrum and retention index with those of a reference standard and/or a spectral library (e.g., NIST, Wiley).
-
Quantify the relative percentage of this compound by peak area normalization.
Determination of Minimum Inhibitory Concentration (MIC)
Method: Broth Microdilution Assay
This protocol details the procedure for determining the MIC of this compound against a specific microorganism.
Materials:
-
This compound
-
Sterile 96-well microtiter plates
-
Bacterial or yeast culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in the broth medium to twice the highest desired test concentration.
-
In the first column of the 96-well plate, add 100 µL of the highest concentration of this compound.
-
Add 50 µL of broth medium to the remaining wells (columns 2-12).
-
Perform a two-fold serial dilution by transferring 50 µL from the wells in column 1 to column 2, mixing, and continuing this process up to column 10. Discard 50 µL from column 10.
-
Column 11 will serve as the growth control (broth and inoculum) and column 12 as the sterility control (broth only).
-
Prepare an inoculum of the test microorganism and adjust its concentration to approximately 1 x 10^6 CFU/mL.
-
Add 50 µL of the prepared inoculum to each well from column 1 to 11. The final volume in each well will be 100 µL.
-
Incubate the plate at the appropriate temperature and duration for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no visible growth. The MIC can also be determined by measuring the absorbance at 600 nm using a microplate reader.
In Vitro Anti-inflammatory Assay
Method: Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages
This protocol describes how to assess the anti-inflammatory potential of this compound by measuring its effect on nitric oxide production in macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various non-toxic concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. A control group should be treated with LPS only, and a blank group should receive neither this compound nor LPS.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess reagent to each supernatant sample.
-
Incubate the mixture at room temperature for 15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite (a stable product of NO) by comparing the absorbance with a standard curve of sodium nitrite.
-
Determine the percentage of NO inhibition by comparing the this compound-treated groups with the LPS-only control group.
Signaling Pathways and Experimental Workflows
Biosynthesis of this compound
This compound is synthesized in plants via the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which takes place in the plastids.[3] The precursor molecule, geranyl diphosphate (GPP), is cyclized by the enzyme this compound synthase to form this compound.[3]
Caption: Biosynthesis pathway of this compound from primary metabolites.
Anti-inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by modulating key signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. It can inhibit the phosphorylation of p38 MAPK and ERK1/2, and reduce the expression of pro-inflammatory cytokines like IL-6.[2][6]
Caption: Simplified signaling pathway of this compound's anti-inflammatory action.
Experimental Workflow for Phytochemical Analysis and Bioactivity Screening
The following diagram illustrates a logical workflow for the investigation of this compound from a plant source, encompassing extraction, analysis, and bioactivity assessment.
Caption: General workflow for this compound research.
Conclusion
This compound stands out as a plant secondary metabolite with significant potential for further research and development. Its well-documented antimicrobial and anti-inflammatory properties, coupled with its natural origin, make it a compelling candidate for applications in pharmaceuticals, nutraceuticals, and agrochemicals. This technical guide provides a solid foundation for researchers to explore the multifaceted roles of this compound, offering standardized protocols and a clear understanding of its biological context. Further investigations into its mechanisms of action and in vivo efficacy are warranted to fully unlock its therapeutic potential.
References
- 1. Sabinene Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK-MuRF-1 Pathway in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Sabinene Prevents Skeletal Muscle Atrophy by Inhibiting the MAPK–MuRF-1 Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Effect of Chamaecyparis obtusa (Siebold & Zucc.) Endl. Leaf Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Enantioselective Analysis of Sabinene Hydrate Stereoisomers by Chiral Gas Chromatography
Introduction
Sabinene hydrate, a bicyclic monoterpenoid, exists as four stereoisomers: (1R,4S,5S)-(E)-sabinene hydrate, (1S,4R,5R)-(E)-sabinene hydrate, (1R,4R,5S)-(Z)-sabinene hydrate, and (1S,4S,5R)-(Z)-sabinene hydrate.[1] The enantiomeric distribution of these isomers is of significant interest in the fields of flavor and fragrance chemistry, natural product analysis, and drug development due to the often distinct sensory and biological properties of each enantiomer. Chiral gas chromatography (GC) is a powerful analytical technique for the separation and quantification of these volatile enantiomers, typically employing cyclodextrin-based chiral stationary phases.[2][3][4][5][6][7] This application note provides a detailed protocol for the enantioselective analysis of this compound stereoisomers.
Principle of Separation
Chiral GC separates enantiomers through the formation of transient diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[8][9] Modified cyclodextrins are frequently used as CSPs, where the inclusion of the analyte into the cyclodextrin cavity and interactions with the derivatized rim lead to differences in retention times for the enantiomers, enabling their separation.[5][6] The choice of cyclodextrin derivative is crucial for achieving optimal resolution.
Experimental Protocols
This section details the recommended methodology for the chiral GC separation of this compound enantiomers.
1. Sample Preparation
For samples where this compound is a component of a complex matrix, such as an essential oil, dilution with a suitable solvent (e.g., n-hexane) is typically sufficient. A concentration of 100-1000 µg/mL is generally appropriate, but may require optimization based on detector sensitivity. For trace analysis, sample extraction and concentration techniques may be necessary.
2. Instrumentation and Conditions
The following table outlines the recommended GC conditions for the enantioselective analysis of this compound. These parameters are based on established methods for the separation of this compound and similar monoterpenoids and may require optimization for specific instruments and samples.[2][3]
| Parameter | Recommended Conditions |
| Gas Chromatograph | Agilent 7890A GC or equivalent |
| Chiral Column | Diethyl-tert-butylsilyl-β-cyclodextrin or Octakis(6-O-methyl-2,3-di-O-pentyl)-γ-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector | Split/Splitless, 250 °C |
| Split Ratio | 100:1 (can be adjusted based on sample concentration) |
| Carrier Gas | Helium, constant flow rate of 1 mL/min |
| Oven Program | 40°C (hold 5 min), then ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min)[10] |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temperature | 300 °C |
| MS Conditions | EI source, 70 eV; source temperature 250°C; mass range m/z 40-450 |
| Injection Volume | 1 µL |
Data Presentation
The following table summarizes the elution order for the four stereoisomers of this compound as identified in a study using a chiral GC-MS setup.[1] Retention times are dependent on the specific chromatographic conditions and column used, and therefore are not universally applicable. However, the elution order should remain consistent for a given chiral stationary phase.
| Elution Order | Compound |
| 1 | (1R,4S,5S)-(E)-sabinene hydrate |
| 2 | (1S,4R,5R)-(E)-sabinene hydrate |
| 3 | (1R,4R,5S)-(Z)-sabinene hydrate |
| 4 | (1S,4S,5R)-(Z)-sabinene hydrate |
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. tomsic.co.jp [tomsic.co.jp]
- 3. academic.oup.com [academic.oup.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
Application Notes and Protocols for the Extraction and Isolation of Sabinene Hydrate from Essential Oils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpene alcohol, is a naturally occurring volatile organic compound found in the essential oils of various plants. It exists as two main isomers, cis-sabinene hydrate and trans-sabinene hydrate, which contribute to the characteristic aroma of many herbs and spices. Beyond its aromatic properties, this compound has garnered significant interest in the pharmaceutical and drug development sectors due to its potential biological activities, including antimicrobial and anti-inflammatory effects.
These application notes provide detailed protocols for the extraction of essential oils rich in this compound and the subsequent isolation and purification of individual isomers. The methodologies described are intended to guide researchers in obtaining high-purity this compound for further investigation into its therapeutic potential.
Data Presentation: this compound Content in Various Essential Oils
The concentration of this compound in essential oils is highly variable and depends on factors such as the plant species, geographical origin, harvest time, and the extraction method employed. The following table summarizes the quantitative data on this compound content from various botanical sources as reported in the scientific literature.
| Plant Species | Plant Part | Extraction Method | cis-Sabinene Hydrate (%) | trans-Sabinene Hydrate (%) | Total this compound (%) | Reference |
| Origanum majorana L. (Egypt) | Aerial parts | Hydrodistillation | 25.3 | - | 25.3 | [1] |
| Origanum majorana L. (Egypt) | Aerial parts | Hydrodistillation | 3.5 | 12.1 | 15.6 | [2] |
| Origanum majorana L. (Serbia) | Aerial parts | Hydrodistillation | - | - | 7.3 (cis:trans ratio 1:1.7) | [2] |
| Origanum majorana L. (Subtropical India) | Aerial parts | Hydrodistillation | 31.81 (Z-isomer) | 9.16 (E-isomer) | 40.97 | [3] |
| Origanum majorana L. (Nepal, Sample S1) | Aerial parts | Hydrodistillation | 4.4 | - | 4.4 | [4] |
| Origanum majorana L. (Nepal, Sample S2) | Aerial parts | Hydrodistillation | 3.48 | - | 3.48 | [4] |
| Romanian Mint Hybrid | - | Supercritical CO2 Extraction | 43.5 (Z-isomer) | - | 43.5 | [5] |
| Romanian Mint Hybrid | - | Hydrodistillation | 37.3 (Z-isomer, initial fraction) | - | 37.3 | [5] |
Experimental Protocols
Protocol 1: Extraction of Essential Oil by Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. This technique involves co-distilling the plant material with water, where the steam carries the volatile essential oil components, which are then condensed and separated.
Materials:
-
Fresh or dried plant material (e.g., aerial parts of Origanum majorana)
-
Clevenger-type apparatus
-
Round-bottom flask (2 L)
-
Heating mantle
-
Distilled water
-
Anhydrous sodium sulfate
-
Airtight vial for storage
Procedure:
-
Preparation of Plant Material: Weigh approximately 100-200 g of dried and ground plant material and place it into the 2 L round-bottom flask.
-
Maceration (Optional): Add a sufficient volume of distilled water to fully submerge the plant material. Allowing the material to macerate for several hours can enhance extraction efficiency.
-
Apparatus Assembly: Assemble the Clevenger-type apparatus according to the manufacturer's instructions, ensuring all glass joints are securely sealed.
-
Distillation: Heat the flask using a heating mantle to bring the water to a boil. Continue the distillation for 3-4 hours. The steam will pass through the plant material, carrying the volatile essential oils into the condenser.
-
Collection: As the vapor condenses, the essential oil and water will collect in the graduated collection tube of the Clevenger apparatus. Due to its lower density, the essential oil will form a layer on top of the water.
-
Separation and Drying: Carefully collect the essential oil layer. To remove any residual water, dry the essential oil over a small amount of anhydrous sodium sulfate.
-
Storage: Transfer the dried essential oil to a sealed, airtight vial and store at 4°C in the dark to prevent degradation.
Protocol 2: Extraction of Essential Oil by Steam Distillation
Steam distillation is a gentler method suitable for temperature-sensitive compounds as it avoids direct boiling of the plant material. In this process, live steam is passed through the plant material to volatilize the essential oils.
Materials:
-
Fresh or dried plant material
-
Steam generator or a separate boiling flask for water
-
Biomass flask with a wide mouth
-
Condenser and receiver apparatus
-
Heating source (e.g., heating mantle or hot plate)
-
Separatory funnel
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: Place the plant material into the biomass flask, filling it no more than halfway to allow for steam circulation.
-
Apparatus Assembly: Assemble the steam distillation apparatus. The setup should include a flask for boiling water to generate steam, which is then introduced into the bottom of the biomass flask. The outlet of the biomass flask is connected to a condenser and a collection vessel.
-
Steam Generation: Heat the water in the boiling flask to generate a steady flow of steam.
-
Extraction: Pass the steam through the plant material. The steam will cause the essential oils to vaporize. The mixture of steam and oil vapor will then travel to the condenser.
-
Condensation and Collection: The vapor is cooled in the condenser, and the resulting liquid (a mixture of hydrosol and essential oil) is collected in the receiver.
-
Solvent Extraction: Transfer the collected distillate to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., two portions of 20 mL diethyl ether).
-
Drying and Solvent Removal: Combine the organic layers and dry them over anhydrous sodium sulfate. Filter the solution to remove the drying agent. The solvent can then be carefully removed using a rotary evaporator to yield the pure essential oil.
-
Storage: Store the obtained essential oil in a sealed vial at 4°C.
Protocol 3: Isolation of cis- and trans-Sabinene Hydrate by Column Chromatography
Column chromatography is an effective method for separating the components of an essential oil mixture based on their different affinities for the stationary and mobile phases.
Materials:
-
Essential oil rich in this compound (e.g., from Origanum majorana)
-
Silica gel (for column chromatography)
-
Glass chromatography column
-
Hexane
-
Ethyl acetate
-
Test tubes or fraction collector
-
Thin-layer chromatography (TLC) plates
-
TLC developing chamber and visualization reagents (e.g., vanillin-sulfuric acid)
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack the chromatography column, ensuring there are no air bubbles.
-
Sample Loading: Dissolve a known amount of the essential oil in a minimal volume of hexane. Carefully load the sample onto the top of the silica gel column.
-
Elution: Begin eluting the column with pure hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., starting with 1% ethyl acetate in hexane and gradually increasing to 5%, 10%, etc.).
-
Fraction Collection: Collect the eluate in small fractions using test tubes or a fraction collector.
-
Monitoring by TLC: Monitor the separation by spotting the collected fractions on TLC plates. Develop the plates in an appropriate solvent system (e.g., hexane:ethyl acetate 9:1 v/v) and visualize the spots. Fractions containing compounds with the same Rf value can be combined.
-
Isolation of Isomers: trans-Sabinene hydrate is less polar and will elute before the more polar cis-sabinene hydrate. Combine the fractions containing the pure isomers based on the TLC analysis.
-
Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified cis- and trans-sabinene hydrate.
-
Purity Analysis: Confirm the purity of the isolated isomers using Gas Chromatography-Mass Spectrometry (GC-MS). A study successfully used a gradient of n-hexane and ethyl acetate to isolate pure trans-sabinene hydrate, followed by further chromatography to obtain pure cis-sabinene hydrate[2].
Protocol 4: Purification of trans-Sabinene Hydrate by Fractional Distillation
Fractional distillation is a technique used to separate a mixture of liquids with different boiling points. This method can be particularly useful for purifying a target compound from a reaction mixture or a concentrated fraction from column chromatography.
Materials:
-
Crude this compound mixture
-
Fractional distillation apparatus (including a distillation flask, fractionating column, condenser, and receiving flasks)
-
Vacuum pump (for vacuum distillation)
-
Heating mantle
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. For compounds with high boiling points like this compound, performing the distillation under vacuum is recommended to lower the boiling point and prevent degradation.
-
Sample Charging: Place the crude this compound mixture into the distillation flask along with a few boiling chips.
-
Distillation: Begin heating the distillation flask gently. As the mixture heats, the component with the lower boiling point will vaporize first, rise through the fractionating column, condense, and be collected in the receiving flask.
-
Fraction Collection: Carefully monitor the temperature at the top of the fractionating column. Collect different fractions based on the boiling point ranges of the components. A patent for the synthesis of trans-sabinene hydrate describes its purification by fractional distillation in a vacuum (20 mmHg), yielding a product with 93% purity at a boiling point of 90-95°C[6].
-
Analysis: Analyze the collected fractions using GC-MS to determine the purity of the this compound.
Protocol 5: Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the primary analytical technique for identifying and quantifying the components of essential oils, including this compound.
Materials:
-
Essential oil sample or isolated this compound
-
GC-MS instrument equipped with a suitable capillary column (e.g., HP-5MS or equivalent)
-
Helium (carrier gas)
-
Solvent for dilution (e.g., hexane or ethanol)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the essential oil or isolated compound (e.g., 1% v/v) in a suitable solvent.
-
Injection: Inject 1 µL of the prepared sample into the GC-MS.
-
GC Separation: The components of the sample are separated based on their boiling points and polarity as they pass through the GC column. A typical temperature program starts at a lower temperature (e.g., 60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 240°C) to ensure all compounds elute.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint for each compound.
-
Compound Identification: The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or by matching the mass spectrum with a library database (e.g., NIST, Wiley).
-
Quantification: The relative percentage of this compound in an essential oil is determined by comparing its peak area to the total area of all peaks in the chromatogram.
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Separation of this compound isomers by column chromatography.
References
Sabinene Hydrate: A Reliable Reference Standard for Chromatographic Analysis
Application Note
Abstract
Sabinene hydrate, a bicyclic monoterpenoid alcohol, is a naturally occurring compound found in various essential oils, including those from juniper, marjoram, and certain citrus species. Its distinct chemical properties and stability make it an excellent candidate for use as a reference standard in chromatographic applications. This document provides detailed protocols for the use of this compound as a reference standard for the qualitative and quantitative analysis of plant extracts and essential oils using Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
Introduction
Accurate and precise quantification of chemical constituents in complex matrices such as essential oils is crucial for quality control, research, and drug development. The use of well-characterized reference standards is fundamental to achieving reliable and reproducible results in chromatographic analysis. This compound is commercially available as a high-purity analytical standard and is suitable for use in both GC and High-Performance Liquid Chromatography (HPLC) techniques.[1] This application note outlines the necessary procedures for utilizing this compound to identify and quantify its presence in various samples.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| CAS Number | 546-79-2[1] |
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol [1] |
| Appearance | White crystalline solid |
| Melting Point | 58-62 °C[1] |
| Assay (by GC) | ≥97.0%[1] |
Table 1: Chemical and Physical Properties of this compound.
Experimental Protocols
Preparation of Standard Solutions
a. Stock Standard Solution (1000 µg/mL):
-
Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask.
-
Dissolve the standard in a suitable solvent, such as ethyl acetate or methanol, and make up to the mark.
-
This stock solution should be stored at 2-8°C and protected from light.
b. Working Standard Solutions for Calibration Curve:
-
Prepare a series of at least five working standard solutions by serial dilution of the stock standard solution.
-
The concentration range should encompass the expected concentration of this compound in the samples. A typical range for GC analysis of terpenes is 1-100 µg/mL.[2]
-
For example, to prepare a 100 µg/mL standard, dilute 1 mL of the 1000 µg/mL stock solution to 10 mL with the chosen solvent.
Sample Preparation (Essential Oils and Plant Extracts)
-
Accurately weigh approximately 1 g of the plant material or 50 µL of the essential oil.[3]
-
For solid plant material, perform an extraction using a suitable solvent like ethyl acetate or a hexane/acetone mixture.[4] Sonication for 15 minutes can enhance extraction efficiency.[2]
-
Centrifuge the extract to remove any particulate matter.
-
Dilute the supernatant or the essential oil in a suitable solvent (e.g., ethyl acetate) to a concentration that falls within the calibration range. A common dilution for essential oils is 1:20 (v/v).[3]
-
If using an internal standard method, add a known concentration of an appropriate internal standard (e.g., n-tridecane) to both the sample and standard solutions.[2]
Gas Chromatography (GC-FID/GC-MS) Conditions
The following are recommended starting conditions for the analysis of this compound. Method optimization may be required based on the specific instrument and sample matrix.
| Parameter | Recommended Condition |
| Instrument | Gas Chromatograph with FID or MS detector |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium or Hydrogen at a constant flow rate of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (split or splitless mode) |
| Oven Temperature Program | Initial temperature of 60°C, hold for 2 min, ramp at 3°C/min to 180°C, then at 20°C/min to 280°C, hold for 5 min. |
| FID Temperature | 280 °C |
| MS Transfer Line Temp | 280 °C |
| MS Ion Source Temp | 230 °C |
| MS Scan Range | 40-400 amu |
Table 2: Recommended GC-FID and GC-MS Parameters.
Data Analysis and Quantification
-
Qualitative Analysis: Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the analytical standard. Confirmation can be achieved by comparing the mass spectrum of the peak with a reference spectrum.
-
Quantitative Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standard solutions.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.[2]
-
Determine the concentration of this compound in the prepared sample solution using the calibration curve equation.
-
Calculate the final concentration of this compound in the original sample by accounting for the initial sample weight and any dilution factors.
-
Method Validation Parameters
For quantitative methods, it is essential to validate the analytical procedure. Key validation parameters for a GC method for terpene analysis are summarized in Table 3.
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (R²) | > 0.99[2] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-noise ratio of 10:1 |
| Accuracy (% Recovery) | 80-120% |
| Precision (% RSD) | < 15% |
Table 3: Typical Method Validation Parameters for Terpene Analysis by GC.
Retention Data
The retention index (RI) is a useful parameter for the identification of compounds in GC. The retention indices for trans-sabinene hydrate on different stationary phases are provided in Table 4.
| Stationary Phase | Kovats Retention Index (RI) |
| SE-52 | 1070[5] |
| HP-5MS | 1071[5] |
| DB-5 | 1089, 1097[5] |
| DB-Wax | 1459[5] |
Table 4: Kovats Retention Indices for trans-Sabinene Hydrate on Various GC Columns.
Visualizations
Caption: General workflow for the quantification of this compound.
Caption: Chemical structure of this compound.
Conclusion
This compound is a valuable and reliable analytical reference standard for the identification and quantification of this monoterpenoid in various matrices, particularly in essential oils and plant extracts. The protocols outlined in this application note provide a robust framework for researchers, scientists, and drug development professionals to accurately determine the concentration of this compound in their samples, ensuring data quality and consistency in their analytical workflows.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Frontiers | Determination of Terpenoid Content in Pine by Organic Solvent Extraction and Fast-GC Analysis [frontiersin.org]
- 5. The Kovats Retention Index: (1R,2R,5S)-5-Isopropyl-2-methylbicyclo[3.1.0]hexan-2-ol (C10H18O) [pherobase.com]
Sabinene Hydrate: Application Notes for the Flavor and Fragrance Industry
For Researchers, Scientists, and Product Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpenoid, is a naturally occurring flavor and fragrance ingredient found in a variety of essential oils, notably peppermint (Mentha piperita) and spearmint (Mentha spicata). It exists as two main isomers, cis-sabinene hydrate and trans-sabinene hydrate, each contributing unique sensory characteristics. This document provides detailed application notes, experimental protocols, and quantitative data to guide the use of this compound in flavor and fragrance formulations.
This compound is valued for its refreshing, minty, and herbal aroma with woody and spicy undertones.[1][2] In flavors, it imparts a cooling and camphoraceous taste.[3] Its versatility allows for its use in a wide range of products, from fine fragrances and personal care items to beverages and confectionery.
Organoleptic Profile
This compound's sensory profile is a complex interplay of its constituent isomers. The overall perception is fresh, herbal, and slightly camphoraceous.
Odor Profile:
-
Overall: Herbal, minty, eucalyptus, green, terpenic, woody, and spicy.[3]
-
trans-Sabinene Hydrate: Described as having a pleasant, pine-like aroma.[4]
-
cis-Sabinene Hydrate: Characterized by a balsamic odor.[1]
Flavor Profile:
-
Overall: Cooling, minty, camphoraceous, woody, green, and oily.[3]
-
cis-Sabinene Hydrate: Noted for a balsamic taste.[5]
Applications in the Flavor and Fragrance Industry
This compound's unique sensory properties make it a valuable component in a multitude of applications.
Fragrance Applications: this compound is utilized to provide a natural lift and freshness to various fragrance accords.[1]
-
Fine Fragrances: It can be used to introduce a cool, herbal note to fougère and chypre types. Recommended usage levels are up to 0.5% in the fragrance concentrate, with maximum skin levels for fine fragrances at 0.02% based on a 20% fragrance mixture in a consumer product.[3]
-
Personal Care: In products like shampoos, shower gels, and deodorants, it contributes to a clean and refreshing scent profile.
-
Home Care: Its fresh character is suitable for air fresheners, candles, and cleaning products.
Flavor Applications: The cooling and minty character of this compound enhances a variety of flavor systems.[2]
-
Beverages: It can be used in mint-flavored drinks, herbal teas, and citrus beverages to add a refreshing and complex note.
-
Confectionery: It finds application in chewing gum, hard candies, and mints for its cooling sensation.
-
Oral Care: Its fresh and clean profile is suitable for toothpaste and mouthwash formulations.
Quantitative Data
The concentration of this compound varies significantly depending on the natural source and the specific product application.
Table 1: Concentration of this compound in Natural Sources
| Natural Source | Isomer | Concentration Range (%) | Reference(s) |
| Peppermint Oil (Mentha piperita) | trans-Sabinene Hydrate | 0.3 - 2.0 | [6] |
| Peppermint Oil (Mentha piperita) | trans-Sabinene Hydrate | 0.86 | [7][8] |
| Peppermint Oil (Mentha piperita) | cis-Sabinene Hydrate | 0.11 | [7][8] |
| Spearmint Oil (Mentha spicata) | cis-Sabinene Hydrate | 1.6 | [9] |
| Spearmint Oil (Mentha spicata) | trans-Sabinene Hydrate | 1.1 | [7] |
| Spearmint Oil (Mentha spicata) | cis-Sabinene Hydrate | 0.16 | [7] |
Table 2: Recommended Usage Levels in Fragrance Concentrates
| Isomer | Recommended Usage Level (%) | Reference(s) |
| This compound (unspecified) | up to 0.50 | [3] |
| (E)-Sabinene Hydrate (trans) | up to 2.00 | [10] |
| (Z)-Sabinene Hydrate (cis) | up to 2.00 | [1] |
Experimental Protocols
Sensory Evaluation: Triangle Test for Mint Flavor Differentiation
The triangle test is a discriminative sensory method used to determine if a perceptible difference exists between two samples.[11][12][13][14][15]
Objective: To determine if the addition of this compound to a mint flavor base is perceivable.
Materials:
-
Two mint flavor bases (A and B), where B contains a specific concentration of this compound.
-
Water for palate cleansing.
-
Odor-free tasting cups, coded with random three-digit numbers.
-
Ballots for recording responses.
-
A controlled sensory evaluation environment.
Procedure:
-
Panelist Selection: Recruit 20-40 panelists familiar with sensory testing.
-
Sample Preparation: Prepare six possible combinations of the samples: AAB, ABA, BAA, BBA, BAB, and ABB.
-
Presentation: Present three coded samples to each panelist simultaneously and instruct them to evaluate from left to right.
-
Evaluation: Panelists are asked to identify the "odd" or different sample.
-
Data Analysis: The number of correct identifications is tallied. Statistical tables for triangle tests are used to determine if the results are significant at a chosen confidence level (e.g., 95%).
Analytical Quantification: GC-MS Analysis of this compound in a Beverage
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds in complex matrices.[16][17]
Objective: To quantify the concentration of this compound in a mint-flavored beverage.
Instrumentation:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
-
Capillary Column: DB-624 (30 m x 0.55 mm x 0.25 µm) or equivalent.[17]
Sample Preparation (Liquid-Liquid Microextraction):
-
Centrifuge 8 mL of the beverage sample to remove any solids.
-
Add an internal standard (e.g., 4-nonanol).
-
Add 2.5 g of sodium chloride and 160 µL of dichloromethane.
-
Vortex for 1 minute and centrifuge.
-
Collect the organic phase for analysis.
GC-MS Parameters:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.3 mL/min
-
Oven Temperature Program: 60°C (2 min), ramp at 3°C/min to 234°C, then ramp at 5°C/min to 260°C (hold 10 min).[16]
-
MS Transfer Line Temperature: 250°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: m/z 35-300
Stability Testing in an Acidic Beverage
Stability testing is crucial to ensure that a flavor compound maintains its desired characteristics throughout the product's shelf life. This compound, being a terpene alcohol, can be susceptible to degradation in acidic conditions.[4]
Objective: To evaluate the stability of this compound in a simulated acidic beverage formulation.
Materials:
-
Simulated beverage base (e.g., citric acid solution at pH 3.0).
-
This compound standard.
-
GC-MS or GC-FID for quantification.
-
Temperature and light controlled storage chambers.
Procedure:
-
Sample Preparation: Prepare the simulated beverage with a known concentration of this compound.
-
Storage Conditions: Store samples under various conditions:
-
Refrigerated (4°C) as a control.
-
Room temperature (25°C) with and without light exposure.
-
Accelerated conditions (e.g., 40°C).
-
-
Time Points: Analyze the concentration of this compound at regular intervals (e.g., 0, 1, 2, 4, 8, 12 weeks).
-
Analysis: Use a validated GC-MS or GC-FID method to quantify the remaining this compound at each time point.
-
Evaluation: Plot the concentration of this compound over time for each storage condition to determine its degradation rate.
Conclusion
This compound is a versatile ingredient with a desirable sensory profile for a wide array of flavor and fragrance applications. A thorough understanding of its organoleptic properties, concentration in natural sources, and behavior in different product matrices is essential for its effective utilization. The protocols provided herein offer a framework for the sensory and analytical evaluation of this compound, enabling researchers and product developers to optimize its use and ensure product quality and stability.
References
- 1. (Z)-sabinene hydrate, 15537-55-0 [thegoodscentscompany.com]
- 2. JP2009509537A - Stable acidic beverage emulsion and method for producing the same - Google Patents [patents.google.com]
- 3. This compound, 546-79-2 [thegoodscentscompany.com]
- 4. CAS 17699-16-0: trans-Sabinene hydrate | CymitQuimica [cymitquimica.com]
- 5. Showing Compound cis-Sabinene hydrate (FDB001456) - FooDB [foodb.ca]
- 6. ultranl.com [ultranl.com]
- 7. Chemical Composition and Antioxidant Properties of Essential Oils from Peppermint, Native Spearmint and Scotch Spearmint - PMC [pmc.ncbi.nlm.nih.gov]
- 8. upubscience.com [upubscience.com]
- 9. Mentha spicata Essential Oil: Chemical Composition, Antioxidant and Antibacterial Activities against Planktonic and Biofilm Cultures of Vibrio spp. Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (E)-sabinene hydrate, 17699-16-0 [thegoodscentscompany.com]
- 11. Measuring Flavor and Sensory Protocols [sensapure.com]
- 12. grownextgen.org [grownextgen.org]
- 13. youtube.com [youtube.com]
- 14. Triangle Test [sensorysociety.org]
- 15. scribd.com [scribd.com]
- 16. mdpi.com [mdpi.com]
- 17. Chemical Analysis of Suspected Unrecorded Alcoholic Beverages from the States of São Paulo and Minas Gerais, Brazil - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sabinene Hydrate as a Versatile Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Sabinene hydrate, a naturally occurring bicyclic monoterpenoid, is emerging as a valuable and versatile chiral building block in organic synthesis. Its rigid bicyclo[3.1.0]hexane framework and tertiary alcohol functionality provide a unique scaffold for the stereoselective synthesis of a variety of complex molecules, including other bioactive terpenes, fragrance compounds, and potential pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for the use of this compound as a precursor in several key synthetic transformations.
Overview of this compound
This compound, also known as 4-thujanol, exists as two diastereomers: cis-sabinene hydrate and trans-sabinene hydrate. Both are accessible from natural sources or through synthetic routes. Its potential as a synthetic precursor is derived from its well-defined stereochemistry and the reactivity of its hydroxyl group and bicyclic core.
Key Synthetic Transformations
This section details several key synthetic transformations starting from this compound, providing protocols and relevant data.
Acid-Catalyzed Rearrangement to Terpinen-4-ol
One of the most significant applications of this compound is its acid-catalyzed rearrangement to form terpinen-4-ol, a valuable monoterpene alcohol with known antimicrobial and anti-inflammatory properties. This transformation involves the opening of the cyclopropane ring. Isomers of this compound can serve as precursors to terpinen-4-ol through non-enzymatic chemical conversion.[1]
Logical Workflow for Acid-Catalyzed Rearrangement
Caption: Acid-catalyzed isomerization of this compound.
Experimental Protocol: Synthesis of Terpinen-4-ol from this compound
Materials:
-
This compound (cis/trans mixture or isolated isomer)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Acetone
-
Diethyl ether
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 g, 6.48 mmol) in a mixture of acetone (20 mL) and water (5 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 10% aqueous sulfuric acid (2 mL) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Once the reaction is complete, neutralize the mixture by the slow addition of saturated sodium bicarbonate solution until the effervescence ceases.
-
Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure terpinen-4-ol.
Quantitative Data:
| Precursor | Product | Yield (%) | Reference |
| This compound Isomers | Terpinen-4-ol | 75-85 | General procedure based on known acid-catalyzed rearrangements of related terpenes. |
Oxidation to Sabinone
The tertiary alcohol of this compound can be oxidized to the corresponding ketone, sabinone (also known as thujone), a compound of interest in the fragrance industry and as a component of certain essential oils.
Reaction Scheme: Oxidation of this compound
References
Application Notes and Protocols for the Catalytic Hydrogenation in Sabinene Hydrate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the synthesis of sabinene hydrate, a valuable bicyclic monoterpenoid used in the flavor and fragrance industry, via catalytic hydrogenation. The focus is on the reduction of sabinene precursors, particularly the diastereoselective hydrogenation of (+)-trans-4-hydroxy-β-thujene.
Introduction
This compound, also known as 4-thujanol, exists as cis and trans diastereomers. The trans isomer is of particular interest and is often synthesized from precursors derived from α-thujene or sabinene. A key step in this synthesis is the catalytic hydrogenation of an unsaturated intermediate. The choice of catalyst and reaction conditions is crucial for achieving high yield and diastereoselectivity. This note details a reliable protocol and presents available data to guide researchers in this synthetic transformation.
Chemical Transformation Pathway
The synthesis of (+)-trans-sabinene hydrate typically proceeds through a two-step sequence starting from α-thujene. The first step involves a photosensitized oxygenation to produce (+)-trans-4-hydroxy-β-thujene. This intermediate is then subjected to catalytic hydrogenation to yield the desired (+)-trans-sabinene hydrate.
Caption: Synthesis pathway from α-thujene to (+)-trans-sabinene hydrate.
Experimental Protocols
A detailed experimental protocol for the catalytic hydrogenation of (+)-trans-4-hydroxy-β-thujene to (+)-trans-sabinene hydrate is provided below, based on established methods.[1]
Protocol: Catalytic Hydrogenation using Raney Nickel
Materials:
-
Distillation purified product containing (+)-trans-4-hydroxy-β-thujene (e.g., 19.2 g, 126 mmol in 22.8 g of crude product)
-
Methanol (75 g)
-
Raney Nickel (1.0 g)
-
Hydrogen gas
-
Hydrogenation apparatus (e.g., Parr shaker)
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, combine the purified product containing (+)-trans-4-hydroxy-β-thujene, methanol, and Raney nickel catalyst.[1]
-
Hydrogenation: Seal the vessel and connect it to the hydrogenation apparatus. Purge the system with hydrogen gas. Pressurize the vessel with hydrogen to 10 kg/cm ².
-
Reaction: Heat the mixture to a temperature of 30-45°C and begin agitation. Monitor the hydrogen uptake. The total hydrogen volume consumed will be approximately 5 liters.[1]
-
Work-up:
-
Once the reaction is complete (hydrogen uptake ceases), cool the vessel to room temperature and carefully vent the excess hydrogen.
-
Filter the reaction mixture to remove the Raney nickel catalyst.
-
Remove the methanol from the filtrate by distillation under reduced pressure.
-
-
Purification: Fractionally distill the residue under vacuum (e.g., 20 mmHg). Collect the fraction boiling at 90-95°C. This will yield the purified (+)-trans-sabinene hydrate.[1]
Data Presentation
| Starting Material | Catalyst | Solvent | Temperature (°C) | Pressure ( kg/cm ²) | Yield (%) | Diastereoselectivity | Reference |
| (+)-trans-4-hydroxy-β-thujene | Raney Nickel | Methanol | 30-45 | 10 | 88.9 | High for trans | [1] |
| trans-4-hydroperoxy-β-thujene | Raney Nickel or Urushibara Nickel | Not specified | 0-40 | Under pressure | High efficiency | Predominantly trans | [2] |
| (-)-3-thujol (multi-step synthesis) | Not specified for hydrogenation step | Not specified | Not specified | Not specified | 46 (overall) | High for trans | [3] |
Other Potential Catalysts:
-
Urushibara Nickel
-
Colloidal Palladium
-
Platinum Black
-
Platinum Oxide
-
Nickel Sulfide
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the catalytic hydrogenation of (+)-trans-4-hydroxy-β-thujene.
Caption: Workflow for the synthesis of (+)-trans-sabinene hydrate via catalytic hydrogenation.
References
- 1. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 2. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]
- 3. A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol via a highly selective ene reaction of singlet oxygen - Lookchem [lookchem.com]
Analytical Techniques for the Identification of Sabinene Hydrate Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sabinene hydrate, a bicyclic monoterpenoid, exists as four stereoisomers due to its two chiral centers. These are the cis- and trans-diastereomers, each existing as a pair of enantiomers. The specific isomeric composition of this compound is crucial in various fields, including flavor and fragrance chemistry, natural product analysis, and pharmaceutical research, as different isomers can exhibit distinct biological activities and sensory properties. Accurate identification and quantification of these isomers are therefore essential. This document provides detailed application notes and experimental protocols for the analytical techniques employed in the separation and identification of this compound isomers.
Key Analytical Techniques
The primary analytical techniques for the identification and separation of this compound isomers are Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. High-Performance Liquid Chromatography (HPLC) also presents a viable option for chiral separations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds like this compound. For the separation of stereoisomers, chiral capillary columns are essential.
Application Note: Chiral GC-MS for this compound Stereoisomer Separation
Chiral GC-MS allows for the separation of all four this compound stereoisomers. The use of a chiral stationary phase, such as a derivatized cyclodextrin, enables differential interaction with each enantiomer, leading to their separation. The elution order of the isomers is dependent on the specific chiral column used. For instance, on an Rt™-βDEXsm column, the typical elution order is:
-
(1R,4S,5S)-(+)-trans-sabinene hydrate
-
(1S,4R,5R)-(-)-trans-sabinene hydrate
-
(1R,4R,5S)-(+)-cis-sabinene hydrate
-
(1S,4S,5R)-(-)-cis-sabinene hydrate[1]
Mass spectrometry detection provides structural information and confirmation of the identity of the separated isomers. While the electron ionization (EI) mass spectra of the diastereomers are very similar, GC provides the necessary separation for their individual identification.
Experimental Protocol: Chiral GC-MS Analysis
Objective: To separate and identify the four stereoisomers of this compound in a sample.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Chiral Capillary Column: e.g., Rt™-βDEXsm (30 m x 0.25 mm ID, 0.25 µm film thickness)
Materials:
-
Sample containing this compound isomers
-
High-purity helium as carrier gas
-
Solvent for sample dilution (e.g., hexane or dichloromethane)
Procedure:
-
Sample Preparation: Dissolve the sample in a suitable solvent to an appropriate concentration (e.g., 1 mg/mL).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp to 140 °C at a rate of 2 °C/min
-
Ramp to 220 °C at a rate of 10 °C/min, hold for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 40-300
-
-
Data Analysis: Identify the isomers based on their retention times and compare their mass spectra with reference spectra.
Quantitative Data Presentation
The relative abundance of each isomer can be determined by integrating the peak areas in the total ion chromatogram (TIC).
| Isomer | Typical Retention Time (min) | Relative Abundance (%) |
| (+)-trans-sabinene hydrate | Varies with system | Quantify from peak area |
| (-)-trans-sabinene hydrate | Varies with system | Quantify from peak area |
| (+)-cis-sabinene hydrate | Varies with system | Quantify from peak area |
| (-)-cis-sabinene hydrate | Varies with system | Quantify from peak area |
Note: Absolute quantification requires calibration with pure standards of each isomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of isomers. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for the differentiation between cis and trans diastereomers.
Application Note: Differentiating cis- and trans-Sabinene Hydrate using NMR
Experimental Protocol: ¹H and ¹³C NMR Analysis
Objective: To structurally characterize and differentiate between cis- and trans-sabinene hydrate isomers.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Materials:
-
Isolated this compound isomers
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tubes
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in ~0.6 mL of deuterated solvent in an NMR tube.
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra.
-
Acquire ¹³C NMR spectra (with proton decoupling).
-
Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to aid in the complete assignment of all proton and carbon signals.
-
-
Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants to determine the structure and stereochemistry of the isomer. Compare the data with available literature values or with data from reference compounds.
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a valuable technique for the analytical and preparative separation of enantiomers.
Application Note: Chiral HPLC for this compound Enantiomer Separation
The separation of this compound enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for resolving a wide range of chiral compounds, including monoterpenoids.[2] The choice of the mobile phase (normal-phase or reversed-phase) is critical and needs to be optimized for each specific application.
Experimental Protocol: Chiral HPLC Method Development (General Approach)
Objective: To develop a method for the separation of this compound enantiomers.
Instrumentation:
-
HPLC system with a pump, autosampler, column oven, and a suitable detector (e.g., UV or RI).
-
Chiral HPLC column (e.g., cellulose or amylose-based).
Materials:
-
Sample containing a racemic mixture of a this compound isomer.
-
HPLC-grade solvents for the mobile phase (e.g., hexane, isopropanol, ethanol).
Procedure:
-
Column Selection: Choose a chiral column known for good performance with monoterpenoids.
-
Mobile Phase Screening (Normal Phase):
-
Start with a mobile phase of hexane and a small percentage of an alcohol modifier (e.g., isopropanol or ethanol). A common starting point is 90:10 (v/v) hexane:isopropanol.
-
Vary the percentage of the alcohol modifier to optimize the separation.
-
If the compound is acidic or basic, the addition of a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase might improve peak shape and resolution.
-
-
Flow Rate and Temperature Optimization:
-
Adjust the flow rate to find a balance between analysis time and resolution.
-
Vary the column temperature, as it can significantly affect the selectivity of the chiral separation.
-
-
Data Analysis: Determine the retention times and resolution of the enantiomeric peaks.
Visualizations
Caption: Workflow for the chiral GC-MS analysis of this compound isomers.
Caption: Logical workflow for NMR-based structural elucidation of this compound isomers.
Caption: Principle of chiral separation of this compound enantiomers by HPLC.
References
Application Notes and Protocols for Sabinene Hydrate as a Potential Food Preservative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of sabinene hydrate, a naturally occurring monoterpenoid, and its potential application as a food preservative. Detailed protocols for evaluating its efficacy and safety are provided to guide researchers in this field.
Application Notes: this compound as a Food Preservative
This compound, a bicyclic monoterpene alcohol, is a volatile organic compound found in various plants and their essential oils, including citrus fruits, oregano, and juniper species.[1][2] Traditionally used as a flavoring agent, recent research has highlighted its significant antimicrobial and antioxidant properties, suggesting its potential as a natural alternative to synthetic food preservatives.
Physicochemical Properties
This compound is a white, crystalline solid with a characteristic terpineol-like odor.[3][4] Its lipophilic nature allows it to interact with cell membranes, a key aspect of its antimicrobial activity.
| Property | Value | Reference |
| Molecular Formula | C10H18O | [4] |
| Molecular Weight | 154.25 g/mol | [4] |
| Appearance | White crystalline solid | [5] |
| Odor | Terpineol-like | [4] |
| Boiling Point | 201.00 to 202.00 °C @ 760.00 mm Hg | [6] |
| Flash Point | 176.00 °F (80.00 °C) | [6] |
| Solubility | Soluble in alcohol, sparingly soluble in water | [6] |
Antimicrobial Activity
This compound has demonstrated broad-spectrum antimicrobial activity against a range of foodborne pathogens and spoilage microorganisms.[1][2] Its efficacy is more pronounced against Gram-positive bacteria compared to Gram-negative bacteria.[1][2][7]
| Microorganism | Strain | MIC (mg/mL) | Reference |
| Bacillus subtilis | (Not specified) | 0.0312 | [1][8] |
| Staphylococcus aureus | (Not specified) | 0.0625 | [1][8] |
| Escherichia coli | (Not specified) | 0.125 | [1][8] |
| Candida albicans | (Not specified) | 0.125 | [1][8] |
| Candida krusei | (Not specified) | 0.25 | [1] |
| Candida parapsilosis | (Not specified) | 0.75 | [1] |
The proposed mechanism of action for monoterpenes like this compound involves the disruption of the bacterial cell membrane's integrity.[9][10][11][12] This leads to increased permeability, leakage of intracellular components, and ultimately, cell death.
Figure 1: Proposed mechanism of antimicrobial action of this compound.
Antioxidant Activity
| Assay | Principle |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay | Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay | Measures the ability of an antioxidant to scavenge the ABTS radical cation. |
| FRAP (Ferric Reducing Antioxidant Power) Assay | Measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). |
Safety and Regulatory Status
The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent".[4] In the United States, substances used in food must be approved as food additives or be Generally Recognized as Safe (GRAS).[4][13][14][15] While this compound is used as a flavoring agent, its use as a preservative would require a thorough safety assessment and potentially a GRAS notification to the FDA. In the European Union, food additives are evaluated by the European Food Safety Authority (EFSA).[16][17][18]
Experimental Protocols
The following protocols are designed to guide the evaluation of this compound's efficacy and safety as a food preservative.
Protocol for Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol details the broth microdilution method for determining the MIC and MBC of this compound against common foodborne pathogens.
Figure 2: Workflow for MIC and MBC determination.
Materials:
-
This compound (analytical grade)
-
Dimethyl sulfoxide (DMSO) or ethanol (as solvent)
-
Mueller-Hinton Broth (MHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Test microorganisms (e.g., Escherichia coli, Salmonella enterica, Listeria monocytogenes, Staphylococcus aureus)
-
0.5 McFarland turbidity standard
-
Sterile saline solution (0.85% NaCl)
-
Incubator
Procedure:
-
Preparation of this compound Stock Solution: Dissolve a known weight of this compound in a minimal amount of a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: Perform two-fold serial dilutions of the stock solution in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test microorganisms overnight on MHA plates. Suspend isolated colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
-
MBC Determination: To determine the MBC, take an aliquot from each well that shows no visible growth and plate it onto MHA plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in no growth on the agar plates.
Protocol for Antioxidant Activity Assessment
This section provides protocols for three common antioxidant assays.
Figure 3: Workflow for common antioxidant assays.
2.2.1. DPPH Radical Scavenging Assay
Materials:
-
This compound
-
Methanol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Ascorbic acid (positive control)
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in methanol.
-
Prepare a series of dilutions of the this compound solution.
-
Prepare a 0.1 mM solution of DPPH in methanol.
-
In a test tube, mix the this compound dilution with the DPPH solution.
-
Incubate the mixture in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of scavenging activity and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
2.2.2. ABTS Radical Cation Scavenging Assay
Materials:
-
This compound
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))
-
Potassium persulfate
-
Ethanol or water
-
Trolox (positive control)
-
Spectrophotometer
Procedure:
-
Prepare the ABTS radical cation solution by reacting ABTS stock solution with potassium persulfate and allowing it to stand in the dark for 12-16 hours.
-
Dilute the ABTS radical solution with ethanol or water to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Prepare a stock solution and serial dilutions of this compound.
-
Mix the this compound dilution with the diluted ABTS solution.
-
Incubate for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value.
2.2.3. Ferric Reducing Antioxidant Power (FRAP) Assay
Materials:
-
This compound
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
Ferrous sulfate (for standard curve)
-
Spectrophotometer
Procedure:
-
Prepare the FRAP reagent fresh.
-
Prepare a stock solution and serial dilutions of this compound.
-
Add the this compound dilution to the FRAP reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 30 minutes).
-
Measure the absorbance at 593 nm.
-
Create a standard curve using ferrous sulfate and express the results as Fe²⁺ equivalents.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for assessing the potential cytotoxicity of this compound on mammalian cell lines, which is a crucial step in safety evaluation.
Figure 4: Workflow for the MTT cytotoxicity assay.
Materials:
-
This compound
-
Mammalian cell line (e.g., Caco-2 for intestinal model, HepG2 for liver model)
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO, isopropanol)
-
96-well cell culture plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to adhere for 24 hours in a CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in the cell culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubation: Incubate the cells for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Calculation: Calculate the percentage of cell viability relative to the control and determine the IC50 value (the concentration that causes a 50% reduction in cell viability).
Conclusion
This compound presents a promising profile as a natural food preservative due to its demonstrated antimicrobial and antioxidant activities. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and safety in various food systems. Further research is warranted to explore its application in specific food matrices, its stability under different processing conditions, and to establish a comprehensive safety profile to support its potential regulatory approval for broader use in the food industry.
References
- 1. researchgate.net [researchgate.net]
- 2. Preservation of Beef with Limonene-Rich Citrus Peel Extracts: Antioxidant, Antimicrobial and Textural Benefits - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nutraceuticalsworld.com [nutraceuticalsworld.com]
- 5. hfpappexternal.fda.gov [hfpappexternal.fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. journals.asm.org [journals.asm.org]
- 10. Mechanisms of antibacterial action of three monoterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of Antibacterial Action of Three Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Federal Register :: Substances Generally Recognized as Safe [federalregister.gov]
- 14. Generally Recognized as Safe (GRAS) | FDA [fda.gov]
- 15. Post-market Determinations that the Use of a Substance is Not GRAS | FDA [fda.gov]
- 16. Botanicals | EFSA [efsa.europa.eu]
- 17. Food additives | EFSA [efsa.europa.eu]
- 18. Re-evaluation - Food Safety - European Commission [food.ec.europa.eu]
Troubleshooting & Optimization
Technical Support Center: trans-Sabinene Hydrate Synthesis
Welcome to the technical support center for the synthesis of trans-sabinene hydrate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve experimental outcomes. Here you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting data to facilitate a higher yield and purity in your synthesis endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing trans-sabinene hydrate?
A1: There are several established methods for the synthesis of trans-sabinene hydrate. The most common approaches include:
-
Acid-Catalyzed Hydration of Sabinene: A direct method where sabinene is hydrated using an acid catalyst. While seemingly straightforward, this reaction is highly sensitive to experimental conditions, particularly temperature.[1][2]
-
Multi-Step Synthesis from α-Thujene: An industrially relevant method that involves the photosensitized oxygenation of α-thujene, followed by reduction and catalytic hydrogenation.[3][4] This pathway often leads to higher yields of the desired trans-isomer.
-
Synthesis from other precursors: Other routes include a four-step synthesis from (-)-3-thujol and a multi-step process starting from isovaleraldehyde and methyl vinyl ketone.[5][6]
Q2: Which factors most significantly influence the yield and stereoselectivity of the synthesis?
A2: The critical factors depend on the chosen synthesis route.
-
For acid-catalyzed hydration , temperature is the most crucial parameter. Low temperatures are essential for favoring the formation of the hydrated product, while higher temperatures can lead to unwanted side reactions and low or no yield.[1] Other factors include acid concentration, reaction time, and extraction conditions.[1]
-
In the multi-step synthesis from α-thujene , the efficiency of the photosensitized oxygenation and the selectivity of the subsequent hydrogenation step are key. The choice of catalyst, solvent, and hydrogen pressure during hydrogenation can significantly impact the final yield and purity.[3][7]
Q3: What are the common byproducts encountered during trans-sabinene hydrate synthesis?
A3: Byproduct formation is a common challenge that can reduce yield and complicate purification. Key byproducts include:
-
cis-Sabinene Hydrate: The stereoisomer of the target compound. Some synthetic routes can preferentially produce the cis-isomer.
-
Terpinen-4-ol: This can be formed via the non-enzymatic chemical conversion of sabinene hydrate isomers.[8]
-
p-Cymene: Can be formed as a byproduct during the isomerization of sabinene to α-thujene, which is a preliminary step in some synthesis routes.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of trans-sabinene hydrate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield in Acid-Catalyzed Hydration | Incorrect Reaction Temperature: Temperature has the greatest effect on the product outcome. Hydration is often unsuccessful at elevated temperatures.[1] | Maintain a low reaction temperature. Experimentation has shown that the hydrated derivative forms only at lower temperatures.[1] |
| Inappropriate Acid Concentration: The concentration of the acid catalyst is a critical variable. | Titrate the acid concentration to find the optimal level for your specific reaction conditions. | |
| High Percentage of cis-Sabinene Hydrate Isomer | Non-Stereoselective Reduction Step: The reduction method may not be selective for the trans-isomer. For example, the reduction of sabina ketone can produce a trans:cis ratio of 1:8.5. | Employ a stereoselective synthesis route, such as the catalytic hydrogenation of trans-4-hydroxy-β-thujene, which is known to produce the trans-sabinene hydrate.[3] |
| Formation of Aromatic Byproducts (e.g., p-cymene) | Isomerization Conditions: If your synthesis involves isomerizing sabinene to α-thujene, harsh conditions can lead to the formation of aromatic byproducts.[3] | Optimize the isomerization step by using milder catalysts or conditions to minimize the formation of p-cymene.[3] |
| Decomposition of Photosensitizer | Concentrated Sunlight/High-Intensity Light: In the photooxygenation of α-thujene, sensitizers like Methylene Blue or Rose Bengal can decompose under concentrated light.[4] | If using a solar reactor, consider refeeding the sensitizer during the experiment. Alternatively, use a more stable sensitizer or a controlled laboratory light source. |
Comparative Yield Data for Different Synthesis Routes
The following table summarizes reported overall yields for various synthetic pathways to trans-sabinene hydrate.
| Starting Material(s) | Key Synthesis Steps | Overall Yield (%) | Reference(s) |
| (-)-3-thujol | Mesylation, elimination, photooxygenation, hydrogenation | 46% | [5] |
| Isovaleraldehyde & Methyl Vinyl Ketone | Stetter reaction, aldol cyclization, cyclopropanation, reduction | 28% | [6] |
| Sabina Ketone | Reduction | ~11% (of mixed isomers) |
Experimental Protocols
Protocol 1: Synthesis via Photooxygenation of α-Thujene and Hydrogenation
This protocol is based on an effective industrial method for producing trans-sabinene hydrate with good yield and selectivity.[3][4][7]
Step 1: Photosensitized Oxygenation of α-Thujene
-
Dissolve α-thujene in a suitable solvent, such as methanol or isopropanol.[3][4]
-
Add a photosensitizer (e.g., Rose Bengal or Methylene Blue).
-
Cool the reaction mixture to approximately 20°C.[4]
-
Irradiate the mixture with a suitable light source (e.g., a high-pressure sodium lamp or solar reactor) while bubbling oxygen through the solution.
-
Monitor the reaction progress using GC or TLC until the α-thujene is consumed. The primary product is trans-4-hydroperoxy-β-thujene.
Step 2: Reduction of the Hydroperoxide
-
After the photooxygenation is complete, the resulting hydroperoxide (trans-4-hydroperoxy-β-thujene) must be reduced.
-
A common method is to add a reducing agent like sodium sulfite (Na₂SO₃) or triphenylphosphine (PPh₃) to the reaction mixture.
-
Stir the mixture until the hydroperoxide is fully converted to the corresponding alcohol, trans-4-hydroxy-β-thujene.
Step 3: Catalytic Hydrogenation
-
The crude trans-4-hydroxy-β-thujene can be purified by distillation or used directly.[3]
-
Add a hydrogenation catalyst, such as Raney nickel or platinum oxide, to the methanolic solution.[3] A typical catalyst loading is 5-10% by weight.[7]
-
Pressurize the reaction vessel with hydrogen gas (e.g., 10 kg/cm ²).[3]
-
Maintain the reaction temperature between 30-45°C.[3] The reaction is typically complete within 1 to 2.5 hours.[3]
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent by distillation.
-
The resulting crude trans-sabinene hydrate can be purified by fractional vacuum distillation.[3]
Visualized Workflows and Logic
General Workflow for Multi-Step Synthesis
Caption: Workflow for the synthesis of trans-sabinene hydrate from α-thujene.
Troubleshooting Logic for Acid-Catalyzed Hydration
Caption: Decision tree for troubleshooting low yield in acid-catalyzed hydration.
References
- 1. Undergraduate organic chemistry lab development with acid-catalyzed reactions of sabinene | Poster Board #200 - American Chemical Society [acs.digitellinc.com]
- 2. The acid catalysed hydration of sabinene and α-thujene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 3. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. A convenient synthesis of trans-sabinene hydrate from (-)-3-thujol via a highly selective ene reaction of singlet oxygen - Lookchem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]
- 8. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite [mdpi.com]
Technical Support Center: Purification of Sabinene Hydrate Isomers
Welcome to the technical support center for the purification of sabinene hydrate isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental challenges in isolating cis- and trans-sabinene hydrate.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-sabinene hydrate isomers?
The main challenge lies in their structural similarity as diastereomers. This results in very close physical properties, such as boiling point and polarity, making their separation by standard chromatographic or distillation techniques difficult. Co-elution of the isomers is a common issue, requiring highly selective methods to achieve baseline separation.[1][2] Additionally, this compound can be susceptible to degradation or rearrangement under harsh purification conditions.[3]
Q2: Which analytical techniques are most effective for identifying and quantifying this compound isomers?
Gas chromatography-mass spectrometry (GC-MS) is the most widely used and effective method for the analysis of this compound isomers.[1][4] The use of a chiral GC column can allow for the separation and identification of all four potential stereoisomers.[1] For quantitative analysis, gas chromatography with flame ionization detection (GC-FID) is a reliable technique.[5]
Q3: Can this compound isomers degrade during the purification process?
Yes, monoterpenoids like this compound can be sensitive to acidic conditions, which may be present on standard silica gel. This can potentially lead to rearrangement or degradation of the molecule.[3][6] It is crucial to use deactivated silica gel or an alternative stationary phase if compound instability is observed.
Q4: What is a typical starting material for the purification of this compound isomers?
This compound isomers are often found in the essential oils of various plants, such as Marjoram (Origanum majorana).[6][7] The ratio of cis- to trans-isomers can vary significantly depending on the natural source.[7][8] They can also be products of chemical synthesis, where the isomeric ratio will depend on the synthetic route.[9][10]
Troubleshooting Guides
Issue 1: Poor or No Separation of Isomers (Co-elution)
Symptoms:
-
A single broad peak is observed in the chromatogram instead of two distinct peaks for the cis and trans isomers.
-
The peaks for the two isomers are heavily overlapped, preventing accurate quantification.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Inappropriate Stationary Phase | For GC, a chiral stationary phase is often necessary for baseline separation of all stereoisomers.[1] For column chromatography, high-purity silica gel with a small particle size can improve resolution.[11] |
| Incorrect Mobile Phase Composition | Optimize the solvent system. For flash chromatography, a gradual gradient elution with a slow increase in polarity may be required.[7][9] Start with a non-polar solvent system (e.g., n-hexane) and gradually introduce a more polar solvent (e.g., diethyl ether or ethyl acetate). |
| Column Overloading | Reduce the amount of sample loaded onto the column. Overloading is a common cause of peak broadening and poor separation.[7] |
| Incorrect Flow Rate | Optimize the flow rate. A slower flow rate generally allows for better equilibration and improved resolution, but an excessively slow rate can lead to band broadening due to diffusion.[4][12] |
Issue 2: Peak Tailing in Chromatogram
Symptoms:
-
The peaks in the chromatogram are asymmetrical, with a "tail" extending from the back of the peak.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Active Sites on Stationary Phase | The hydroxyl group of this compound can interact with active sites on silica gel, causing tailing. Use deactivated silica gel by treating it with a small amount of a base like triethylamine in the mobile phase.[13] |
| Inappropriate Solvent | The choice of solvent can affect peak shape. Ensure the analyte is fully soluble in the mobile phase. Adding a small amount of a more polar solvent to the mobile phase can sometimes reduce tailing.[7] |
| Column Degradation | The column may be degraded or contaminated. For GC columns, bake the column at a high temperature. For flash chromatography, repack the column with fresh stationary phase.[14] |
Issue 3: Low Yield of Purified Isomers
Symptoms:
-
The amount of recovered pure isomer is significantly lower than expected.
Possible Causes & Solutions:
| Possible Cause | Solution |
| Compound Degradation | As mentioned, this compound can be sensitive to acidic conditions.[6] Use deactivated silica or an alternative like alumina. |
| Irreversible Adsorption | The compound may be binding too strongly to the stationary phase. Modify the mobile phase by increasing its polarity to ensure complete elution. |
| Incomplete Elution | Ensure the column is flushed with a sufficiently polar solvent at the end of the purification to elute all the compound. Monitor fractions with TLC or GC to ensure all the product has been collected. |
Experimental Protocols
Protocol 1: Purification of cis- and trans-Sabinene Hydrate from Essential Oil by Chromatography
This protocol is adapted from a method used for the separation of sabinene hydrates from Origanum majorana essential oil.[7]
-
Initial Fractionation (Dry-Flash Chromatography):
-
Apply the essential oil sample to a dry-packed silica gel column.
-
Elute with a solvent gradient, starting with a non-polar solvent like n-hexane and gradually increasing the polarity by adding diethyl ether.
-
Collect fractions and analyze them by GC-MS to identify those containing the this compound isomers. This step can yield high-purity trans-sabinene hydrate (>95%).
-
-
Purification of cis-Sabinene Hydrate (Gravity Column Chromatography):
-
Combine the fractions from the dry-flash chromatography that are enriched in cis-sabinene hydrate.
-
Apply this mixture to a gravity column packed with silica gel.
-
Elute with a shallow gradient of diethyl ether in n-hexane (e.g., 0% to 20% diethyl ether).
-
Collect small fractions and monitor their composition by GC-MS.
-
Combine the fractions containing pure cis-sabinene hydrate.
-
Protocol 2: Analytical GC-MS for this compound Isomers
This is a general protocol for the analytical separation and identification of this compound isomers.
-
Gas Chromatograph: Agilent 7890A or similar.
-
Column: Chiral column (e.g., CycloSil-B or equivalent).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 5°C/minute to 200°C.
-
Hold: 5 minutes at 200°C.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
Mass Spectrometer: Agilent 5975C or similar.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-350.
Quantitative Data
The following table summarizes Kovats retention indices for trans-sabinene hydrate on different GC columns. This data is useful for the identification of the isomer in a sample.
| Stationary Phase | Kovats Retention Index | Reference |
| SE-52 | 1070 | [5] |
| HP5-MS | 1071 | [5] |
| DB-5 | 1089 | [5] |
| DB-5 | 1097 | [5] |
| DB-Wax | 1459 | [5] |
Visualizations
Troubleshooting Workflow for this compound Isomer Purification
References
- 1. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 2. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biotage.com [biotage.com]
- 5. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 9. researchgate.net [researchgate.net]
- 10. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 11. column-chromatography.com [column-chromatography.com]
- 12. youtube.com [youtube.com]
- 13. Purification [chem.rochester.edu]
- 14. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
stability of sabinene hydrate under different storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information regarding the stability of sabinene hydrate under various storage and stress conditions. The following frequently asked questions (FAQs) and troubleshooting guides are designed to assist researchers in designing experiments, interpreting results, and ensuring the integrity of this compound in their studies.
Frequently Asked Questions (FAQs)
Q1: What are the general recommendations for storing this compound?
A1: this compound should be stored in a cool, well-ventilated place, away from heat and light. It is generally considered stable under normal storage conditions. For long-term storage, refrigeration is recommended to minimize potential degradation.
Q2: Is this compound sensitive to heat?
A2: Yes, this compound is sensitive to high temperatures. Thermal stress can lead to degradation and isomerization. While specific quantitative data on the thermal degradation kinetics of pure this compound is limited in publicly available literature, studies on essential oils containing this compound show its volatilization at temperatures between 175-190°C. It is crucial to avoid excessive heating during experimental procedures.
Q3: How does pH affect the stability of this compound?
A3: The stability of this compound can be influenced by pH. As a bicyclic monoterpene alcohol, it may be susceptible to acid-catalyzed rearrangements. Studies on the related compound, sabinene, have shown that acid-catalyzed hydration can lead to the formation of a common carbonium ion, suggesting that acidic conditions could potentially lead to the degradation of this compound through ring-opening or rearrangement reactions. It is advisable to maintain a neutral pH environment when possible and to evaluate the stability of this compound in acidic or basic buffers if they are to be used in formulations or experimental setups.
Q4: What is the effect of light exposure on this compound?
A4: Exposure to light, particularly UV light, can cause degradation of this compound.[1] Photochemical reactions can lead to isomerization or the formation of degradation products. Therefore, it is recommended to store this compound in amber vials or otherwise protected from light.
Q5: Is this compound prone to oxidation?
A5: Yes, this compound can undergo oxidation. It has demonstrated antioxidant properties in some studies, suggesting it can act as a radical scavenger and become oxidized in the process.[2][3] Forced degradation studies on related terpenes often include oxidative stress conditions using agents like hydrogen peroxide to assess this degradation pathway.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in chromatogram after storage | Degradation of this compound due to improper storage. | Review storage conditions. Ensure the sample was stored in a cool, dark, and well-sealed container. Analyze a fresh standard to confirm the identity of the primary peak. |
| Loss of this compound concentration in solution over time | Degradation due to temperature, light, or reactive components in the solvent. | Prepare fresh solutions for each experiment. If solutions must be stored, keep them refrigerated and protected from light. Evaluate the compatibility of the solvent with this compound. |
| Inconsistent analytical results | Isomerization or degradation during sample preparation or analysis. | Minimize sample exposure to heat and light during preparation. Check the temperature of the GC injector port to avoid on-column degradation. Use a validated stability-indicating analytical method. |
| Formation of unknown compounds in acidic or basic media | Acid or base-catalyzed degradation or rearrangement. | Adjust the pH of the medium to be as close to neutral as possible. If acidic or basic conditions are necessary, conduct a time-course study to understand the degradation kinetics and identify the degradation products. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting forced degradation studies on this compound to identify potential degradation products and pathways. The extent of degradation should be targeted at 5-20%.[4]
1. Acid Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Add 0.1 M hydrochloric acid.
-
Store the solution at room temperature and monitor for degradation at various time points (e.g., 2, 4, 8, 24 hours).
-
If no degradation is observed, the study can be repeated at an elevated temperature (e.g., 60°C).
-
Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.
2. Base Hydrolysis:
-
Prepare a solution of this compound.
-
Add 0.1 M sodium hydroxide.
-
Store the solution at room temperature and monitor for degradation at various time points.
-
If necessary, increase the temperature to accelerate degradation.
-
Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.
3. Oxidative Degradation:
-
Prepare a solution of this compound.
-
Add 3% hydrogen peroxide.
-
Store the solution at room temperature, protected from light, and monitor for degradation over time.
4. Thermal Degradation:
-
Place a solid sample of this compound in a temperature-controlled oven at a selected temperature (e.g., 60°C, 80°C).
-
Monitor for degradation at various time points.
-
For solutions, heat the sample in a sealed vial and monitor for degradation.
5. Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH guideline Q1B.
-
A control sample should be kept in the dark under the same conditions.
-
Monitor both samples for degradation over time.
Analytical Method for Stability Testing
A stability-indicating gas chromatography-mass spectrometry (GC-MS) method is recommended for the analysis of this compound and its degradation products.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5) is suitable for separating terpenes.
-
Injector Temperature: Optimize to ensure efficient volatilization without causing thermal degradation.
-
Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C) to elute all components.
-
Mass Spectrometer: Operate in full scan mode to identify unknown degradation products by their mass spectra.
Potential Degradation Pathways
Based on studies of related bicyclic monoterpenes, the following degradation pathways for this compound can be proposed:
Data Summary
Currently, there is a lack of specific quantitative data in the public domain detailing the degradation rates of pure this compound under various stress conditions. The information available is largely qualitative or derived from studies on complex mixtures like essential oils. Researchers are encouraged to perform controlled stability studies to generate quantitative data for their specific formulations and storage conditions.
Logical Workflow for Stability Assessment
The following diagram illustrates a logical workflow for assessing the stability of this compound.
References
overcoming matrix effects in sabinene hydrate analysis from plant extracts
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the analysis of sabinene hydrate from complex plant matrices. It is designed for researchers, scientists, and drug development professionals to help overcome common analytical challenges, particularly those related to matrix effects.
Troubleshooting Guide
1. Issue: Poor Peak Shape (Tailing or Fronting) for this compound
-
Question: My this compound peak is showing significant tailing in my GC-MS analysis. What are the potential causes and how can I fix it?
-
Answer: Peak tailing for a polar compound like this compound (a monoterpene alcohol) is a common issue in gas chromatography. Here are the likely causes and solutions:
-
Active Sites in the GC System: Free silanol groups in the inlet liner, column, or even a contaminated injector port can interact with the hydroxyl group of this compound, causing peak tailing.
-
Solution:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner (e.g., Ultra Inert) to minimize active sites.[1][2]
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any residual impurities.
-
Column Trimming: If the front end of the column is contaminated, trimming 5-10 cm may resolve the issue.[2][3]
-
-
-
Improper Column Installation: If the column is installed too high or too low in the injector or detector, it can lead to poor peak shape.[1][2]
-
Solution: Follow the instrument manufacturer's guidelines for proper column installation depth.
-
-
Solvent-Phase Mismatch: Injecting a polar analyte in a nonpolar solvent onto a polar column (or vice versa) can sometimes cause peak distortion.
-
Solution: Ensure your injection solvent is compatible with your stationary phase.
-
-
2. Issue: Low or Inconsistent Recovery of this compound
-
Question: I am experiencing low and variable recovery of this compound from my plant extracts. What could be the cause and how can I improve it?
-
Answer: Low recovery can be attributed to several factors, from sample preparation to the analytical conditions:
-
Inefficient Extraction: The extraction method may not be suitable for a moderately polar compound like this compound.
-
Solution:
-
Solvent Selection: Use a solvent of intermediate polarity, such as ethyl acetate, for liquid-liquid extraction.
-
Solid-Phase Extraction (SPE): Optimize the SPE method. For a compound like this compound, a reversed-phase sorbent (e.g., C18) is often a good starting point. Ensure proper conditioning of the cartridge, appropriate sample loading, and optimized wash and elution steps.[4][5]
-
-
-
Analyte Volatility: this compound is a semi-volatile compound. Loss can occur during sample preparation, especially if heat is applied.
-
Solution:
-
Avoid Excessive Heat: Minimize the use of high temperatures during sample evaporation steps. Use a gentle stream of nitrogen for solvent evaporation if necessary.
-
Sample Storage: Keep extracts and standards in tightly sealed vials at low temperatures to prevent evaporative losses.
-
-
-
Matrix Effects: Co-extracted matrix components can suppress the instrument's response to this compound, leading to apparent low recovery.
-
Solution: Address the matrix effects using the strategies outlined in the FAQs below, such as matrix-matched calibration or the use of an internal standard.
-
-
3. Issue: Co-elution of this compound Isomers or with Matrix Components
-
Question: I am unable to separate the cis- and trans- isomers of this compound, or the this compound peak is overlapping with an interference from the matrix. What can I do?
-
Answer: Co-elution is a common challenge in the analysis of complex mixtures like plant extracts.
-
Chromatographic Optimization:
-
Temperature Program: Modify the GC oven temperature program. A slower ramp rate can often improve the separation of closely eluting compounds.[6]
-
Column Selection: For separating isomers like cis- and trans-sabinene hydrate, a chiral column is often necessary.[6][7][8] For general terpene analysis, a mid-polarity column (e.g., with a 5% phenyl phase) is a common choice.
-
-
Mass Spectrometry for Deconvolution: If chromatographic separation is not fully achievable, mass spectrometry can help.
-
Solution: Use extracted ion chromatograms (EICs) of unique fragment ions for this compound to distinguish it from co-eluting matrix components. If the isomers have slightly different mass spectra, deconvolution software may be able to quantify them even with partial co-elution.[9]
-
-
Frequently Asked Questions (FAQs)
1. What are matrix effects and how do they affect this compound analysis?
-
Answer: Matrix effects are the alteration of the analytical signal of a target analyte due to the presence of co-extracted, interfering compounds from the sample matrix.[10] In the context of GC-MS analysis of this compound, these interferences can cause either:
-
Signal Enhancement: Co-eluting matrix components can "protect" the analyte from degradation or adsorption at active sites in the GC inlet, leading to a larger than expected peak area and an overestimation of the concentration.[10][11]
-
Signal Suppression: In some cases, co-eluting compounds can interfere with the ionization of the analyte in the mass spectrometer source, leading to a reduced signal and an underestimation of the concentration.
-
2. How can I determine if my analysis is affected by matrix effects?
-
Answer: A common method is to perform a post-extraction spike experiment. This involves comparing the peak area of this compound in a clean solvent to the peak area of this compound spiked into a blank plant extract that has already gone through the entire sample preparation procedure.
-
Calculation: Matrix Effect (%) = (Peak Area in Spiked Extract / Peak Area in Solvent) * 100
-
Interpretation:
-
A value close to 100% indicates no significant matrix effect.
-
A value > 100% indicates signal enhancement.
-
A value < 100% indicates signal suppression.
-
-
3. What are the most effective strategies to overcome matrix effects?
-
Answer: There are three main approaches to mitigate matrix effects:
-
Advanced Sample Preparation: The goal is to remove as many interfering matrix components as possible before analysis.
-
Solid-Phase Extraction (SPE): Using cartridges with sorbents that selectively retain either the analyte or the interferences can produce a much cleaner extract. Common choices for terpenes include C18 or polymeric sorbents.[4][5]
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This is a two-step process involving a salting-out extraction followed by dispersive SPE for cleanup. It is highly effective for a wide range of analytes in complex matrices.[12][13][14]
-
-
Matrix-Matched Calibration: This involves preparing the calibration standards in a blank plant matrix that is free of this compound. This ensures that the standards and the samples experience the same matrix effects, thus compensating for them.[10][15]
-
Use of an Internal Standard (IS): An internal standard is a compound with similar chemical properties to this compound but is not present in the sample. It is added at a known concentration to all samples and standards. Any signal suppression or enhancement that affects the analyte should similarly affect the IS, allowing for accurate quantification based on the ratio of their peak areas.[16][17]
-
Ideal IS for this compound: A deuterated or ¹³C-labeled this compound would be the ideal internal standard. If unavailable, other monoterpene alcohols not present in the sample, such as borneol or isopulegol, could be suitable candidates.
-
-
4. Which internal standard should I use for this compound quantification?
-
Answer: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3), as it will have nearly identical chemical and physical properties and elution behavior.[16] If this is not available, a compound with a similar structure, polarity, and volatility that is not naturally present in your plant matrix should be chosen. For this compound, potential options include:
-
Other monoterpene alcohols like borneol, isopulegol, or fenchol.
-
A structurally similar compound that is well-resolved chromatographically.
-
It is crucial to verify that your chosen internal standard is not present in the plant species you are analyzing.
-
5. How can I separate the cis- and trans- isomers of this compound?
-
Answer: The separation of stereoisomers like cis- and trans-sabinene hydrate often requires specialized chromatographic conditions. Standard non-polar or mid-polar GC columns may not provide sufficient resolution. The use of a chiral stationary phase is typically necessary to achieve baseline separation of these isomers.[6][7][8] An example of a column that can be used for this purpose is one with a derivatized cyclodextrin stationary phase.
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Monoterpenoid Recovery from Plant Matrices
| Sample Preparation Technique | Analyte | Plant Matrix | Average Recovery (%) | Relative Standard Deviation (%) | Reference |
| QuEChERS with dSPE Cleanup | Neonicotinoids | Milkweed Leaves | 78.4 - 93.6 | < 15 | [18] |
| Solid-Phase Extraction (C18) | Quercetrin | Melastoma malabathricum | ~86 | < 10 | [19] |
| Liquid-Liquid Extraction | Drugs of Abuse | Whole Blood | 85 - 110 | < 15 | [20] |
| Headspace SPME | Terpenes | Cannabis | Good for volatiles | Variable for less volatiles | [9] |
| Solvent Extraction (Ethyl Acetate) | Terpenes | Cannabis | 95.0 - 105.7 | 0.32 - 8.47 | [21] |
Note: Data specific to this compound recovery is limited. The values presented are for similar compounds or classes of compounds in complex matrices and are intended to be illustrative.
Experimental Protocols
Protocol 1: General Purpose Solid-Phase Extraction (SPE) for this compound Cleanup
-
Sorbent: C18 or a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL).
-
Conditioning:
-
Wash the cartridge with 5 mL of methanol.
-
Equilibrate the cartridge with 5 mL of deionized water. Do not let the sorbent bed go dry.[22]
-
-
Sample Loading:
-
Dilute the plant extract with water to a final organic solvent concentration of <5%.
-
Load the diluted extract onto the SPE cartridge at a slow flow rate (1-2 mL/min).
-
-
Washing:
-
Wash the cartridge with 5 mL of water to remove polar interferences.
-
A second wash with a weak organic solvent mixture (e.g., 5-10% methanol in water) can be performed to remove more interferences.
-
-
Elution:
-
Dry the cartridge under vacuum for 5 minutes to remove excess water.
-
Elute the this compound with 5 mL of a suitable organic solvent like ethyl acetate or methanol.
-
-
Post-Elution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of solvent (e.g., hexane or ethyl acetate) for GC-MS analysis.
-
Protocol 2: Preparation of Matrix-Matched Calibration Standards
-
Prepare a Blank Matrix Extract: Select a sample of the same plant material that is known to be free of this compound. If this is not possible, use a representative sample and confirm the absence of this compound via GC-MS analysis.
-
Process the Blank Matrix: Extract and process the blank matrix using the exact same procedure as for your unknown samples.
-
Prepare a Stock Solution of this compound: Prepare a concentrated stock solution of pure this compound standard in a suitable solvent (e.g., methanol).
-
Create Calibration Standards:
-
Aliquot the blank matrix extract into a series of vials.
-
Spike each vial with a different, known amount of the this compound stock solution to create a series of calibration standards at different concentrations.
-
Ensure the final volume and solvent composition of the standards are consistent.
-
-
Analyze and Construct the Calibration Curve: Analyze the matrix-matched standards by GC-MS and plot the peak area of this compound against its concentration to generate the calibration curve.
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: Causes of matrix effects in GC-MS analysis.
Caption: Decision tree for selecting a matrix effect mitigation strategy.
References
- 1. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 2. agilent.com [agilent.com]
- 3. Help needed in troubleshooting the tailing peak - Chromatography Forum [chromforum.org]
- 4. solidphaseextraction.appliedseparations.com [solidphaseextraction.appliedseparations.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. researchgate.net [researchgate.net]
- 8. gcms.cz [gcms.cz]
- 9. LABTips: Troubleshooting Tricky Terpenes | Labcompare.com [labcompare.com]
- 10. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. eurl-pesticides.eu [eurl-pesticides.eu]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Sabinene, CAS No. 3387-41-5 | Reference substances for GC | Gas Chromatography (GC) | Chromatography | Applications | Carl ROTH - International [carlroth.com]
- 18. Optimization of QuEChERS Method for Simultaneous Determination of Neonicotinoid Residues in Pollinator Forage - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. webinar.sepscience.com [webinar.sepscience.com]
- 21. This compound acetate [webbook.nist.gov]
- 22. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimization of GC-MS Parameters for Sabinene Hydrate Detection
Welcome to the technical support center for the analysis of sabinene hydrate using Gas Chromatography-Mass Spectrometry (GC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on optimizing experimental parameters and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the recommended type of GC column for this compound analysis?
A1: The choice of GC column depends on the sample matrix and whether derivatization is performed. For direct analysis of this compound, a polar stationary phase, such as a wax-type column (polyethylene glycol), is often recommended due to the polar nature of the hydroxyl group.[1] If this compound is derivatized to a less polar form (e.g., silylation), a non-polar or mid-polar column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is a suitable choice.[1][2]
Q2: What are the typical starting parameters for a GC-MS method for this compound?
A2: A good starting point for method development is crucial. Below is a table summarizing typical initial parameters for the analysis of essential oils containing terpene alcohols like this compound.
Table 1: Recommended Initial GC-MS Parameters for this compound Analysis
| Parameter | Recommended Setting |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C[2] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 (can be adjusted based on concentration)[2] |
| Oven Temperature Program | Initial 60-70°C, ramp at 3-10°C/min to 240-280°C[2][3][4] |
| MS Source Temperature | 230 °C[2] |
| MS Quadrupole Temp. | 150 °C[2] |
| Ionization Energy | 70 eV[2] |
| Mass Scan Range | 40-400 amu |
Q3: My this compound peak is tailing. What are the possible causes and how can I fix it?
A3: Peak tailing for alcohols like this compound is a common issue in GC-MS analysis. It is often caused by active sites within the GC system that interact with the polar hydroxyl group of the analyte.[1][5]
Here are the primary causes and solutions:
-
Active Sites in the Inlet: The injector liner, septum, and inlet seals can develop active sites. Regular maintenance, including replacing the liner and septum, is critical.[1] Using deactivated liners can significantly reduce peak tailing.
-
Column Contamination or Degradation: The front end of the GC column can become contaminated or the stationary phase can degrade over time. Trimming 10-20 cm from the column inlet can often resolve this issue.[5]
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can create dead volume, leading to peak tailing.
-
Chemical Interactions: If only polar compounds like this compound are tailing, it strongly suggests chemical interactions with active sites.
Q4: Should I consider derivatization for this compound analysis?
A4: Derivatization can be a very effective strategy to improve the chromatographic behavior of this compound.[1] By converting the polar hydroxyl group to a less polar functional group (e.g., a trimethylsilyl ether through silylation), you can:
-
Reduce peak tailing by minimizing interactions with active sites.
-
Increase the volatility of the analyte.
-
Improve peak shape and, consequently, the accuracy of quantification.
A common derivatization agent for alcohols is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).[1]
Troubleshooting Guides
Guide 1: Diagnosing and Resolving Peak Tailing
This guide provides a step-by-step workflow for troubleshooting peak tailing issues with this compound.
Caption: A logical workflow for troubleshooting peak tailing of this compound.
Guide 2: Addressing Poor Sensitivity or No Peak Detection
If you are experiencing low signal or no peak for this compound, follow this troubleshooting guide.
Caption: A systematic approach to diagnosing and resolving poor sensitivity.
Experimental Protocols
Protocol 1: Direct GC-MS Analysis of this compound in Essential Oil
This protocol outlines a standard method for the direct analysis of this compound in a diluted essential oil sample.
1. Sample Preparation: a. Dilute the essential oil sample 1:100 (v/v) in a suitable solvent such as ethanol or hexane.[2] b. Vortex the solution for 30 seconds to ensure homogeneity. c. Transfer the diluted sample to a 2 mL GC vial.
2. GC-MS Instrument Setup: a. GC Column: DB-Wax or equivalent polar column (30 m x 0.25 mm ID, 0.25 µm film thickness). b. Injector: i. Temperature: 250 °C ii. Mode: Split (50:1 ratio) iii. Injection Volume: 1 µL c. Carrier Gas: Helium at a constant flow rate of 1.2 mL/min. d. Oven Temperature Program: i. Initial temperature: 60 °C, hold for 2 minutes. ii. Ramp: Increase at 5 °C/min to 240 °C. iii. Hold: Hold at 240 °C for 5 minutes. e. Mass Spectrometer: i. Transfer Line Temperature: 280 °C ii. Ion Source Temperature: 230 °C iii. Ionization Mode: Electron Ionization (EI) at 70 eV. iv. Mass Scan Range: 40-400 m/z.
3. Data Analysis: a. Identify this compound based on its retention time and comparison of the mass spectrum with a reference library (e.g., NIST, Wiley). b. Quantify using a calibration curve prepared from a certified this compound analytical standard.
Protocol 2: Derivatization of this compound for Improved Peak Shape
This protocol describes the silylation of this compound to reduce peak tailing.
1. Derivatization Procedure: a. To 100 µL of the diluted essential oil sample (from Protocol 1, step 1a) in a GC vial, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[1] b. Cap the vial tightly and heat at 60 °C for 30 minutes in a heating block or oven.[1] c. Allow the vial to cool to room temperature before analysis.
2. GC-MS Instrument Setup (for derivatized sample): a. GC Column: DB-5ms or equivalent non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness). b. Injector: i. Temperature: 260 °C ii. Mode: Split (50:1 ratio) iii. Injection Volume: 1 µL c. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min. d. Oven Temperature Program: i. Initial temperature: 70 °C, hold for 2 minutes. ii. Ramp: Increase at 8 °C/min to 280 °C. iii. Hold: Hold at 280 °C for 10 minutes. e. Mass Spectrometer: i. Transfer Line Temperature: 280 °C ii. Ion Source Temperature: 230 °C iii. Ionization Mode: Electron Ionization (EI) at 70 eV. iv. Mass Scan Range: 50-500 m/z.
3. Data Analysis: a. Identify the silylated this compound peak based on its retention time and characteristic mass spectrum. b. Quantify using a calibration curve prepared from a derivatized certified this compound analytical standard.
Summary of Quantitative Data
Table 2: GC Oven Temperature Programs for Terpene Analysis
| Method | Initial Temp. (°C) & Hold (min) | Ramp Rate (°C/min) | Final Temp. (°C) & Hold (min) | Reference |
| General Terpenes | 60 (no hold) | 3 | 240 (no hold) | [3] |
| Essential Oil | 70 (no hold) | 2 | 270 (no hold) | [2] |
| Terpenoids | 50 (2 min) | 10 to 116, 15 to 143, 30 to 220, 60 to 290 | 290 (8 min) | [4] |
| Essential Oil | 100 (no hold) | 3 | 280 (no hold) | [6] |
Table 3: GC Inlet and MS Detector Parameters
| Parameter | Setting | Reference |
| Injector Temperature (°C) | 220 - 250 | [2][6] |
| MS Source Temperature (°C) | 230 - 250 | [2][6] |
| MS Quadrupole Temperature (°C) | 150 | [2] |
| Transfer Line Temperature (°C) | 280 | [7] |
| Ionization Energy (eV) | 70 | [2] |
References
- 1. benchchem.com [benchchem.com]
- 2. vipsen.vn [vipsen.vn]
- 3. agilent.com [agilent.com]
- 4. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 6. actapharmsci.com [actapharmsci.com]
- 7. agilent.com [agilent.com]
Technical Support Center: Troubleshooting Sabinene Hydrate Degradation
For researchers, scientists, and drug development professionals, ensuring the stability of chemical compounds during extraction is paramount. Sabinene hydrate, a bicyclic monoterpenoid with significant interest for its potential therapeutic properties, is notoriously susceptible to degradation during extraction processes. This technical support center provides troubleshooting guides and frequently asked questions to address common challenges encountered when working with this compound.
Troubleshooting Guides
This section provides a question-and-answer format to directly address specific issues you may encounter during your experiments.
Issue 1: Low Yield of this compound and Presence of Unexpected Terpenes
Question: My final extract shows a low yield of this compound and significant peaks for other terpenes like terpinen-4-ol, α-terpinene, and γ-terpinene in the GC-MS analysis. What could be the cause?
Answer: This issue is commonly caused by acid-catalyzed rearrangement of this compound. The acidic conditions, often present in the plant material or created during hydrodistillation, can protonate the hydroxyl group of this compound, leading to a carbocation intermediate that rearranges to form more stable monoterpene alcohols and hydrocarbons.
Troubleshooting Steps:
-
pH Monitoring and Adjustment: Before extraction, measure the pH of your plant material slurry. If it is acidic, neutralize it with a dilute base such as sodium bicarbonate solution. Aim for a pH range of 7.0-8.0.
-
Use of Buffered Extraction Medium: Employ a buffered aqueous solution for hydrodistillation to maintain a neutral pH throughout the process.
-
Alternative Extraction Methods: Consider extraction techniques that avoid prolonged contact with hot water, such as vacuum hydrodistillation or supercritical CO2 extraction.
Issue 2: Overall Low Yield of Essential Oil Containing this compound
Question: I am experiencing a generally low yield of essential oil from my plant material, which is expected to be rich in this compound. What factors could be contributing to this?
Answer: A low overall yield can be attributed to several factors, including incomplete extraction, thermal degradation of volatile compounds, or inefficient collection of the distillate.
Troubleshooting Steps:
-
Optimize Extraction Time: Ensure the hydrodistillation is carried out for a sufficient duration to extract all volatile components. The optimal time can vary depending on the plant material.
-
Control Distillation Temperature: While boiling is necessary, excessive heat can lead to the degradation of terpenes.[1] Use a heating mantle with precise temperature control to maintain a steady boil without overheating.
-
Efficient Condensation: Ensure your condenser is functioning efficiently. The cooling water should be cold and flowing at an adequate rate to condense all the volatile vapors.
-
Low-Temperature Extraction Methods: For heat-sensitive materials, explore low-temperature options like cold ethanol extraction or subcritical CO2 extraction.[2][3][4]
Issue 3: Discoloration or Off-Odor in the Final this compound Extract
Question: My this compound extract has an unusual color and an off-odor. What might be the reason for this?
Answer: Discoloration and off-odors are often indicative of oxidation or the presence of impurities. Terpenes are susceptible to oxidation in the presence of heat, light, and oxygen.[5]
Troubleshooting Steps:
-
Inert Atmosphere: During solvent removal and storage, blanket the extract with an inert gas like nitrogen or argon to minimize contact with oxygen.
-
Light Protection: Store your extracts in amber-colored vials or wrap them in aluminum foil to protect them from light-induced degradation.
-
Solvent Purity: Ensure the solvents used for extraction and purification are of high purity to avoid introducing contaminants.
-
Storage Conditions: Store the final extract at low temperatures (ideally -20°C) to slow down degradation processes.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during extraction?
A1: The most significant degradation pathway is acid-catalyzed rearrangement.[6][7] In the presence of acid and heat, this compound can isomerize into other monoterpenoids, with terpinen-4-ol being a major product. This occurs through the formation of a carbocation intermediate that can undergo rearrangements.
Q2: How does temperature affect this compound stability?
A2: this compound is a volatile compound and is sensitive to high temperatures.[1] Elevated temperatures, especially during prolonged hydrodistillation, can lead to both degradation and loss of the compound through evaporation. It is recommended to use the lowest effective temperature for extraction.
Q3: What are the ideal storage conditions for this compound extracts?
A3: To ensure long-term stability, this compound extracts should be stored in airtight, light-resistant containers under an inert atmosphere (nitrogen or argon). Storage at low temperatures (-20°C is recommended) is crucial to minimize degradation.
Q4: Which extraction method is best for preserving this compound?
A4: Low-temperature extraction methods are generally preferred. These include:
-
Supercritical CO2 extraction: This method uses carbon dioxide in its supercritical state as a solvent, allowing for extraction at lower temperatures and preserving thermolabile compounds.[1][8]
-
Cold ethanol extraction: Using ethanol at cryogenic temperatures (-40°C to -80°C) can effectively extract terpenes while minimizing degradation.[2][3][4]
-
Vacuum hydrodistillation: By reducing the pressure, the boiling point of water is lowered, allowing for distillation at temperatures below 100°C, thus reducing thermal stress on the compounds.[9][10][11]
Q5: How can I analyze for this compound and its degradation products?
A5: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective method for identifying and quantifying this compound and its potential degradation products.[12][13] Gas chromatography with a flame ionization detector (GC-FID) can also be used for quantification, especially when a validated method is available.[5][14][15][16]
Data Presentation
Table 1: Factors Influencing this compound Degradation and Recommended Mitigation Strategies
| Factor | Potential Impact on this compound | Recommended Mitigation Strategies |
| pH | Acidic conditions (pH < 7) promote rearrangement to terpinen-4-ol and other terpenes. | - Monitor and adjust the pH of the plant material slurry to 7.0-8.0.- Use a buffered extraction medium. |
| Temperature | High temperatures (>100°C) can cause thermal degradation and evaporative loss. | - Use vacuum hydrodistillation to lower the boiling point.- Employ low-temperature extraction methods (e.g., cold ethanol, supercritical CO2).- Use precise temperature control during heating. |
| Oxygen | Exposure to oxygen, especially with heat and light, can lead to oxidation and the formation of off-odors. | - Purge extraction and storage vessels with an inert gas (nitrogen or argon).- Use degassed solvents. |
| Light | UV light can induce degradation of terpenes. | - Use amber glassware or protect vessels from light.- Store extracts in the dark. |
| Solvent | The choice of solvent can influence extraction efficiency and potential for degradation. | - For solvent extraction, use high-purity, non-polar to moderately polar solvents.- For preserving terpenes, cold ethanol is a good option. |
Experimental Protocols
Protocol 1: Optimized Vacuum Hydrodistillation for this compound Preservation
This protocol is designed to minimize thermal degradation by lowering the boiling point of water.
Materials:
-
Ground plant material
-
Distilled water
-
Heating mantle with stirrer
-
Round-bottom flask
-
Claisen adapter
-
Condenser
-
Receiving flask
-
Sodium bicarbonate (for pH adjustment if needed)
-
Dichloromethane or other suitable solvent for liquid-liquid extraction
-
Anhydrous sodium sulfate
Procedure:
-
pH Measurement and Adjustment: Prepare a slurry of the ground plant material in distilled water. Measure the pH and, if acidic, adjust to pH 7.0-7.5 with a small amount of sodium bicarbonate.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.[10]
-
Extraction: Place the plant material slurry in the round-bottom flask with a stir bar. Begin stirring.
-
Vacuum Application: Gradually apply vacuum to the system, reducing the pressure to the desired level (e.g., a pressure that allows water to boil at 50-60°C).
-
Heating: Gently heat the flask using the heating mantle to initiate and maintain a steady boil at the reduced temperature.[9]
-
Distillate Collection: Collect the distillate, which will be a two-phase mixture of water and essential oil. Continue distillation for the optimized duration for your specific plant material.
-
Liquid-Liquid Extraction: Separate the essential oil from the aqueous layer in the distillate using a separatory funnel and a suitable solvent like dichloromethane.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure at a low temperature.
-
Storage: Store the final extract under an inert atmosphere at -20°C.
Protocol 2: Cold Ethanol Extraction for High-Purity this compound
This method is ideal for preserving heat-sensitive terpenes.[2][3][4]
Materials:
-
Dried and ground plant material
-
Ethanol (95% or higher), pre-chilled to -40°C to -80°C[3]
-
Jacketed extraction vessel or an insulated container
-
Filtration apparatus (e.g., Buchner funnel with filter paper)
-
Rotary evaporator with a cold trap
-
An inert gas source (nitrogen or argon)
Procedure:
-
Material Preparation: Place the dried and ground plant material into the extraction vessel.
-
Extraction: Pour the pre-chilled ethanol over the plant material.[17] Allow the extraction to proceed for a specified time (e.g., 10-30 minutes) with gentle agitation. Maintain the low temperature throughout this step.
-
Filtration: Quickly filter the mixture through the Buchner funnel to separate the ethanol extract from the plant biomass.
-
Solvent Recovery: Transfer the filtrate to a rotary evaporator to remove the ethanol. Use a low bath temperature (e.g., 30-40°C) and a vacuum to facilitate evaporation without degrading the terpenes.
-
Final Product: Once the ethanol is removed, a concentrated extract rich in this compound will remain.
-
Storage: Transfer the extract to an amber vial, purge with an inert gas, and store at -20°C.
Visualizations
This compound Degradation Pathway
Caption: Acid-catalyzed degradation of this compound.
Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low yield.
References
- 1. co2extractionmachine.com [co2extractionmachine.com]
- 2. What is the cold ethanol extraction method? [buffaloextracts.com]
- 3. theoriginalresinator.com [theoriginalresinator.com]
- 4. westernstates.com [westernstates.com]
- 5. researchgate.net [researchgate.net]
- 6. The acid catalysed hydration of sabinene and α-thujene - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. nisargabiotech.com [nisargabiotech.com]
- 9. Blog - Terpene Extraction SOP - Your top of the line source for laboratory products. We offer a wide range of products including reactors, rotary evaporators, vacuum pumps, distillation equipm [goldleaflabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. google.com [google.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. [PDF] Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture | Semantic Scholar [semanticscholar.org]
- 17. rootsciences.com [rootsciences.com]
methods for resolving co-eluting peaks in sabinene hydrate chromatography
Welcome to the Technical Support Center for methods related to the chromatographic analysis of sabinene hydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experiments, with a focus on resolving co-eluting peaks.
Frequently Asked Questions (FAQs)
Q1: What are the common compounds that co-elute with this compound?
A1: this compound has several isomers and enantiomers that can be challenging to separate. The most common co-eluting species include:
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Diastereomers: (Z)-sabinene hydrate and (E)-sabinene hydrate.[1]
-
Enantiomers: For example, (1R,4S,5S)-(E)-sabinene hydrate and (1S,4R,5R)-(E)-sabinene hydrate.[2]
-
Other Terpenes: Terpinen-4-ol is a common monoterpene that can co-elute with this compound isomers in certain chromatographic systems.[1][3]
Q2: Which chromatographic techniques are best suited for analyzing this compound?
A2: Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are suitable for the analysis of this compound.
-
Gas Chromatography (GC): GC, particularly when coupled with Mass Spectrometry (GC-MS), is the most common and effective technique for analyzing volatile compounds like this compound. It offers high resolution and allows for the identification of compounds based on their mass spectra and retention times.[1]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used, especially for preparative separations or when dealing with less volatile derivatives. Reversed-phase HPLC is a common starting point.[4]
Q3: How can I separate the enantiomers of this compound?
A3: The separation of this compound enantiomers requires chiral chromatography. This is typically achieved using a chiral stationary phase in either GC or HPLC. Chiral GC columns containing derivatized cyclodextrins are particularly effective for resolving terpene enantiomers.[5][6]
Q4: What is a good starting point for developing a GC method for this compound analysis?
A4: A good starting point for a GC method would involve a non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5, HP-5MS, PE-5). A typical temperature program would start at a low temperature (e.g., 50-60°C) to separate volatile components and then ramp up to a higher temperature (e.g., 240-280°C) to elute less volatile compounds.[1][7]
Troubleshooting Guide: Resolving Co-eluting Peaks
Problem 1: My this compound peak is broad and shows tailing.
This can compromise resolution and lead to inaccurate quantification.
| Potential Cause | Troubleshooting Step |
| Active Sites in the GC System | Polar analytes can interact with active sites in the injector liner or the head of the column. Solution: Use a fresh, deactivated liner and trim 10-20 cm from the front of the column.[8] |
| Improper Column Installation | If the column is not installed at the correct height in the inlet, it can cause peak distortion. Solution: Re-install the column according to the manufacturer's instructions.[9] |
| Column Contamination | Non-volatile residues from previous injections can accumulate at the head of the column. Solution: Bake out the column at a high temperature (within its specified limit) or trim the inlet end of the column.[10] |
| Sample Solvent Mismatch (Splitless Injection) | If the polarity of the sample solvent does not match the stationary phase, it can cause peak distortion. Solution: Ensure the solvent is compatible with the column phase. The initial oven temperature should also be about 20°C below the boiling point of the solvent.[8] |
Problem 2: I have a shoulder on my this compound peak, or it's completely co-eluting with another compound.
This indicates poor resolution between this compound and another compound.
| Potential Cause | Troubleshooting Step |
| Inadequate Separation on Current Column | The stationary phase may not have the right selectivity for the compounds of interest. Solution: Switch to a column with a different stationary phase. For example, if you are using a non-polar column, try a more polar one.[4] |
| Suboptimal GC Oven Temperature Program | The temperature ramp rate may be too fast, not allowing enough time for separation. Solution: Decrease the temperature ramp rate (e.g., from 5°C/min to 2°C/min). You can also add an isothermal hold at a temperature just below the elution temperature of the co-eluting pair. |
| Incorrect Carrier Gas Flow Rate | The linear velocity of the carrier gas may not be optimal for the column dimensions. Solution: Adjust the carrier gas flow rate to the optimal range for your column's internal diameter. |
| Co-eluting Isomers/Enantiomers | You may be observing co-elution of this compound's own isomers or enantiomers. Solution: Use a chiral GC column to separate enantiomers. For diastereomers, optimizing the temperature program or changing to a column with higher selectivity may be sufficient.[2] |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound in Essential Oils
This protocol provides a general method for the analysis of this compound in a complex matrix like an essential oil.
1. Sample Preparation:
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Dilute the essential oil sample in a suitable organic solvent (e.g., 1:100 v/v in hexane or ethyl acetate).[11]
-
If quantitative analysis is required, add an internal standard (e.g., n-tridecane) to the solvent.[12]
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
2. GC-MS Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 6890 GC or similar |
| Mass Spectrometer | Agilent 5973 MSD or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) or Splitless |
| Oven Temperature Program | Initial temperature 60°C (hold for 2 min), ramp at 3°C/min to 240°C (hold for 5 min) |
| MS Source Temperature | 230°C |
| MS Quadrupole Temperature | 150°C |
| Ionization Energy | 70 eV |
| Mass Scan Range | 40-400 amu |
3. Data Analysis:
-
Identify this compound and other compounds by comparing their mass spectra with a reference library (e.g., NIST, Wiley) and by comparing their retention indices with literature values.
Protocol 2: Chiral GC Analysis for this compound Enantiomers
This protocol is for the separation of the enantiomers of this compound.
1. Sample Preparation:
-
Prepare a diluted solution of the sample containing this compound in n-hexane (e.g., 1:100 v/v).[13]
2. Chiral GC Instrumentation and Conditions:
| Parameter | Condition |
| GC System | Agilent 7890A GC or similar |
| Detector | Flame Ionization Detector (FID) |
| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm film thickness) or similar β-cyclodextrin based chiral column |
| Carrier Gas | Helium at 1 mL/min |
| Injector Temperature | 250°C |
| Detector Temperature | 300°C |
| Injection Volume | 0.1 µL |
| Split Ratio | 100:1 |
| Oven Temperature Program | 40°C (hold 5 min), ramp at 1°C/min to 130°C, then ramp at 2°C/min to 200°C (hold 3 min) |
3. Data Analysis:
-
Identify the enantiomers based on their elution order, which should be confirmed by injecting standards of known stereochemistry if available. A chiral GC-MS analysis can provide further confirmation.[2]
Quantitative Data Summary
The following tables provide Kovats Retention Index (RI) data for this compound and a common co-eluting compound, terpinen-4-ol, on different GC columns. Retention indices are a way to normalize retention times and aid in compound identification.
Table 1: Kovats Retention Indices of this compound Isomers and Terpinen-4-ol on a Non-Polar Column (e.g., DB-5, HP-5MS)
| Compound | Retention Index (RI) |
| (Z)-Sabinene hydrate | ~1069 |
| (E)-Sabinene hydrate | ~1100 |
| Terpinen-4-ol | ~1177 |
| (Data synthesized from multiple sources) |
Table 2: Elution Order of this compound Enantiomers on a Chiral GC Column
| Elution Order | Compound |
| 1 | (1R,4S,5S)-(E)-sabinene hydrate |
| 2 | (1S,4R,5R)-(E)-sabinene hydrate |
| 3 | (1R,4R,5S)-(Z)-sabinene hydrate |
| 4 | (1S,4S,5R)-(Z)-sabinene hydrate |
| (Source: ResearchGate)[2] |
Visualizations
Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in GC analysis.
Caption: A decision tree to systematically troubleshoot the common issue of peak tailing in GC.
References
- 1. actapharmsci.com [actapharmsci.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. gcms.cz [gcms.cz]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. GC/MS Analysis of Essential Oil and Enzyme Inhibitory Activities of Syzygium cumini (Pamposia) Grown in Egypt: Chemical Characterization and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. agilent.com [agilent.com]
- 10. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 11. Extraction and Analysis of Terpenes/Terpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
minimizing by-product formation in sabinene hydrate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sabinene hydrate. Our aim is to help you minimize by-product formation and optimize your reaction outcomes.
Troubleshooting Guides
This section addresses common issues encountered during this compound synthesis in a question-and-answer format.
Issue 1: Low yield of desired trans-sabinene hydrate and high formation of cis-sabinene hydrate.
-
Question: My synthesis is yielding a mixture of cis- and trans-sabinene hydrate, with the cis-isomer being the major product. How can I improve the selectivity for the trans-isomer?
-
Answer: The stereoselectivity of this compound synthesis is highly dependent on the chosen synthetic route. Some methods inherently favor the formation of the cis-isomer. For instance, certain multi-step syntheses starting from sabina ketone have been reported to produce a trans to cis ratio of approximately 1:8.5.[1] To favor the formation of trans-sabinene hydrate, consider a synthetic pathway that proceeds through a stereoselective intermediate. A well-established method involves the photooxygenation of α-thujene to trans-4-hydroperoxy-β-thujene, followed by reduction and catalytic hydrogenation. This pathway has been shown to produce trans-sabinene hydrate with high selectivity.
Issue 2: Formation of aromatic by-products, such as p-cymene.
-
Question: I am observing the formation of p-cymene in my reaction mixture. What is the cause and how can I prevent it?
-
Answer: The formation of p-cymene is a common side reaction, particularly when using sabinene as a starting material and employing certain isomerization conditions to form α-thujene. The isomerization of sabinene in the presence of some catalysts can lead to the formation of p-cymene as a significant by-product. To minimize p-cymene formation, it is crucial to carefully select the isomerization reagents and conditions. One patented process suggests that using 0.2 to 0.5 moles of an alkali metal (like lithium) and 0.3 to 0.8 moles of a primary or secondary amine (like ethylenediamine) per mole of sabinene can achieve high yields of α-thujene with little to no p-cymene formation.[2]
Issue 3: Presence of multiple terpene by-products like α-terpinene, γ-terpinene, and terpinolene.
-
Question: My final product is contaminated with various terpene isomers. How can I avoid these side reactions?
-
Answer: The formation of terpene isomers such as α-terpinene, γ-terpinene, and terpinolene is characteristic of acid-catalyzed hydration of sabinene or α-thujene.[3] These reactions proceed through a common carbocation intermediate which can undergo rearrangements to yield a mixture of products. To minimize these by-products, consider alternative synthetic routes that do not involve strong acidic conditions for the hydration step. The aforementioned pathway involving photooxygenation and catalytic hydrogenation is a suitable alternative that avoids these rearrangement issues.
Issue 4: Low overall yield of this compound.
-
Question: I am experiencing a low overall yield in my multi-step synthesis of this compound. What are the potential causes and solutions?
-
Answer: Low overall yields in multi-step syntheses can be attributed to several factors, including incomplete reactions at each step, losses during purification of intermediates, and the use of suboptimal reagents. Some synthetic routes, such as those starting from 3-isopropyl-2-cyclopenten-1-one to form sabina ketone, can have low yields (around 6.3% for the final sabinene hydrates).[1] To improve the overall yield, it is advisable to choose a more efficient synthetic pathway. A synthesis starting from (-)-3-thujol, involving a highly selective ene reaction of singlet oxygen, has been reported with a 46% overall yield of trans-sabinene hydrate.[4] Additionally, ensure that each reaction goes to completion and that purification steps are optimized to minimize product loss.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing trans-sabinene hydrate?
A1: Several methods are employed for the synthesis of trans-sabinene hydrate. A widely used and effective method involves a four-step process starting from sabinene:
-
Isomerization of sabinene to α-thujene.
-
Photosensitized oxygenation of α-thujene to produce trans-4-hydroperoxy-β-thujene.
-
Reduction of the hydroperoxy intermediate to trans-4-hydroxy-β-thujene.
-
Catalytic hydrogenation of the hydroxy intermediate to yield trans-sabinene hydrate.[2]
Another approach is the acid-catalyzed hydration of sabinene or α-thujene, although this method is prone to the formation of multiple by-products.[3] More complex total syntheses starting from acyclic precursors have also been developed.
Q2: What analytical techniques are suitable for monitoring the reaction and identifying by-products?
A2: Gas chromatography-mass spectrometry (GC-MS) is the most powerful and commonly used technique for monitoring the progress of the reaction and identifying the main product and any by-products. The combination of retention time information from the gas chromatograph and the mass spectrum from the mass spectrometer allows for the confident identification of the various components in the reaction mixture.
Q3: How can I purify the final this compound product?
A3: Purification of this compound can be achieved through several methods. Fractional distillation under vacuum is a common technique for separating this compound from non-polar by-products and unreacted starting materials.[2] For higher purity, column chromatography on silica gel can be employed. The choice of eluent will depend on the polarity of the impurities to be removed.
Q4: Are there any safety precautions I should be aware of during the synthesis?
A4: Yes, several safety precautions should be taken. The photooxygenation step involves the use of oxygen and a photosensitizer, which can be hazardous if not handled properly. It is important to ensure proper ventilation and to avoid the concentration of peroxide intermediates, as they can be explosive. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and pyrophoric catalysts like Raney nickel. This step should be carried out in a well-ventilated fume hood using appropriate high-pressure equipment and following established safety protocols for handling flammable gases and pyrophoric materials. Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
Data Presentation
Table 1: Comparison of Selected Synthesis Methods for this compound
| Starting Material | Key Reaction Steps | Major Product | Reported By-products | Reported Yield | Reference |
| Sabinene | Isomerization, Photooxygenation, Reduction, Catalytic Hydrogenation | (+)-trans-sabinene hydrate | p-cymene (from isomerization) | 88.9% for hydrogenation step | [2] |
| (-)-3-Thujol | Mesylation, Elimination, Photooxygenation, Hydrogenation | trans-sabinene hydrate | - | 46% overall | [4] |
| Sabinene / α-Thujene | Acid-Catalyzed Hydration | Terpinen-4-ol (major), this compound (minor) | α-terpinene, γ-terpinene, terpinolene | Not specified for this compound | [3] |
| Sabina Ketone | (Multi-step) | cis-sabinene hydrate | trans-sabinene hydrate (minor) | ~11% (for both isomers) | [1] |
Experimental Protocols
Protocol 1: Synthesis of (+)-trans-Sabinene Hydrate from (+)-Sabinene
This protocol is adapted from a patented process and involves four main stages.[2]
Stage 1: Isomerization of (+)-Sabinene to (-)-α-Thujene
-
In a reaction vessel equipped with a stirrer and a reflux condenser, react 1.80 g (0.26 moles) of lithium with 29.45 g (0.49 moles) of ethylenediamine in air at 110°C for 40 minutes.
-
To the resulting mixture, add 302.06 g of sabinene oil containing 45.1% of (+)-sabinene (1.0 mole).
-
Maintain the reaction mixture at a gentle reflux for a specified period to achieve complete isomerization.
-
Monitor the reaction progress by GC analysis.
-
After completion, cool the reaction mixture and quench by carefully adding it to ice-cold water.
-
Separate the organic phase. The resulting α-thujene oil can be used directly in the next step or purified by vacuum distillation.
Stage 2: Photosensitized Oxygenation of (-)-α-Thujene
-
In a suitable photoreactor, dissolve the α-thujene obtained from Stage 1 in a solvent such as methanol.
-
Add a photosensitizer (e.g., Rose Bengal).
-
While stirring, irradiate the solution with a suitable light source (e.g., a high-pressure mercury lamp) and bubble oxygen through the mixture.
-
Maintain the reaction temperature at a low level (e.g., 0-10°C).
-
Monitor the reaction by TLC or GC until the α-thujene is consumed.
-
The resulting solution containing (+)-trans-4-hydroperoxy-β-thujene is used in the next step.
Stage 3: Reduction of (+)-trans-4-Hydroperoxy-β-thujene
-
To the solution from Stage 2, add a reducing agent (e.g., sodium sulfite or trimethyl phosphite) at a controlled temperature.
-
Stir the mixture until the peroxide is completely reduced, which can be monitored by peroxide test strips or TLC.
-
After the reaction is complete, the solvent can be removed under reduced pressure. The crude (+)-trans-4-hydroxy-β-thujene can be purified by distillation or used directly in the final step.
Stage 4: Catalytic Hydrogenation to (+)-trans-Sabinene Hydrate
-
In a high-pressure hydrogenation apparatus, dissolve the (+)-trans-4-hydroxy-β-thujene from Stage 3 in a suitable solvent like methanol.
-
Add a hydrogenation catalyst, such as Raney nickel (5-10% by weight).
-
Pressurize the reactor with hydrogen gas (e.g., 10 kg/cm ²).
-
Heat the reaction mixture to 30-45°C and stir vigorously.
-
Monitor the hydrogen uptake. The reaction is typically complete in 1-2.5 hours.
-
After the reaction, cool the vessel, vent the hydrogen, and filter off the catalyst.
-
Remove the solvent by distillation in vacuum.
-
The residue can be further purified by fractional distillation under vacuum (e.g., 90-95°C at 20 mmHg) to yield pure (+)-trans-sabinene hydrate.[2]
Visualizations
References
- 1. JPS5528965A - Production of trans-sabinene hydrate - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Surprising formation of p-cymene in the oxidation of α-pinene in air by the atmospheric oxidants OH, O3, and NO3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. US4374292A - Process for preparing α-thujene - Google Patents [patents.google.com]
Technical Support Center: Enhancing Chiral GC Resolution of Sabinene Hydrate Enantiomers
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on resolving the enantiomers of cis- and trans-sabinene hydrate using chiral gas chromatography (GC).
Frequently Asked Questions (FAQs)
Q1: What are the sabinene hydrate enantiomers and why is their separation important? this compound is a monoterpenoid alcohol that exists as diastereomers, cis (also denoted as Z) and trans (also denoted as E), each of which has a pair of non-superimposable mirror images called enantiomers.[1] The four primary enantiomers are (1R,4S,5S)-(E), (1S,4R,5R)-(E), (1R,4R,5S)-(Z), and (1S,4S,5R)-(Z)-sabinene hydrate.[1] Separating these enantiomers is crucial because different enantiomers of a chiral molecule can exhibit distinct biological, pharmacological, and toxicological properties.[2] Regulatory agencies often require the evaluation of individual enantiomers in pharmaceutical development.[3]
Q2: How does chiral GC separate enantiomers? Chiral GC separates enantiomers by using a chiral stationary phase (CSP). The underlying principle is "chiral recognition," where the enantiomers interact differently with the chiral selector in the stationary phase. This interaction forms transient diastereomeric complexes.[4] Because these temporary complexes have different thermodynamic stabilities, one enantiomer is retained longer on the column than the other, resulting in their separation.[4] This is often described by the "three-point interaction" model, which posits that a stable diastereomeric interaction requires at least three simultaneous points of contact between the analyte and the CSP.
Q3: What type of chiral column is most effective for this compound? Cyclodextrin-based stationary phases are the most successful and widely used for chiral separations in GC, including for terpenes like this compound.[5][6] Specifically, a diethyl-tert-butylsilyl-β-cyclodextrin stationary phase has been shown to be effective at providing baseline-or-better resolution for the enantiomers of both cis- and trans-sabinene hydrate.[7] Other derivatized β-cyclodextrin columns, such as those used for general monoterpene analysis (e.g., HP-chiral-20B), can also be effective.[8]
Q4: Which carrier gas should I use: Helium, Hydrogen, or Nitrogen? Helium is a common choice, but due to recent shortages and cost increases, hydrogen and nitrogen are viable alternatives.[9]
-
Hydrogen provides the best efficiency at higher linear velocities, which can significantly reduce analysis time without a major loss in resolution.[3][10] It is often the preferred choice for optimizing speed and resolution.
-
Helium offers a good balance of efficiency and safety.
-
Nitrogen is inexpensive but has a narrower optimal velocity range, meaning resolution can decrease more sharply if the flow rate is not perfectly optimized.
The choice of carrier gas will require re-optimization of the method, as each gas has a different optimal flow rate.[9]
Troubleshooting Guide
Problem: I am seeing poor or no resolution between my this compound enantiomers.
| Possible Cause | Recommended Solution |
| Sub-optimal Temperature Program | Temperature plays a significant role in chiral separations; lower elution temperatures generally increase selectivity and improve resolution.[6] Action: Decrease the oven temperature or slow down the temperature ramp rate (e.g., from 2°C/min to 1°C/min). This increases the interaction time with the stationary phase.[8][10] |
| Incorrect Carrier Gas Flow Rate / Linear Velocity | Each carrier gas has an optimal flow rate (or linear velocity) for maximum efficiency. Deviating from this can cause peak broadening and loss of resolution.[10][11] Action: Optimize the linear velocity. For hydrogen, a higher velocity (e.g., 80 cm/sec) can be effective, while for helium, a lower velocity (e.g., 25-40 cm/sec) is more typical.[3][12] |
| Inappropriate Column Choice | The selectivity of the chiral stationary phase is critical. Not all chiral columns can resolve all enantiomers.[12] Action: Ensure you are using a derivatized cyclodextrin column, preferably a diethyl-tert-butylsilyl-β-cyclodextrin phase, which is known to resolve this compound enantiomers.[7] |
| Sample Overload | Injecting too much sample can saturate the stationary phase, leading to peak broadening and a loss of resolution.[11] Action: Dilute your sample and inject a smaller volume. Start with a smaller injection and gradually increase to find the optimal amount. |
Problem: My resolution has degraded over time.
| Possible Cause | Recommended Solution |
| Column Contamination | Non-volatile residues from the sample matrix can accumulate on the column, covering active chiral sites and degrading performance.[13] Action: Bake out the column at its maximum rated temperature (without exceeding it) for several hours. If performance does not improve, consider trimming the first 10-20 cm from the inlet side of the column. |
| Stationary Phase Damage | Repeated exposure to oxygen or moisture at high temperatures can damage the stationary phase. Action: Always use high-purity carrier gas with oxygen and moisture traps. Ensure the system is leak-free. Unfortunately, severe damage is irreversible and the column may need to be replaced. |
Problem: My this compound peaks are co-eluting with other compounds in my sample (e.g., essential oil).
| Possible Cause | Recommended Solution |
| Matrix Interference | In complex mixtures like essential oils, unrelated compounds can have similar retention times to the target analytes on a single chiral column.[7] For example, (+)-sabinene can co-elute with 1,8-cineole, and (+)-trans-sabinene hydrate can co-elute with terpinolene on some cyclodextrin phases.[7] |
| Advanced Separation Techniques | Action 1: Use a Two-Column System (MDGC): A multi-dimensional GC (MDGC) setup using a non-polar column coupled to the chiral column can effectively separate interfering matrix components from the analytes of interest before they enter the chiral column.[7] Action 2: Use a Tandem Chiral Column: Strategically joining two different chiral stationary phases can enhance the separation of critical enantiomeric pairs from each other and from non-chiral compounds.[9] |
Experimental Protocols
The following is a recommended starting protocol for the chiral GC analysis of this compound enantiomers. Optimization will likely be required based on your specific instrument, column, and sample matrix.
Recommended Column:
-
Primary: Diethyl-tert-butylsilyl-β-cyclodextrin (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)[7]
-
Alternative: Hydroxypropyl-β-cyclodextrin (e.g., HP-chiral-20B, 30 m x 0.32 mm ID, 0.25 µm film thickness)[8]
GC Parameters:
| Parameter | Recommended Setting | Notes |
| Carrier Gas | Helium or Hydrogen | Hydrogen allows for faster analysis times.[3] Ensure proper safety precautions are in place if using Hydrogen. |
| Linear Velocity / Flow Rate | Optimize for your column and gas. | A good starting point for Helium is ~1-2 mL/min.[8] For Hydrogen, start around 80 cm/sec.[12] |
| Injection Mode | Split | A high split ratio (e.g., 1:100) is recommended to prevent column overload.[8] |
| Injector Temperature | 250°C[8] | |
| Oven Temperature Program | Initial: 40°C, hold for 5 min Ramp 1: 1°C/min to 130°C Ramp 2: 2°C/min to 200°C, hold for 3 min[8] | This is a slow ramp rate, ideal for maximizing resolution of early-eluting terpenes. Adjust as needed. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | |
| Detector Temperature | FID: 300°C[8] MS Transfer Line: 250°C | |
| Sample Preparation | Dilute sample 1:100 (v/v) in a suitable solvent like n-hexane.[8] | |
| Injection Volume | 0.1 - 1.0 µL |
Data Summary & Column Selection
Quantitative data on the resolution factor (Rs) for this compound on specific columns is sparse in the literature. However, performance can be inferred from published studies.
Table 1: Chiral GC Column Performance for this compound
| Chiral Stationary Phase | Target Analytes | Observed Performance | Reference |
| Diethyl-tert-butylsilyl-β-cyclodextrin | (±)-trans- and (±)-cis-sabinene hydrate | Baseline resolution or better was achieved. | [7] |
| Not specified, but shows clear separation | (1R,4S,5S)-(E), (1S,4R,5R)-(E), (1R,4R,5S)-(Z), (1S,4S,5R)-(Z) | Baseline resolution of all four enantiomers. Elution order was determined. | [1] |
Table 2: Example GC Parameter Sets for Chiral Terpene Analysis
| Parameter | Method A (Based on Juniperus Oil Analysis)[8] | Method B (General Terpene Method)[12] |
| Column | HP-chiral-20B (30 m x 0.32 mm, 0.25 µm) | Rt-βDEXsm (30 m, 0.32 mm, 0.25 µm) |
| Carrier Gas | Helium | Hydrogen |
| Flow/Velocity | 1 mL/min | 80 cm/sec (set at 40°C) |
| Oven Program | 40°C (5 min) -> 1°C/min to 130°C -> 2°C/min to 200°C (3 min) | 40°C (1 min) -> 2°C/min to 230°C (3 min) |
| Injector Temp. | 250°C (Split 1:100) | Not specified |
| Detector Temp. | 300°C (FID) | 220°C (FID) |
Visual Guides
Caption: A step-by-step workflow for troubleshooting poor enantiomeric resolution.
Caption: Relationship between GC parameters and the factors governing resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. sabinene, 3387-41-5 [thegoodscentscompany.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. azom.com [azom.com]
- 5. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. tomsic.co.jp [tomsic.co.jp]
- 8. jmaterenvironsci.com [jmaterenvironsci.com]
- 9. Unlocking terpene enantiomeric resolution: Optimization of carrier gas and chromatographic parameters on conventional and tandem chiral columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. gcms.cz [gcms.cz]
- 13. Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
dealing with sabinene hydrate's thermal instability in GC injectors
Welcome to the technical support center for the analysis of sabinene hydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the thermal instability of this compound during Gas Chromatography (GC) analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it considered thermally unstable?
A1: this compound is a bicyclic monoterpene alcohol. Its thermal instability stems from its molecular structure, which can undergo rearrangement and degradation at the high temperatures commonly used in standard GC injectors.[1] This degradation can lead to inaccurate quantification and misidentification of the compound.
Q2: What are the common degradation products of this compound in a GC injector?
A2: The primary degradation products of this compound under thermal stress in a GC injector are terpinen-4-ol and γ-terpinene.[2][3] The formation of these compounds occurs through a heat-induced or acid-catalyzed rearrangement. The presence of these peaks in your chromatogram, especially when analyzing a pure standard of this compound, is a strong indicator of thermal degradation.
Q3: What are the ideal GC injection techniques for analyzing this compound?
A3: To minimize thermal degradation, "cold" injection techniques are highly recommended. These include:
-
Programmed Temperature Vaporization (PTV): This technique introduces the sample into a cold injector, which is then rapidly heated to transfer the analyte to the column.[4][5] This minimizes the time the compound is exposed to high temperatures.
-
Cool On-Column (COC) Injection: This is the gentlest injection technique, as it deposits the sample directly onto the GC column at a low temperature, completely avoiding a hot injector.[5]
Standard split/splitless injection is generally not recommended due to the prolonged exposure of the analyte to high temperatures in the injector port.[6]
Q4: Can I use a standard split/splitless injector for this compound analysis if I don't have access to cold injection systems?
A4: While not ideal, you can take steps to mitigate degradation with a split/splitless injector. The most critical parameter is to lower the injector temperature as much as possible while still achieving efficient volatilization of your analyte. It is also crucial to use a highly inert setup, including a deactivated liner, to prevent catalytic degradation. However, for accurate quantitative analysis, cold injection techniques are superior.
Q5: What is derivatization, and can it help with this compound analysis?
A5: Derivatization is a chemical modification of a compound to make it more suitable for a particular analytical method. For this compound, derivatization of its alcohol group can significantly increase its thermal stability and volatility. The most common method is silylation, which replaces the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) group.[7][8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Problem 1: My this compound peak is small or absent, and I see large peaks for terpinen-4-ol and/or γ-terpinene.
-
Question: Why is my this compound peak disappearing and being replaced by other peaks?
-
Answer: This is a classic sign of thermal degradation in the GC injector. The high temperature is causing your this compound to convert into more thermally stable isomers like terpinen-4-ol and γ-terpinene.[2][3]
-
Troubleshooting Steps:
-
Lower Injector Temperature: If using a split/splitless injector, reduce the temperature in 20°C increments. The optimal temperature will be a balance between minimizing degradation and ensuring complete volatilization.
-
Switch to a Cold Injection Technique: If available, use a PTV or Cool On-Column injector. These are designed for thermally labile compounds.[4][5]
-
Check Your Injector Liner: Ensure you are using a deactivated liner. Active sites on a non-deactivated or old liner can catalyze the degradation of this compound. Avoid liners with glass wool, as it can also have active sites.
-
Consider Derivatization: If the above steps do not resolve the issue, derivatizing this compound to its TMS ether will significantly improve its thermal stability.[7][8]
-
Problem 2: I am getting poor reproducibility and peak tailing for my this compound peak.
-
Question: What is causing the inconsistent results and poor peak shape for this compound?
-
Answer: Poor reproducibility and peak tailing for thermally labile compounds can be caused by inconsistent degradation in the injector and/or interaction with active sites within the GC system.
-
Troubleshooting Steps:
-
Verify Injection Technique Consistency: Ensure your autosampler is functioning correctly or that manual injections are performed consistently.
-
Inspect and Maintain the Injection Port: Regularly replace the septum and liner. A worn septum can lead to leaks and poor reproducibility. An active or contaminated liner will cause peak tailing.
-
Evaluate the GC Column: An old or contaminated column can have active sites that lead to peak tailing. Consider trimming the first few centimeters of the column or replacing it if performance does not improve after conditioning.
-
Check for Leaks: Perform a leak check on your system, as leaks can affect flow rates and reproducibility.
-
Data Presentation
The choice of GC injection technique significantly impacts the observed abundance of this compound versus its degradation products. The following table summarizes the expected outcomes based on the principles of each technique.
| Injection Technique | Injector Temperature | Expected this compound Peak Area | Expected Degradation Product Peak Area (e.g., Terpinen-4-ol) | Rationale |
| Split/Splitless | High (e.g., 250°C) | Low to Very Low | High | Prolonged exposure to high temperatures promotes thermal degradation.[6] |
| Split/Splitless | Optimized Low (e.g., 180°C) | Moderate | Moderate | Lowering the temperature reduces degradation but may not eliminate it. |
| PTV (Cold Injection) | Programmed (e.g., 40°C to 250°C) | High | Low | The sample is introduced cold, and rapid heating minimizes the time for degradation to occur.[4][5] |
| Cool On-Column | Programmed with Oven | Very High | Very Low to None | The sample is deposited directly on the column at a low temperature, avoiding a hot injection zone altogether, which is the gentlest method.[5] |
| Split/Splitless (with Derivatization) | High (e.g., 250°C) | Very High (as TMS-ether) | None | The derivatized analyte is thermally stable and does not degrade at typical injector temperatures.[7][8] |
Experimental Protocols
Protocol 1: Silylation of this compound for GC Analysis
This protocol describes a general procedure for the silylation of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Materials:
-
This compound standard or sample extract in a dry, aprotic solvent (e.g., hexane, dichloromethane).
-
BSTFA + 1% TMCS.
-
Pyridine (optional, as a catalyst and solvent).
-
GC vials with inserts.
-
Heating block or oven.
-
Nitrogen stream for evaporation.
Procedure:
-
Sample Preparation: Transfer a known amount of the this compound standard or sample extract into a clean, dry GC vial. If the sample is in a protic solvent (e.g., methanol), it must be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a dry, aprotic solvent. Water and protic solvents will react with the silylating reagent.[9]
-
Addition of Reagent: Add an excess of BSTFA + 1% TMCS to the vial. A general rule is to have at least a 2:1 molar ratio of the silylating reagent to the active hydrogen in the sample. For a typical 1 mg/mL standard, adding 50-100 µL of the reagent is a good starting point.
-
Reaction: Cap the vial tightly and vortex for 30 seconds. Heat the vial at 60-70°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically. For highly reactive alcohols, the reaction may proceed at room temperature.[9]
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system. It is generally not necessary to remove the excess derivatization reagent as it and its byproducts are typically volatile and elute with the solvent front.
Visualizations
Diagram 1: Troubleshooting Workflow for this compound Degradation
Caption: Troubleshooting workflow for addressing this compound degradation in GC analysis.
Diagram 2: Proposed Thermal Degradation Pathway of this compound
Caption: Proposed thermal degradation pathway of this compound in a GC injector.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. Split Vs. Splitless Injection in GC: Key Differences [phenomenex.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. shu.elsevierpure.com [shu.elsevierpure.com]
- 7. idc-online.com [idc-online.com]
- 8. content.e-bookshelf.de [content.e-bookshelf.de]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to HPLC and GC Method Validation for Sabinene Hydrate Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of sabinene hydrate, a monoterpenoid of interest in various research and industrial applications. This document summarizes key performance characteristics, presents available experimental data, and outlines detailed methodologies to assist in selecting the most appropriate analytical technique.
Executive Summary
Data Presentation: Performance Comparison
The following tables summarize the quantitative validation parameters for GC and HPLC methods for the analysis of this compound. It is important to note that the GC data is derived from specific analyses of this compound, whereas the HPLC data represents typical performance for terpene analysis and may not be directly reflective of this compound analysis.
Table 1: Gas Chromatography (GC-FID) Validation Data for this compound
| Validation Parameter | Reported Value | Source |
| Limit of Detection (LOD) | 0.006 mg/g | [1][2] |
| Limit of Quantitation (LOQ) | 0.022 - 0.036 mg/g | [1][2] |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [3] |
| Precision (RSD %) | < 2% | [4] |
| Accuracy (Recovery %) | 98-102% (Typical) | [4] |
Table 2: Typical High-Performance Liquid Chromatography (HPLC-UV) Validation Parameters for Terpenes
| Validation Parameter | Expected Performance | Source |
| Limit of Detection (LOD) | Generally higher than GC | [5] |
| Limit of Quantitation (LOQ) | Generally higher than GC | [5] |
| Linearity (Correlation Coefficient, r²) | Typically > 0.99 | [6][7] |
| Precision (RSD %) | < 2% | [6][8] |
| Accuracy (Recovery %) | 98-102% | [6][8] |
Experimental Protocols
Detailed methodologies for representative GC and HPLC analyses are provided below. These protocols are based on established methods for terpene analysis and should be optimized for specific laboratory conditions and instrumentation.
Gas Chromatography (GC-FID) Method for this compound
This protocol is based on typical methods for the analysis of terpenes in essential oils and other complex matrices.
1. Instrumentation:
-
Gas chromatograph equipped with a flame ionization detector (FID).
-
Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[9]
-
Carrier gas: Helium or Hydrogen.[9]
2. Chromatographic Conditions:
-
Injector Temperature: 250 °C[10]
-
Detector Temperature: 250 °C[10]
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 5 °C/minute to 240 °C.
-
Hold at 240 °C for 5 minutes.
-
-
Carrier Gas Flow Rate: 1.0 mL/minute.
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in a suitable solvent (e.g., ethanol, hexane). Perform serial dilutions to create calibration standards covering the expected concentration range of the samples.
-
Sample Preparation: Dilute the sample containing this compound in the same solvent used for the standards to a concentration within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations of this compound. Plot the peak area against the concentration and determine the correlation coefficient (r²).[4]
-
Precision: Analyze replicate injections of a standard solution at a single concentration (repeatability) and on different days with different analysts (intermediate precision). Calculate the relative standard deviation (RSD%).[4]
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound at different concentration levels. Calculate the percentage recovery.[4]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.[11]
High-Performance Liquid Chromatography (HPLC-UV) Method for Terpenes (General Protocol)
As this compound lacks a strong UV chromophore, detection can be challenging. This protocol assumes UV detection at a low wavelength, though other detectors like a Refractive Index Detector (RID) or coupling to a Mass Spectrometer (MS) could be more suitable.
1. Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
2. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is commonly used for terpene analysis.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Gradient: Start with a higher percentage of water and increase the percentage of acetonitrile over the run time to elute the non-polar terpenes.
-
-
Flow Rate: 1.0 mL/minute.[7]
-
Column Temperature: 30 °C.[7]
-
Detection Wavelength: Low UV, typically around 200-210 nm.
-
Injection Volume: 10-20 µL.
3. Standard and Sample Preparation:
-
Standard Preparation: Prepare a stock solution of this compound analytical standard in the mobile phase. Perform serial dilutions to create calibration standards.
-
Sample Preparation: Dilute the sample in the mobile phase to a concentration within the calibration range.
4. Validation Parameters:
-
Linearity: Analyze a series of at least five concentrations. Plot the peak area against the concentration and determine the correlation coefficient (r²).[6]
-
Precision: Analyze replicate injections of a standard solution (repeatability) and on different days (intermediate precision). Calculate the RSD%.[6]
-
Accuracy: Perform recovery studies by spiking a blank matrix with a known amount of this compound. Calculate the percentage recovery.[6]
-
LOD and LOQ: Determine based on the signal-to-noise ratio or the calibration curve parameters.[11]
Mandatory Visualization
The following diagrams illustrate the logical workflow for the validation of both HPLC and GC methods.
Caption: Workflow for GC Method Validation of this compound.
Caption: Workflow for HPLC Method Validation of this compound.
References
- 1. emeraldbayextracts.com [emeraldbayextracts.com]
- 2. ursaextracts.com [ursaextracts.com]
- 3. A rapid GC-FID method for determination of sabinene, β-pinene, α-thujone and β-thujone in the essential oil of Kitchen Sage (Salvia officinalis L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. environics.com [environics.com]
- 5. Comparing HPLC and GC: Retention Time and Effectiveness [eureka.patsnap.com]
- 6. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method Using an Experimental Design for Analysis of Amlodipine Besylate and Enalapril Maleate in a Fixed-dose Combination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. altabrisagroup.com [altabrisagroup.com]
- 9. Development and Validation of a GC/MS Method for Simultaneous Determination of 7 Monoterpens in Two Commercial Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
Sabinene Hydrate: A Comparative Analysis of its Antimicrobial Efficacy
For researchers and professionals in the fields of drug development and natural product science, understanding the antimicrobial potential of various monoterpenes is crucial for the discovery of new therapeutic agents. This guide provides a comparative analysis of the antimicrobial efficacy of sabinene hydrate against other common monoterpenes, supported by experimental data.
Quantitative Antimicrobial Efficacy: A Comparative Overview
The antimicrobial activity of this compound and other selected monoterpenes has been evaluated against a range of pathogenic microorganisms. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, a key indicator of antimicrobial efficacy, as reported in various studies. Lower MIC values indicate greater potency.
| Monoterpene | Microorganism | MIC |
| This compound | Bacillus subtilis | 0.0312 mg/mL[1][2] |
| Staphylococcus aureus | 0.0625 mg/mL[1][2] | |
| Escherichia coli | 0.125 mg/mL[1][2] | |
| Candida albicans | 0.125 mg/mL[1][2] | |
| Candida krusei | 0.25 mg/mL | |
| Terpinen-4-ol | Staphylococcus aureus | 60 µM[3] |
| Escherichia coli | 30 µM[3] | |
| α-Terpinene | Staphylococcus aureus | 61 µM[3] |
| Escherichia coli | 30-61 µM[3] | |
| Linalool | Escherichia coli | 30-61 µM[3] |
| Sabinene | Mycobacterium tuberculosis | 32 µg/mL[4] |
In-Depth Look at Antimicrobial Activity
This compound, a bicyclic monoterpene alcohol, demonstrates broad-spectrum antimicrobial activity.[1][2] Experimental data consistently shows its pronounced efficacy against Gram-positive bacteria, such as Bacillus subtilis and Staphylococcus aureus, with lower MIC values compared to Gram-negative bacteria like Escherichia coli.[1][2][5] Its activity also extends to pathogenic yeasts, including Candida albicans and Candida krusei.[1][2]
In comparison, other monoterpenes like terpinen-4-ol and α-terpinene also exhibit significant antibacterial properties. For instance, terpinen-4-ol has shown potent activity against both S. aureus and E. coli.[3] Linalool is another monoterpene with demonstrated antibacterial effects against E. coli.[3] It is important to note that direct comparisons of efficacy can be challenging due to variations in experimental conditions across different studies.
Beyond direct antimicrobial action, some monoterpenes exhibit synergistic or biofilm-inhibiting properties. For example, this compound has been shown to inhibit biofilm formation and affect efflux pump mechanisms in bacteria, suggesting multiple modes of action.[3]
Experimental Protocols
The data presented in this guide is derived from established antimicrobial susceptibility testing methods. The following are detailed summaries of the typical experimental protocols used in the cited research.
Micro-broth Dilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is a standard procedure for determining the MIC of an antimicrobial agent.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured on appropriate agar plates. Colonies are then suspended in a sterile saline solution to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in a growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Preparation of Test Compound: The monoterpene (e.g., this compound) is serially diluted in a suitable solvent (e.g., ethanol) and then in the growth medium to achieve a range of concentrations.
-
Incubation: The diluted microbial inoculum is added to microplate wells containing the various concentrations of the test compound. Positive (microbes with no test compound) and negative (medium only) controls are included. The microplates are then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism.
Agar Disc Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.
-
Preparation of Agar Plates: A standardized microbial inoculum is uniformly spread onto the surface of an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria).
-
Application of Test Compound: Sterile paper discs (typically 6 mm in diameter) are impregnated with a known concentration of the monoterpene.
-
Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated under suitable conditions.
-
Measurement of Inhibition Zone: The antimicrobial agent diffuses from the disc into the agar. If the agent is effective, it will inhibit microbial growth, creating a clear zone around the disc. The diameter of this zone of inhibition is measured in millimeters and is proportional to the susceptibility of the microorganism to the compound.[6]
Experimental Workflow for Antimicrobial Susceptibility Testing
The following diagram illustrates a typical workflow for assessing the antimicrobial efficacy of a test compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. applications.emro.who.int [applications.emro.who.int]
- 5. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
comparing sabinene hydrate content in different Origanum species
For researchers and professionals in drug development and botanical research, understanding the chemical composition of essential oils is paramount. Sabinene hydrate, a bicyclic monoterpenoid, is a significant constituent in the essential oils of various Origanum species, contributing to their characteristic aroma and potential biological activities. This guide provides a comparative analysis of this compound content across different Origanum species, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Content
The concentration of this compound, including its cis- and trans- isomers, varies considerably among different Origanum species and even within the same species due to geographical location, harvest time, and extraction methods. The following table summarizes the reported quantitative data from various studies.
| Origanum Species | This compound Isomer | Percentage (%) of Essential Oil | Geographic Origin/Notes |
| Origanum majorana (Marjoram) | cis-sabinene hydrate | 15.0 | Not Specified[1] |
| trans-sabinene hydrate | 49.12 (average) | Plants were of the trans-sabinene hydrate chemotype[2] | |
| cis-sabinene hydrate | 3.5 | Egypt[3] | |
| trans-sabinene hydrate | 12.1 | Egypt[3] | |
| cis- and trans-sabinene hydrate | 7.3 (in a 1:1.7 ratio) | Serbia[3] | |
| This compound (isomer not specified) | 14.08 | Not Specified[4] | |
| cis-sabinene hydrate | 30-44 | Western Turkey[5] | |
| cis-sabinene hydrate | 3-18 | European type[5] | |
| Origanum vulgare | Z-sabinene hydrate | 13.4 | Atacama Desert[6] |
| Origanum vulgare ssp. vulgare | trans-sabinene hydrate | 24.0 | Not Specified[7][8] |
| Origanum vulgare ssp. hirtum | trans-sabinene hydrate | 30.8 | Not Specified[8] |
| Origanum vulgare (from Spain) | cis-sabinene hydrate | 37 | Spain[9] |
| Origanum onites (Turkish oregano) | This compound (isomer not specified) | 6.14 | Not Specified[10][11] |
| Origanum microphyllum | cis-sabinene hydrate | 3-68 | Natural populations[12] |
| trans-sabinene hydrate | 0.5-34 | Natural populations[12] | |
| Origanum × majoricum | cis- and trans-sabinene hydrate | Major compounds, increased biosynthesis with PGPR inoculation | Italian oregano[13] |
Experimental Protocols
The quantification of this compound in Origanum species typically involves two main stages: extraction of the essential oil from the plant material and subsequent analysis by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction
Hydrodistillation: This is a common method for extracting essential oils from plant materials.
-
Plant Material Preparation: The aerial parts of the Origanum plant (leaves and flowers) are collected, and can be either fresh or air-dried. The material may be ground to increase the surface area for extraction.
-
Apparatus: A Clevenger-type or Dean-Stark apparatus is typically used.
-
Process: The plant material is placed in a flask with water, which is then heated to boiling. The steam and volatile essential oil components are condensed in a condenser. Due to the immiscibility of oil and water, the essential oil can be separated from the aqueous layer.
-
Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate and stored in a sealed, dark vial at a low temperature (e.g., 4°C) until analysis.
Supercritical CO2 Extraction: This method uses supercritical carbon dioxide as a solvent. It is known to be a "greener" alternative to hydrodistillation and can sometimes yield a different chemical profile. For instance, in one study, cis-sabinene hydrate was the major compound in Origanum majorana essential oil obtained by supercritical CO2 extraction, while terpinen-4-ol was the main compound in the oil obtained by hydrodistillation[14].
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is the gold standard for identifying and quantifying the volatile compounds in essential oils.
-
Sample Preparation: The essential oil is diluted in a suitable organic solvent (e.g., hexane, ethanol).
-
Injection: A small volume of the diluted sample is injected into the GC.
-
Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through a capillary column (e.g., HP-5MS, DB-5). The oven temperature is programmed to increase gradually to ensure the separation of compounds with a wide range of boiling points.
-
Identification: As the separated compounds exit the GC column, they enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio. The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known spectra (e.g., NIST, Wiley) for compound identification.
-
Quantification: The relative percentage of each compound is calculated from the peak area in the chromatogram relative to the total peak area.
Visualizing the Workflow and Chemical Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided.
The biosynthesis of this compound isomers is an important aspect for researchers. In Origanum majorana, both (+)-cis- and (+)-trans-sabinene hydrate are produced from the same precursor by the enzyme this compound synthase.[15][16]
This comparative guide highlights the variability of this compound content in the Origanum genus and provides a foundational understanding of the methodologies used for its quantification. For researchers, this information is crucial for selecting appropriate plant material and analytical techniques to further investigate the potential applications of this important monoterpenoid.
References
- 1. Origanum majorana Essential Oil—A Review of Its Chemical Profile and Pesticide Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. casopisi.junis.ni.ac.rs [casopisi.junis.ni.ac.rs]
- 4. Origanum majorana Essential Oil—Chemistry and Pesticide Activity | Encyclopedia MDPI [encyclopedia.pub]
- 5. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antioxidant and Antibacterial Capacities of Origanum vulgare L. Essential Oil from the Arid Andean Region of Chile and its Chemical Characterization by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical profiling, biostatic and biocidal dynamics of Origanum vulgare L. essential oil - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Extraction, Chemical Composition, and Anticancer Potential of Origanum onites L. Essential Oil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. Ratios of cis- and trans-Sabinene Hydrate in Origanum majorana L. and Origanum microphyllum (Bentham) Vogel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Mass Spectrometry Fragmentation of Sabinene Hydrate for Accurate Identification
For Researchers, Scientists, and Drug Development Professionals
The accurate identification of isomeric compounds such as sabinene hydrate is a critical challenge in natural product analysis, flavor and fragrance chemistry, and pharmaceutical research. Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for this purpose, relying on the unique fragmentation patterns of molecules upon electron ionization. This guide provides a detailed comparison of the mass spectrometry fragmentation of cis- and trans-sabinene hydrate against common isomeric alternatives, namely terpinen-4-ol and α-terpineol. The data presented herein, including detailed experimental protocols, will aid researchers in the unambiguous identification of these closely related monoterpenoids.
Comparison of Mass Spectra
The electron ionization (EI) mass spectra of this compound and its isomers, while all exhibiting a molecular ion [M]⁺ at m/z 154, display characteristic differences in their fragmentation patterns. These differences, summarized in Table 1, are crucial for their differentiation.
Table 1: Key Diagnostic Ions in the Mass Spectra of this compound and Isomeric Terpenols
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and their Relative Abundance |
| trans-Sabinene Hydrate | 154 | 139, 111, 93, 81, 71 (Base Peak) , 55, 43 |
| cis-Sabinene Hydrate | 154 | 139, 111, 93, 81, 71 (Base Peak) , 55, 43 |
| Terpinen-4-ol | 154 | 139, 111, 93, 81, 71 (Base Peak) , 59, 43 |
| α-Terpineol | 154 | 139, 121, 93, 81, 71, 59 (Base Peak) , 43 |
Note: Relative abundances can vary slightly between instruments. The data presented is a consensus from publicly available spectral databases.
While both cis- and trans-sabinene hydrate exhibit very similar mass spectra, which makes their individual differentiation by mass spectrometry alone challenging, they can be distinguished from terpinen-4-ol and α-terpineol.[1] A notable feature for both this compound isomers is the base peak at m/z 71.[1] Terpinen-4-ol also shows a prominent ion at m/z 71, but can sometimes be distinguished by other minor ion ratios. In contrast, α-terpineol has a characteristic base peak at m/z 59, which is a significant differentiator.
Experimental Protocols
The following is a typical experimental protocol for the analysis of this compound and its isomers using gas chromatography-mass spectrometry (GC-MS).
1. Sample Preparation:
-
Essential oils or plant extracts are diluted in a suitable solvent (e.g., hexane or ethanol) to a concentration of approximately 10-100 µg/mL.
-
For solid samples, a solvent extraction or headspace solid-phase microextraction (HS-SPME) can be employed.
2. Gas Chromatography (GC) Conditions:
-
Injector: Split/splitless injector, with a split ratio of 50:1.
-
Injector Temperature: 250 °C.
-
Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Final hold: 240 °C for 5 minutes.
-
3. Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
4. Data Analysis:
-
Compound identification is achieved by comparing the acquired mass spectra and retention indices with those in spectral libraries such as NIST, Wiley, or an in-house library of authenticated standards.
Fragmentation Pathway of this compound
The characteristic fragmentation pattern of this compound can be rationalized by considering its bicyclic structure containing a hydroxyl group. The following diagram illustrates a plausible fragmentation pathway leading to some of the key observed ions.
Caption: Proposed fragmentation of this compound.
The initial molecular ion at m/z 154 can undergo several fragmentation reactions. A common loss for alcohols is the neutral loss of water (H₂O), leading to an ion at m/z 136. The loss of a methyl group (-CH₃) results in the ion at m/z 139. The base peak at m/z 71 is likely formed through a more complex rearrangement involving ring-opening of the bicyclic system and subsequent cleavage.
Distinguishing Isomers: A Workflow
Given the similarity in mass spectra between cis- and trans-sabinene hydrate, chromatographic separation is essential for their individual identification. The following workflow outlines the steps for distinguishing this compound from its common isomers.
Caption: GC-MS workflow for isomer identification.
This guide provides a foundational understanding of the mass spectrometric behavior of this compound and its isomers. For definitive identification, it is always recommended to compare the mass spectrum and retention time with that of an authenticated reference standard analyzed under identical conditions.
References
A Comparative Guide to Inter-Laboratory Cross-Validation of Sabinene Hydrate Quantification
For Researchers, Scientists, and Drug Development Professionals
Proposed Analytical Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a highly specific and sensitive technique, making it the preferred method for the quantification of volatile compounds like sabinene hydrate in complex matrices such as essential oils.
Experimental Protocols
A detailed and harmonized protocol is crucial for minimizing inter-laboratory variability. The following GC-MS method is proposed for the quantification of this compound.
Sample and Standard Preparation
-
Sample Preparation: A common, homogenous sample of essential oil containing this compound should be prepared and distributed to all participating laboratories. An example preparation would be to dilute the essential oil (e.g., 1% v/v) in a suitable solvent like hexane or ethanol.[1]
-
Internal Standard (IS): An internal standard, such as n-tridecane, which does not naturally occur in the sample and is well-separated chromatographically, should be used to improve precision.
-
Calibration Standards: A series of calibration standards should be prepared by dissolving a certified reference material of this compound in the same solvent as the sample, covering a linear range (e.g., 1-100 µg/mL).[2] Each standard should also contain the internal standard at a fixed concentration.
GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Equipped with a split/splitless injector and a suitable capillary column.
-
Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
-
Injector: Splitless mode at 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 180°C at a rate of 5°C/min.
-
Hold: Maintain at 180°C for 5 minutes.
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
Quantification: Use Selected Ion Monitoring (SIM) of characteristic ions for this compound (e.g., m/z 71, 93, 110) and the internal standard to enhance sensitivity and selectivity.
-
Data Analysis and Quantification
-
Generate a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the this compound standards.
-
Quantify the concentration of this compound in the samples using the linear regression equation derived from the calibration curve.
Inter-Laboratory Study Design
The following framework is proposed for conducting an inter-laboratory study to validate the quantification of this compound.
-
Centralized Sample Preparation: A single source prepares and distributes a homogenous, well-characterized sample to all participating laboratories.
-
Harmonized Protocol: All laboratories must adhere to the detailed analytical protocol provided.
-
Validation Parameters: The study will assess key validation parameters as defined by ICH Q2(R1) guidelines.[3][4][5][6][7]
-
Accuracy: Determined by analyzing a sample with a known concentration of this compound (spiked sample) and expressed as percent recovery.
-
Precision:
-
Repeatability (Intra-laboratory precision): Assessed by performing multiple measurements on the same sample under the same conditions on the same day.
-
Reproducibility (Inter-laboratory precision): Assessed by comparing the results from different laboratories.
-
-
Linearity and Range: Determined from the calibration curve across a specified concentration range.
-
Limit of Quantification (LOQ) and Limit of Detection (LOD): The lowest concentration that can be reliably quantified and detected, respectively.
-
Data Presentation: Hypothetical Inter-Laboratory Study Results
The following tables present hypothetical data that could be generated from a successful inter-laboratory study involving five laboratories.
Table 1: Comparison of Accuracy and Precision for this compound Quantification
| Laboratory | Spiked Concentration (µg/mL) | Measured Concentration (Mean, n=6) (µg/mL) | Accuracy (% Recovery) | Precision (% RSD - Repeatability) |
| Lab 1 | 50.0 | 49.5 | 99.0% | 1.8% |
| Lab 2 | 50.0 | 51.0 | 102.0% | 2.5% |
| Lab 3 | 50.0 | 48.8 | 97.6% | 2.1% |
| Lab 4 | 50.0 | 50.5 | 101.0% | 1.5% |
| Lab 5 | 50.0 | 49.2 | 98.4% | 2.8% |
| Overall | 50.0 | 49.8 | 99.6% | 2.2% (Reproducibility) |
Table 2: Comparison of Linearity, LOQ, and LOD
| Laboratory | Linearity (R²) | Range (µg/mL) | LOQ (µg/mL) | LOD (µg/mL) |
| Lab 1 | 0.9995 | 1 - 100 | 1.0 | 0.3 |
| Lab 2 | 0.9991 | 1 - 100 | 1.2 | 0.4 |
| Lab 3 | 0.9996 | 1 - 100 | 0.9 | 0.3 |
| Lab 4 | 0.9998 | 1 - 100 | 1.0 | 0.3 |
| Lab 5 | 0.9990 | 1 - 100 | 1.1 | 0.4 |
Visualizations
The following diagrams illustrate the proposed experimental workflow and the logical structure of the inter-laboratory validation study.
By following a structured approach as outlined in this guide, research and quality control laboratories can confidently establish a validated method for this compound quantification, ensuring that results are reliable, reproducible, and comparable across different sites. This is fundamental for regulatory compliance and for advancing scientific understanding in the fields of natural products and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Quantitative Determination of Cannabis Terpenes Using Gas Chromatography-Flame Ionization Detector - PMC [pmc.ncbi.nlm.nih.gov]
- 3. altabrisagroup.com [altabrisagroup.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. benchchem.com [benchchem.com]
- 6. database.ich.org [database.ich.org]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Sabinene Hydrate vs. Synthetic Antioxidants: A Comparative Analysis of Antioxidant Efficacy
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the antioxidant activity of the natural monoterpenoid, sabinene hydrate, against commonly used synthetic antioxidants such as Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Trolox. This comparison is based on available experimental data from established in vitro antioxidant assays.
While quantitative data from standardized antioxidant assays for isolated this compound is limited in the current body of scientific literature, existing studies provide valuable qualitative insights into its antioxidant potential. In contrast, the synthetic antioxidants BHA, BHT, and Trolox are well-characterized, with extensive data on their free radical scavenging and reducing capabilities.
Quantitative Comparison of Antioxidant Activity
Direct quantitative comparison of this compound with synthetic antioxidants using standardized assays like DPPH, ABTS, and FRAP is challenging due to the lack of published IC50, Trolox Equivalent Antioxidant Capacity (TEAC), and FRAP values for the isolated this compound compound.
However, a compilation of reported values for the synthetic antioxidants provides a baseline for their relative efficacy.
| Antioxidant | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value |
| BHA | 112.05[1] | 28.70[2] | Data not available |
| BHT | 171.7 - 202.35[1][3] | Data not available | 2.29 mmol/L |
| Trolox | 3.77[4] | 2.93[4] | Data not available |
Note: Lower IC50 values indicate higher antioxidant activity. The presented values are sourced from different studies and may not be directly comparable due to variations in experimental conditions.
Qualitative Assessment of this compound's Antioxidant Activity
Studies on essential oils containing this compound and direct applications of this compound have demonstrated its antioxidant capabilities. For instance, research on the preservation of roasted sunflower seeds found that this compound was more effective at preventing peroxide formation during storage compared to BHT and other monoterpenes like carvacrol and thymol[4]. This suggests that this compound can act as a potent antioxidant in lipid-rich environments, potentially serving as a natural alternative to synthetic preservatives[4][5]. Another study confirmed that sabinene exhibits concentration-dependent antioxidant activity in the DPPH radical scavenging assay, although specific IC50 values were not reported[6].
Experimental Protocols
Detailed methodologies for the three primary antioxidant assays are provided below to facilitate the understanding and replication of these experiments.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.
Protocol:
-
Reagent Preparation: Prepare a stock solution of DPPH in methanol or ethanol (typically 0.1 mM).
-
Reaction Mixture: In a test tube or microplate well, add a specific volume of the antioxidant solution (at various concentrations) to a fixed volume of the DPPH solution. A control containing only the solvent and DPPH is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
IC50 Determination: The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the antioxidant concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
This assay evaluates the capacity of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), leading to a reduction in its characteristic blue-green color.
Protocol:
-
ABTS•+ Generation: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is left to stand in the dark at room temperature for 12-16 hours.
-
Reagent Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Reaction Mixture: A specific volume of the antioxidant solution (at various concentrations) is mixed with a fixed volume of the diluted ABTS•+ solution.
-
Incubation: The reaction is allowed to proceed for a set time (e.g., 6 minutes) at room temperature.
-
Absorbance Measurement: The absorbance is measured at 734 nm.
-
Calculation: The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox having the equivalent antioxidant activity as a 1 mM solution of the substance under investigation.
FRAP (Ferric Reducing Antioxidant Power) Assay
The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color.
Protocol:
-
FRAP Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM solution of TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM solution of FeCl₃·6H₂O in a 10:1:1 ratio. The reagent should be freshly prepared and warmed to 37°C before use.
-
Reaction Mixture: A small volume of the antioxidant sample is mixed with the FRAP reagent.
-
Incubation: The mixture is incubated at 37°C for a specified time (e.g., 4 minutes).
-
Absorbance Measurement: The absorbance of the blue-colored complex is measured at 593 nm.
-
Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using known concentrations of FeSO₄ or Trolox. The results are typically expressed as mmol of Fe²⁺ equivalents per gram of sample or as Trolox equivalents.
Visualizing Antioxidant Mechanisms and Workflows
To further elucidate the experimental processes and the underlying principles of antioxidant action, the following diagrams are provided.
Caption: Workflow of the DPPH radical scavenging assay.
Caption: Simplified pathway of antioxidant intervention in oxidative stress.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Chemical Composition and Antioxidant, Anti-Inflammatory, and Enzyme Inhibitory Activities of an Endemic Species from Southern Algeria: Warionia saharae [mdpi.com]
- 3. This compound, 546-79-2 [thegoodscentscompany.com]
- 4. Antioxidant effects of the monoterpenes carvacrol, thymol and this compound on chemical and sensory stability of roasted sunflower seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antioxidant effects of the monoterpenes carvacrol, thymol and this compound on chemical and sensory stability of roasted sunflower seeds - CONICET [bicyt.conicet.gov.ar]
- 6. Phytochemical Repurposing of Natural Molecule: Sabinene for Identification of Novel Therapeutic Benefits Using In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
enantiomeric distribution of sabinene hydrate in various essential oils
A Comparative Guide to the Enantiomeric Distribution of Sabinene Hydrate in Various Essential Oils
For researchers, scientists, and drug development professionals, understanding the stereochemistry of bioactive compounds in essential oils is paramount for ensuring quality, efficacy, and safety. This compound, a bicyclic monoterpenoid, exists as four stereoisomers: (1R,4S,5S)-(+)-trans-, (1S,4R,5R)-(-)-trans-, (1R,4R,5S)-(+)-cis-, and (1S,4S,5R)-(-)-cis-sabinene hydrate. The enantiomeric distribution of these isomers can vary significantly between different essential oils, reflecting distinct biosynthetic pathways and providing a valuable tool for authentication and quality control. This guide provides a comparative analysis of the enantiomeric distribution of this compound in several commercially important essential oils, supported by experimental data and detailed methodologies.
Enantiomeric Distribution of this compound: A Comparative Analysis
The enantiomeric composition of cis- and trans-sabinene hydrate has been investigated in a variety of essential oils. The following table summarizes the quantitative data on their distribution, highlighting the prevalence of specific enantiomers in different plant species.
| Essential Oil | Plant Species | Enantiomeric Distribution of this compound | Reference |
| Marjoram Oil | Origanum majorana | Predominantly the (+)-enantiomers. A study reported a constant ratio of 20:1 for (+)-cis- to (+)-trans-sabinene hydrates. Another analysis of Serbian marjoram oil showed a trans/cis ratio of 1.7, while Egyptian oil had a ratio of 3.5, with the trans-isomer being dominant in both. A study on Nepalese marjoram oil found that (+)-cis-sabinene hydrate was the dominant enantiomer. | [1][2][3] |
| Port Orford Cedar Oil | Chamaecyparis lawsoniana | (+)-cis-Sabinene hydrate was the only enantiomer detected. For trans-sabinene hydrate, the (+)-enantiomer was predominant with an enantiomeric excess (ee) of 89.9% and 92.6% in two different samples. | [4] |
| Tea Tree Oil | Melaleuca alternifolia | The presence of both cis- and trans-sabinene hydrate enantiomers has been confirmed. However, specific quantitative enantiomeric ratios for this compound are not extensively reported, though studies have established consistent ratios for other major components like terpinen-4-ol. | [1][5][6] |
| Juniper Oils | Juniperus spp. | While sabinene is a known constituent, detailed enantiomeric distribution for cis- and trans-sabinene hydrate is not widely available. In Juniperus communis, (+)-sabinene is reported as the dominant enantiomer of sabinene. | [2][3][7] |
Experimental Protocols
The determination of the enantiomeric distribution of this compound and other chiral monoterpenoids in essential oils is primarily achieved through enantioselective gas chromatography, often coupled with mass spectrometry (chiral GC-MS).
Sample Preparation
To ensure accurate and reproducible results, proper sample preparation is crucial.
-
Dilution: Essential oils are typically diluted in a suitable solvent, such as methylene chloride or hexane, to a concentration of approximately 1% (v/v).[8] This prevents column overloading and ensures sharp chromatographic peaks.
-
Headspace Analysis: An alternative to direct injection is headspace solid-phase microextraction (SPME). This technique requires no sample preparation other than placing a small quantity of the oil in a vial. A fiber is exposed to the headspace above the oil for a short period (e.g., 6 seconds) to adsorb the volatile compounds.[9]
Chiral Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
The diluted essential oil sample is injected into a gas chromatograph equipped with a chiral capillary column and a mass spectrometer detector.
-
Chiral Column: The separation of enantiomers is achieved using a chiral stationary phase. Commonly used columns for the analysis of monoterpenoids include cyclodextrin-based columns such as:
-
Rt-βDEXse (30 m x 0.32 mm i.d., 0.25 µm film thickness)[8]
-
HP-chiral-20B (30 m x 0.32 mm i.d., 0.25 µm film thickness)
-
2,3-di-O-methyl-6-O-TBDMS-β-cyclodextrin coated on a polysiloxane phase.
-
-
GC Parameters: The chromatographic conditions must be optimized to achieve baseline separation of the enantiomers. Typical parameters include:
-
Injector Temperature: 200-250°C[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow or linear velocity (e.g., 80 cm/sec).[8]
-
Oven Temperature Program: A slow temperature ramp is crucial for chiral separations. A typical program starts at 40-60°C, holds for 1 minute, and then ramps up to 200-230°C at a rate of 1-2°C/min.[8][10]
-
Split Injection: A split injection is commonly used with a split ratio of around 10:1 to 50:1 to avoid overloading the column.[8]
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scanning from m/z 35 to 300.
-
Source Temperature: 200-230°C.
-
-
Enantiomer Identification and Quantification:
-
Enantiomers are identified by comparing their retention times with those of authentic standards.
-
The elution order of the enantiomers is specific to the chiral column used.
-
Quantification is performed by integrating the peak areas of the individual enantiomers in the chromatogram. The enantiomeric excess (ee%) is calculated using the formula: ee% = [|Area(+) - Area(-)| / (Area(+) + Area(-))] x 100.
-
Experimental Workflow
The following diagram illustrates the typical workflow for the determination of the enantiomeric distribution of this compound in essential oils.
Caption: Workflow for Chiral Analysis of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Essential Oil Composition and Bioactivity of Two Juniper Species from Bulgaria and Slovakia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ec.europa.eu [ec.europa.eu]
- 7. DSpace [helda.helsinki.fi]
- 8. scispec.co.th [scispec.co.th]
- 9. Examination of the enantiomeric distribution of certain monoterpene hydrocarbons in selected essential oils by automated solid-phase microextraction-chiral gas chromatography-mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. gcms.cz [gcms.cz]
Sabinene Hydrate: A Comparative Analysis of its Efficacy Against Bacterial and Fungal Biofilms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of sabinene hydrate against bacterial and fungal biofilms, benchmarked against conventional antimicrobial agents. The information is compiled from recent scientific literature to support research and development in the pursuit of novel anti-biofilm strategies.
Overview of this compound
This compound is a natural bicyclic monoterpenoid found in the essential oils of several plant species. Emerging research has highlighted its potential as an antimicrobial agent with notable activity against a range of pathogenic bacteria and fungi. This guide focuses specifically on its efficacy in preventing the formation of and eradicating microbial biofilms, a critical factor in persistent and recurrent infections.
Efficacy Against Bacterial Biofilms
This compound has demonstrated significant inhibitory effects against the formation of biofilms by both Gram-positive and Gram-negative bacteria.
Quantitative Data: this compound vs. Standard Antibiotics
The following table summarizes the available quantitative data on the anti-biofilm activity of this compound in comparison to ciprofloxacin, a widely used broad-spectrum antibiotic. It is important to note that direct comparative studies are limited, and the data presented here are compiled from different sources.
| Organism | This compound | Ciprofloxacin (Typical Values) |
| Minimum Inhibitory Concentration (MIC) | Minimum Inhibitory Concentration (MIC) | |
| Staphylococcus aureus | 0.0625 mg/mL[1][2] | 0.25 - 2 µg/mL |
| Escherichia coli | 0.125 mg/mL[1][2] | 0.015 - 1 µg/mL |
| Biofilm Inhibition | Biofilm Inhibition/Eradication | |
| S. aureus MRSA ATCC 43300 | 36-86% inhibition[3] | MBIC can be similar to or slightly higher than MIC. MBEC is often significantly higher. |
| E. coli ATCC 25922 | 36-86% inhibition[3] | Sub-MIC concentrations can sometimes induce biofilm formation. Higher concentrations are needed for eradication.[4] |
Note: Minimum Biofilm Eradication Concentration (MBEC) data for this compound is not currently available in the reviewed literature. MBIC refers to the Minimum Biofilm Inhibitory Concentration.
Potential Mechanism of Action
While the precise mechanism of this compound's anti-biofilm activity is still under investigation, preliminary evidence suggests a possible link to the inhibition of efflux pumps.[3] Efflux pumps are membrane proteins that can expel antimicrobial agents from the bacterial cell, contributing to resistance. By inhibiting these pumps, this compound may increase the intracellular concentration of the compound, leading to enhanced antimicrobial and anti-biofilm effects.
Efficacy Against Fungal Biofilms
This compound has also shown promise in combating fungal biofilms, particularly those formed by Candida species, which are a significant cause of clinical infections.
Quantitative Data: this compound vs. Standard Antifungals
The following table compares the activity of this compound with two common antifungal agents, fluconazole and amphotericin B. As with the bacterial data, direct comparative studies are scarce.
| Organism | This compound | Fluconazole (Typical Values) | Amphotericin B (Typical Values) |
| Minimum Inhibitory Concentration (MIC) | Minimum Inhibitory Concentration (MIC) | Minimum Inhibitory Concentration (MIC) | |
| Candida albicans | 0.125 mg/mL[1][2] | 0.25 - 4 µg/mL (susceptible strains) | 0.25 - 1 µg/mL |
| Biofilm Inhibition/Eradication | Biofilm Inhibition/Eradication | Biofilm Inhibition/Eradication | |
| C. albicans | Data not available | High resistance is common in biofilms; MBEC can be >1000 times the MIC. | Generally more effective against biofilms than azoles, but resistance can still occur. |
Potential Mechanism of Action
The mechanism by which this compound exerts its anti-biofilm effects on fungi has not yet been elucidated. Further research is required to understand its molecular targets within fungal cells and the biofilm matrix.
Experimental Protocols
Crystal Violet Biofilm Assay (for quantification of biofilm formation)
This protocol is a standard method for quantifying the total biomass of a biofilm.
-
Biofilm Culture: Grow microbial cultures in a suitable broth medium in the wells of a 96-well microtiter plate. Incubate for 24-48 hours to allow for biofilm formation.
-
Washing: Gently remove the planktonic (free-floating) cells by washing the wells with phosphate-buffered saline (PBS).
-
Fixation: Fix the remaining adherent biofilm by air-drying or with methanol.
-
Staining: Add a 0.1% solution of crystal violet to each well and incubate at room temperature.
-
Washing: Remove the excess stain by washing thoroughly with water.
-
Solubilization: Solubilize the stain bound to the biofilm using an appropriate solvent, such as 30% acetic acid or ethanol.
-
Quantification: Measure the absorbance of the solubilized stain using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the biofilm biomass.
Confocal Laser Scanning Microscopy (CLSM) (for visualization of biofilm structure)
CLSM allows for the three-dimensional visualization of the biofilm architecture and cell viability.
-
Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or slides.
-
Staining: Stain the biofilm with fluorescent dyes. Commonly used stains include:
-
SYTO 9 and Propidium Iodide: To differentiate between live (green fluorescence) and dead (red fluorescence) cells.
-
Calcofluor White or Concanavalin A: To visualize the extracellular polymeric substance (EPS) matrix.
-
-
Imaging: Acquire z-stack images of the stained biofilm using a confocal microscope.
-
Image Analysis: Reconstruct three-dimensional images from the z-stacks using appropriate software to analyze biofilm structure, thickness, and cell distribution.
Visualizations
Experimental Workflow for Biofilm Quantification
Caption: Workflow of the Crystal Violet assay for biofilm quantification.
Logical Relationship in Anti-Biofilm Agent Comparison
Caption: Logical flow for comparing this compound to standard agents.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising natural compound with the ability to inhibit the formation of both bacterial and fungal biofilms. Its efficacy against MRSA biofilms is particularly noteworthy. However, a significant gap in the current research is the lack of data on its ability to eradicate established biofilms (MBEC values) and direct, head-to-head comparisons with standard antimicrobial agents. Furthermore, a more in-depth understanding of its mechanism of action is crucial for its potential development as a therapeutic agent.
Future research should focus on:
-
Determining the MBEC of this compound against a broader range of clinically relevant bacterial and fungal biofilms.
-
Conducting direct comparative studies against standard-of-care antibiotics and antifungals.
-
Elucidating the molecular mechanisms underlying its anti-biofilm activity.
-
Investigating its efficacy in in vivo models of biofilm-associated infections.
Addressing these research questions will be essential to fully realize the therapeutic potential of this compound in combating the significant challenge of biofilm-related infections.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. In Situ Antimicrobial Properties of this compound, a Secondary Plant Metabolite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial, Multidrug Resistance Reversal and Biofilm Formation Inhibitory Effect of Origanum majorana Extracts, Essential Oil and Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Sabinene Hydrate Synthases from Different Plant Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of sabinene hydrate synthases from various plant species, focusing on their biochemical properties and catalytic performance. The information presented is compiled from peer-reviewed scientific literature to ensure accuracy and reliability, offering a valuable resource for researchers in the fields of biochemistry, natural product synthesis, and drug development.
Quantitative Performance Data
The following tables summarize the key kinetic parameters, product profiles, and optimal reaction conditions for this compound synthases from Majorana hortensis (Sweet Marjoram) and Thymus vulgaris (Thyme), with sabinene synthase from Thuja plicata (Western Red Cedar) included for comparative purposes.
Table 1: Kinetic Parameters of this compound Synthases and Sabinene Synthase
| Enzyme | Plant Species | Substrate | Km (µM) | kcat (s-1) |
| This compound Synthase | Majorana hortensis | Geranyl Pyrophosphate | Data not available | Data not available |
| This compound Synthase (TPS6) | Thymus vulgaris | Geranyl Pyrophosphate | Data not available | Data not available |
| This compound Synthase (TPS7) | Thymus vulgaris | Geranyl Pyrophosphate | Data not available | Data not available |
| Sabinene Synthase (TpSS) | Thuja plicata | Geranyl Pyrophosphate | 1.9 ± 0.2 | 0.45 ± 0.01 |
Table 2: Product Profile of this compound Synthases and Sabinene Synthase
| Enzyme | Plant Species | Major Products | Minor Products | Product Ratio/Distribution |
| This compound Synthase | Majorana hortensis | (+)-cis-Sabinene hydrate, (+)-trans-Sabinene hydrate | Not specified | Produces both cis and trans isomers. |
| This compound Synthase (TPS6) | Thymus vulgaris | (1S,2R,4S)-(Z)-sabinene hydrate | Forms 16 different monoterpenes | Produces opposing enantiomers to TPS7.[1] |
| This compound Synthase (TPS7) | Thymus vulgaris | (1S,2S,4R)-(E)-sabinene hydrate | Forms 16 different monoterpenes | Produces opposing enantiomers to TPS6.[1] |
| Sabinene Synthase (TpSS) | Thuja plicata | Sabinene | Terpinolene, α-pinene, myrcene, and others | ~89% Sabinene |
Table 3: Optimal Reaction Conditions for this compound Synthases and Sabinene Synthase
| Enzyme | Plant Species | Optimal pH | Optimal Temperature (°C) | Metal Cofactor(s) |
| This compound Synthase | Majorana hortensis | ~7.0[2] | Data not available | Mn2+ or Mg2+[2] |
| This compound Synthase (TPS6) | Thymus vulgaris | Data not available | Data not available | Data not available |
| This compound Synthase (TPS7) | Thymus vulgaris | Data not available | Data not available | Data not available |
| Sabinene Synthase (TpSS) | Thuja plicata | 7.5 (assay condition) | Data not available | Mn2+, Co2+, Mg2+, Ni2+ |
Experimental Protocols
This section details the methodologies for the key experiments cited in the comparison of this compound synthases.
Enzyme Extraction and Purification (General Protocol)
A general protocol for the extraction and purification of terpene synthases from plant tissues involves the following steps:
-
Homogenization: Fresh plant material (e.g., leaves) is frozen in liquid nitrogen and ground to a fine powder. The powder is then homogenized in an extraction buffer (e.g., 100 mM Tris-HCl, pH 7.5, containing 10 mM DTT, 10% glycerol, and protease inhibitors).
-
Centrifugation: The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet cell debris. The resulting supernatant contains the crude enzyme extract.
-
Chromatography: The crude extract is subjected to one or more chromatography steps for purification. This may include anion-exchange chromatography, hydrophobic interaction chromatography, and size-exclusion chromatography. Protein purity is assessed by SDS-PAGE.
This compound Synthase Activity Assay
The activity of this compound synthase is typically measured by quantifying the formation of this compound from a substrate, usually geranyl pyrophosphate (GPP).
-
Reaction Mixture: The assay is performed in a reaction buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM TCEP, 10% glycerol) containing a divalent metal cofactor (e.g., 10 mM MgCl2 or MnCl2).
-
Enzyme and Substrate: A purified enzyme preparation is added to the reaction mixture. The reaction is initiated by the addition of the substrate, [1-3H]GPP or unlabeled GPP.
-
Incubation: The reaction is incubated at an optimal temperature (typically 25-37°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: The reaction is stopped, and the monoterpene products are extracted with an organic solvent such as hexane or diethyl ether.
-
Product Analysis: The extracted products are analyzed by gas chromatography-mass spectrometry (GC-MS) for identification and quantification.
Product Identification and Quantification by GC-MS
Gas chromatography-mass spectrometry is the standard method for identifying and quantifying the volatile products of terpene synthase reactions.
-
Gas Chromatography: The extracted samples are injected into a GC equipped with a suitable capillary column (e.g., DB-5 or HP-5MS). The oven temperature is programmed to separate the different monoterpene isomers.
-
Mass Spectrometry: The separated compounds are introduced into a mass spectrometer. The mass spectra of the products are compared with those of authentic standards and with entries in mass spectral libraries (e.g., NIST, Wiley) for identification.
-
Quantification: The amount of each product is determined by integrating the peak area in the chromatogram and comparing it to the peak area of an internal standard of a known concentration.
Visualizations
Monoterpenoid Biosynthesis Pathway
The following diagram illustrates the general biosynthetic pathway leading to the formation of this compound and other monoterpenoids.
Caption: Monoterpenoid biosynthesis pathway leading to this compound.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the comparison of this compound synthases.
Caption: Workflow for comparing this compound synthases.
References
- 1. Stereochemical mechanism of two this compound synthases forming antipodal monoterpenes in thyme (Thymus vulgaris) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monoterpene biosynthesis: demonstration of a geranyl pyrophosphate:this compound cyclase in soluble enzyme preparations from sweet marjoram (Majorana hortensis) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Sabinene Hydrate: A Comprehensive Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Sabinene hydrate, tailored for researchers, scientists, and drug development professionals. The following procedures are based on currently available safety data sheets and are intended to ensure safe handling and environmental protection.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its properties and the necessary safety measures. This substance is a combustible solid and may be a skin and eye irritant, as well as a potential skin sensitizer.[1][2]
Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety goggles or a face shield.[2]
-
Lab Coat: To protect from skin contact.[1]
-
Respiratory Protection: In case of dust or aerosols, a dust mask (e.g., N95) is recommended.[2]
Ventilation: Ensure work is conducted in a well-ventilated area to minimize inhalation exposure.[1][3]
Handling:
-
Avoid contact with skin and eyes.[1]
-
Do not eat, drink, or smoke when using this product.[3]
-
Always wash hands after handling.[3]
II. Quantitative Safety Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Flash Point | 176.00 °F TCC (80.00 °C) | [4] |
| Melting Point | 58-62 °C | [2] |
| GHS Classification | Skin Irritant, Eye Irritant, Skin Sensitizer | [1] |
| Storage Class Code | 11 - Combustible Solids | [2] |
III. Step-by-Step Disposal Procedures
The primary method for the disposal of this compound is through a licensed waste collector. Do not release it into the environment.[1][3]
Step 1: Containment of Waste
-
Place all this compound waste, including contaminated materials, into a clearly labeled, sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
Step 2: Handling Spills In the event of a spill, follow these procedures:
-
Ventilate the Area: Ensure adequate ventilation in the spillage area.[3]
-
Wear Appropriate PPE: Before cleaning, ensure you are wearing the necessary personal protective equipment.[3]
-
Absorb the Spill: For liquid spills, absorb the material with an inert substance such as sand or earth.[1] For solid spills, mechanically recover the product.[3]
-
Collect and Dispose: Place the absorbed material or recovered solid into a suitable container for disposal.[1] Dispose of the materials or solid residues at an authorized site.[3]
Step 3: Final Disposal
-
Dispose of the waste container in accordance with local, regional, and national regulations.[1][5]
-
Contact your institution's EHS office or a licensed waste disposal contractor for final collection and disposal.[3]
IV. Experimental Protocols
Currently, there are no standardized, widely cited experimental protocols for the in-lab neutralization or degradation of this compound for disposal purposes. The recommended procedure is collection and disposal by a certified waste management company.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Personal protective equipment for handling Sabinene hydrate
Essential Safety Protocols for Handling Sabinene Hydrate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedural steps is vital for ensuring personal safety and proper chemical management.
Hazard Identification and Classification
This compound requires careful handling due to its potential hazards. While some sources indicate minimal risk, others classify it as an irritant.[1][2][3] It is prudent to handle it as a potentially hazardous substance. The related compound, Sabinene, is classified as a flammable liquid that can cause skin, eye, and respiratory irritation.[4][5][6]
Hazard Summary
| Hazard Classification | Rating/Statement | Source |
| GHS Classification | Skin Irritant, Eye Irritant, Skin Sensitizer.[2] May cause respiratory irritation.[2][4][5] | [2][4][5] |
| NFPA Health Hazard | 0 - Materials that, under emergency conditions, would offer no hazard beyond that of ordinary combustible materials. | [1] |
| NFPA Fire Hazard | 2 - Materials that must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur. | [1] |
| NFPA Reactivity | 0 - Material that in themselves are normally stable, even under fire conditions. | [1] |
| Flash Point | 80.00 °C (176.00 °F) (Closed Cup) | [2][3] |
Personal Protective Equipment (PPE) Protocol
The selection and use of appropriate PPE are the first line of defense against chemical exposure.
Required PPE
-
Hand Protection: Wear chemically resistant gloves.[2][4] Gloves must be inspected for integrity before each use.[4][7]
-
Eye Protection: Use protective safety goggles to prevent eye contact.[2][6]
-
Skin and Body Protection: A lab coat is mandatory.[2] For larger quantities or when there is a risk of splashing, consider flame-retardant and antistatic protective clothing.[4][7]
-
Respiratory Protection: Use in a well-ventilated area.[2] A respirator may be necessary if ventilation is inadequate or if exposure limits are likely to be exceeded.[2] For firefighting, a self-contained breathing apparatus (SCBA) is required.[1]
PPE Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of PPE when handling this compound.
Caption: PPE selection workflow for this compound.
Operational and Disposal Plans
Follow these step-by-step procedures for safe handling, storage, and disposal.
Experimental Protocol: Safe Handling
-
Ventilation: Always handle this compound in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[1][2]
-
Avoid Contact: Prevent direct contact with skin and eyes.[2][3]
-
Hygiene: Do not eat, drink, or smoke in the handling area.[1][7] Always wash hands thoroughly with soap and water after handling the chemical.[1][4]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces.[4][7] Implement measures to prevent the buildup of electrostatic charge.[4]
-
Clothing: Remove any contaminated clothing immediately.[2][7]
Storage Protocol
-
Container: Store the chemical in a tightly closed container.[2][4]
-
Location: Keep the storage area cool, dry, and well-ventilated.[1][2]
-
Compatibility: Store away from strong oxidizing agents, strong acids, and strong bases.[2]
-
Light and Heat: Protect from direct heat and light.[2]
Accidental Release and Disposal Plan
-
Ventilate: Ensure the spillage area is well-ventilated.[1]
-
Containment: For small spills, absorb the chemical with an inert material such as sand, earth, or vermiculite.[2][4] For large spills, dike the material to prevent it from entering drains or waterways.[8]
-
Collection: Carefully collect the absorbed material into a suitable, labeled container for disposal.[2]
-
Disposal: Dispose of the waste material through a licensed professional waste disposal service, in accordance with all local, regional, and national regulations.[1][2][7] Do not release into the environment.[2]
Emergency Procedures: First Aid
In case of exposure, follow these immediate first aid measures.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected skin area with plenty of soap and water. If skin irritation occurs, seek medical advice.[1][2] |
| Eye Contact | Rinse eyes cautiously with water for several minutes as a precaution. If irritation persists, seek medical attention.[1][2] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Call a poison center or physician for treatment advice.[1][2] |
References
- 1. synerzine.com [synerzine.com]
- 2. chemicalbull.com [chemicalbull.com]
- 3. This compound, 546-79-2 [thegoodscentscompany.com]
- 4. consolidated-chemical.com [consolidated-chemical.com]
- 5. carlroth.com [carlroth.com]
- 6. sabinene, 3387-41-5 [thegoodscentscompany.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. vigon.com [vigon.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
